4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMJQHONPAXABH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Hydrochloride
Abstract
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents, including kinase inhibitors for cancer therapy and potential treatments for neuropharmacological disorders.[1][2][3] Its rigid, bicyclic structure provides a valuable framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. This guide presents an in-depth, field-proven methodology for the synthesis of this compound hydrochloride. The described synthetic pathway is robust, scalable, and proceeds through well-characterized intermediates, starting from the commercially available N-Boc-4-piperidone. Each step has been optimized to ensure high yield and purity, and this document provides detailed procedural instructions, mechanistic insights, and characterization data to support researchers in drug discovery and development.
Introduction: Strategic Importance and Synthetic Overview
The fusion of a pyrazole ring with a piperidine nucleus yields the pyrazolo[4,3-c]pyridine system, a heterocyclic scaffold of significant interest.[2] Derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antiviral, and antitumor properties.[2] Notably, this core is central to the design of potent c-Met kinase inhibitors, an attractive target in oncology due to its role in tumor progression.[1]
The synthesis of this scaffold, however, requires a carefully planned multi-step sequence. The chosen strategy must address key challenges such as regioselective functionalization of the piperidine ring and controlled construction of the fused pyrazole ring. The synthetic route detailed herein is a logical and efficient three-step process commencing with N-Boc-4-piperidone:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3 position of the piperidone ring, creating a crucial 1,3-dicarbonyl equivalent.
-
Pyrazole Ring Formation: Cyclocondensation with hydrazine hydrate to construct the fused pyrazole ring.
-
Boc Deprotection and Salt Formation: Removal of the tert-butyloxycarbonyl (Boc) protecting group and subsequent conversion to the stable hydrochloride salt.
This approach is advantageous due to the accessibility of the starting material, the reliability of the chemical transformations, and the straightforward purification of intermediates.
Retrosynthetic Analysis & Workflow
A retrosynthetic analysis simplifies the synthetic challenge. The target molecule can be disconnected at the pyrazole N-N bond, revealing a 1,3-dicarbonyl precursor. This precursor, a 3-formyl-4-oxopiperidine derivative, can be traced back to the symmetric and readily available N-Boc-4-piperidone. The Boc protecting group is strategic, serving to activate the adjacent methylene position for formylation while preventing unwanted N-alkylation side reactions.
The corresponding forward synthesis workflow is illustrated below, outlining the progression from starting material to the final product.
Detailed Synthetic Protocol
Step 1: Synthesis of tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate (Intermediate 1)
-
Principle & Rationale: This step employs the Vilsmeier-Haack reaction, a reliable method for formylating electron-rich compounds.[4][5] The reaction between phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent (a chloroiminium ion).[6] The enol or enolate form of N-Boc-4-piperidone then attacks this reagent. Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde. The Boc group is crucial for preventing reactions at the piperidine nitrogen. The reaction is conducted at low temperatures to control the exothermicity and improve selectivity.
-
Materials & Equipment:
-
N-Boc-4-piperidone (1.0 eq)
-
Phosphorus oxychloride (POCl₃, 1.5 eq)
-
N,N-Dimethylformamide (DMF, 3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice-water bath
-
-
Step-by-Step Procedure:
-
To a cooled (0 °C) solution of DMF in anhydrous DCM, slowly add POCl₃ dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Add a solution of N-Boc-4-piperidone in anhydrous DCM to the reaction mixture dropwise, keeping the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and water.
-
Basify the aqueous mixture by slowly adding saturated NaHCO₃ solution until the pH is ~8.
-
Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield Intermediate 1 as a pale yellow oil.
-
Step 2: Synthesis of tert-butyl 4,6-dihydro-1H-pyrazolo[4,3-c]pyridine-5(7H)-carboxylate (Intermediate 2)
-
Principle & Rationale: This is a classic pyrazole synthesis involving the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine.[7] The more nucleophilic nitrogen of hydrazine attacks one carbonyl group, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. Ethanol is an excellent solvent for this transformation, facilitating the solubility of both reactants.
-
Materials & Equipment:
-
Intermediate 1 (1.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O, 1.2 eq)
-
Ethanol (EtOH)
-
Round-bottom flask with reflux condenser, magnetic stirrer
-
-
Step-by-Step Procedure:
-
Dissolve Intermediate 1 in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product, Intermediate 2, is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography.
-
Step 3: Synthesis of this compound hydrochloride (Final Product)
-
Principle & Rationale: The Boc protecting group is acid-labile.[8] Treatment with a strong acid, such as hydrochloric acid, cleaves the tert-butoxycarbonyl group, releasing tert-butyl cation (which is scavenged or forms isobutylene) and carbon dioxide.[8] Using a solution of HCl in an anhydrous organic solvent like dioxane or diethyl ether ensures the direct precipitation of the product as its hydrochloride salt, which is typically a stable, crystalline solid, facilitating easy isolation.[9][10]
-
Materials & Equipment:
-
Intermediate 2 (1.0 eq)
-
4M HCl in 1,4-Dioxane (excess, ~5-10 eq)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, filtration apparatus (Büchner funnel)
-
-
Step-by-Step Procedure:
-
Dissolve Intermediate 2 in a minimal amount of 1,4-dioxane or methanol.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the 4M HCl in 1,4-dioxane solution. A precipitate should begin to form.
-
Remove the ice bath and stir the suspension at room temperature for 2-4 hours to ensure complete deprotection.
-
Upon completion, add diethyl ether to the suspension to further precipitate the product and facilitate filtration.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any residual impurities.
-
Dry the solid under high vacuum to yield the final product, this compound hydrochloride, as a white to off-white solid.
-
Data Summary and Characterization
The following table summarizes typical results and key characterization data for the synthetic sequence.
| Step | Intermediate/Product Name | Starting Material | Typical Yield | Purity (LC-MS) | Key ¹H NMR Signals (Expected) |
| 1 | tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate | N-Boc-4-piperidone | 65-75% | >95% | δ ~9.7 (s, 1H, -CHO), ~4.1 (m, 2H, N-CH₂), ~3.6 (t, 2H, N-CH₂), ~2.5 (m, 2H, -CH₂-), 1.48 (s, 9H, C(CH₃)₃) |
| 2 | tert-butyl 4,6-dihydro-1H-pyrazolo[4,3-c]pyridine-5(7H)-carboxylate | Intermediate 1 | 80-90% | >95% | δ ~12.5 (br s, 1H, pyrazole-NH), ~7.5 (s, 1H, pyrazole-CH), ~4.5 (s, 2H, N-CH₂), ~3.7 (t, 2H, N-CH₂), ~2.8 (t, 2H, -CH₂-), 1.47 (s, 9H, C(CH₃)₃) |
| 3 | This compound hydrochloride | Intermediate 2 | >95% | >98% | δ ~9.5 (br s, 2H, NH₂⁺), ~7.6 (s, 1H, pyrazole-CH), ~4.3 (s, 2H, -CH₂-), ~3.5 (t, 2H, -CH₂-), ~3.1 (t, 2H, -CH₂-). Note: Pyrazole NH may be broad or exchange. Shifts are for the HCl salt. |
Troubleshooting and Field Insights
-
Low Yield in Step 1: Incomplete formation of the Vilsmeier reagent or insufficient reaction time can lead to low yields. Ensure all reagents and solvents are anhydrous, as moisture will quench the POCl₃ and the Vilsmeier reagent. A slight excess of the Vilsmeier reagent can help drive the reaction to completion.
-
Purification of Intermediate 2: While often clean enough for the next step, this intermediate can sometimes contain impurities from the hydrazine reaction. If necessary, a quick plug of silica gel or a full column purification can be performed.
-
Incomplete Deprotection in Step 3: If the deprotection is sluggish, increasing the reaction time or adding a slight excess of the HCl solution is recommended. Ensure the starting material is fully dissolved before adding the acid to prevent incomplete reaction. The final product's hydrochloride salt is generally much less soluble in the reaction medium than the Boc-protected precursor, so its precipitation is a good visual indicator of reaction progress.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for producing high-purity this compound hydrochloride. By leveraging a strategic protecting group strategy and well-established named reactions, this protocol offers a clear path for researchers and drug development professionals to access this important medicinal chemistry scaffold. The provided insights into reaction mechanisms, detailed procedures, and troubleshooting tips should empower scientists to successfully synthesize this valuable compound for further investigation and development of novel therapeutics.
References
- 1. Structure-based design, synthesis, and evaluation of this compound derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. apps.dtic.mil [apps.dtic.mil]
The Multifaceted Biological Activities of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these derivatives. We delve into their roles as potent inhibitors of key therapeutic targets, including c-Met kinase for cancer therapy, PEX14-PEX5 protein-protein interactions for trypanosomal infections, carbonic anhydrases, and multi-target agents for neuropathic pain. Furthermore, their potential as inhibitors of Mycobacterium tuberculosis pantothenate synthetase is discussed. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the therapeutic potential of this versatile heterocyclic system, complete with detailed experimental protocols and mechanistic insights to facilitate further research and development in this exciting field.
Introduction: The Rise of a Privileged Scaffold
The pyrazolo[4,3-c]pyridine core, a fused heterocyclic system, has garnered significant attention in the field of drug discovery due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets. The partially saturated this compound framework provides a three-dimensional architecture that can be strategically functionalized to achieve high potency and selectivity for various enzymes and receptors. This guide will explore the diverse therapeutic applications of this scaffold, highlighting its potential to address unmet medical needs in oncology, infectious diseases, and neurology.[1][2][3]
Synthetic Strategies: Building the Core
The synthesis of the this compound core and its derivatives can be achieved through several versatile synthetic routes. A common and effective strategy involves a multi-step sequence starting from readily available starting materials like piperidin-4-one.[4] This approach offers the flexibility to introduce a variety of substituents at different positions of the scaffold, enabling extensive exploration of the structure-activity relationship (SAR).
General Synthetic Workflow:
Caption: Generalized synthetic scheme for this compound derivatives.
A detailed, step-by-step synthetic protocol is provided in the Appendix.
Biological Activities and Therapeutic Applications
The versatility of the this compound scaffold is underscored by its diverse range of biological activities. The following sections detail the key therapeutic areas where these derivatives have shown significant promise.
Anticancer Activity: Targeting c-Met Kinase
The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its dysregulation implicated in various cancers.[5] Several this compound derivatives have been identified as potent c-Met inhibitors.[5][6]
Mechanism of Action: These derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its autophosphorylation. This, in turn, blocks downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.[5]
Caption: Inhibition of the c-Met signaling pathway by this compound derivatives.
Experimental Evaluation: The inhibitory activity of these compounds against c-Met is typically assessed using a combination of biochemical and cellular assays.
| Assay | Purpose | Key Parameters |
| c-Met Kinase Assay | To determine the direct inhibitory effect on the enzyme. | IC50 values |
| Cellular Proliferation Assay | To assess the antiproliferative activity in cancer cell lines. | GI50 values in MKN45, EBC-1 cells[5] |
| Western Blot Analysis | To confirm target engagement by measuring the phosphorylation status of c-Met. | Reduction in p-cMet levels[5] |
A detailed protocol for the c-Met kinase inhibition assay and Western blot analysis can be found in the Appendix.
Trypanocidal Activity: Disrupting Protein-Protein Interactions
Chagas disease and African sleeping sickness, caused by Trypanosoma parasites, represent a significant global health burden. A novel therapeutic strategy involves targeting the PEX14-PEX5 protein-protein interaction (PPI), which is essential for glycosomal protein import in these parasites.[7][8] Derivatives of this compound have been identified as the first inhibitors of this PPI.[7]
Mechanism of Action: These compounds bind to PEX14, preventing its interaction with PEX5 and thereby disrupting the import of essential enzymes into the glycosome, leading to parasite death.
Experimental Evaluation: The efficacy of these inhibitors is evaluated through a series of biochemical and cell-based assays.
| Assay | Purpose | Key Parameters |
| NMR Chemical Shift Perturbation (CSP) Assay | To confirm direct binding to TbPEX14. | Dissociation constant (KD)[7] |
| In vitro Trypanocidal Assay | To determine the activity against T. brucei and T. cruzi. | EC50 values[7] |
| Cytotoxicity Assay | To assess selectivity against mammalian cells. | EC50 in cell lines like HepG2[7] |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Pyrazolo[4,3-c]pyridine sulfonamides have been shown to be effective inhibitors of several human CA isoforms.[9]
Mechanism of Action: The sulfonamide moiety of these derivatives coordinates with the zinc ion in the active site of the carbonic anhydrase, leading to inhibition of its enzymatic activity.
Experimental Evaluation:
| Assay | Purpose | Key Parameters |
| Stopped-Flow CO2 Hydrase Assay | To measure the inhibition of CA-catalyzed CO2 hydration. | Inhibition constant (Ki) |
A detailed protocol for the stopped-flow CO2 hydrase assay is provided in the Appendix.
Multi-Targeted Therapy for Neuropathic Pain
Neuropathic pain is a complex condition that is often refractory to current treatments. A promising approach is the development of multi-targeted agents that can modulate several key pathways involved in pain signaling. Certain this compound derivatives have demonstrated a unique polypharmacological profile, acting as inhibitors of tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) production, as well as exhibiting activity at the cannabinoid receptor subtype 1 (CB1).[10]
Mechanism of Action: By simultaneously targeting these three pathways, these compounds can exert a synergistic analgesic effect, addressing both the inflammatory and neuronal components of neuropathic pain.
Caption: Multi-target mechanism of action for neuropathic pain.
Experimental Evaluation:
| Assay | Purpose | Key Parameters |
| TNF-α Inhibition Assay | To measure the reduction of TNF-α in stimulated cells. | % Inhibition[10] |
| Nitric Oxide Assay | To quantify the inhibition of NO production. | % Inhibition |
| CB1 Receptor Binding Assay | To determine the affinity for the CB1 receptor. | IC50 or Ki values[10] |
Detailed protocols for these assays are available in the Appendix.
Antitubercular Activity: Targeting Pantothenate Synthetase
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents with novel mechanisms of action. Pantothenate synthetase, an enzyme essential for the biosynthesis of coenzyme A in Mycobacterium tuberculosis (Mtb), is an attractive drug target.[4] 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been identified as inhibitors of Mtb pantothenate synthetase.[4]
Mechanism of Action: These compounds inhibit the enzymatic activity of pantothenate synthetase, thereby disrupting the biosynthesis of pantothenate, a vital precursor for coenzyme A, which is essential for the survival of Mtb.
Experimental Evaluation:
| Assay | Purpose | Key Parameters |
| Mtb Pantothenate Synthetase Inhibition Assay | To determine the direct inhibitory effect on the enzyme. | IC50 values[4] |
| In vitro Anti-Mtb Activity Assay | To assess the whole-cell activity against M. tuberculosis. | Minimum Inhibitory Concentration (MIC)[4] |
| Cytotoxicity Assay | To evaluate the selectivity against mammalian cells. | IC50 in cell lines like RAW 264.7[4] |
Structure-Activity Relationship (SAR) Insights
The extensive derivatization of the this compound scaffold has provided valuable insights into the structural requirements for its various biological activities. For instance, in the case of c-Met inhibitors, specific substitutions on the pyrazole and pyridine rings have been shown to significantly impact potency and selectivity.[5] Similarly, for the PEX14-PEX5 interaction inhibitors, the nature and position of aromatic substituents are crucial for optimal binding to the target protein.[7] A thorough understanding of SAR is critical for the rational design of next-generation derivatives with improved pharmacological profiles.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated potent and selective activities against a range of important biological targets, spanning oncology, infectious diseases, and neurology. The synthetic accessibility of this scaffold allows for extensive chemical modifications, paving the way for the optimization of lead compounds.
Future research in this area should focus on:
-
Deepening Mechanistic Understanding: Further elucidation of the molecular interactions between these derivatives and their targets will facilitate the design of more potent and selective inhibitors.
-
Pharmacokinetic Optimization: Improving the drug-like properties of these compounds, such as solubility, metabolic stability, and oral bioavailability, will be crucial for their clinical translation.
-
Exploration of New Therapeutic Areas: The diverse biological activities observed to date suggest that the therapeutic potential of this scaffold may extend beyond the currently explored areas.
Appendix: Detailed Experimental Protocols
A.1. General Synthesis of this compound Derivatives
This protocol provides a general method for the synthesis of the core scaffold, which can be further functionalized.
Step 1: N-Protection of Piperidin-4-one To a solution of piperidin-4-one hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) followed by the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection). Stir the reaction mixture at room temperature until completion.
Step 2: Formylation Treat the N-protected piperidin-4-one with a formylating agent (e.g., Vilsmeier reagent) to introduce a formyl group at the 3-position.
Step 3: Pyrazole Ring Formation React the formylated intermediate with a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) in a suitable solvent (e.g., ethanol) under reflux to construct the pyrazole ring.
Step 4: Deprotection and Functionalization Remove the N-protecting group under appropriate conditions (e.g., TFA for Boc deprotection). The resulting this compound can then be functionalized at various positions through standard chemical transformations.
A.2. c-Met Kinase Inhibition Assay (Luminescence-based)
Materials:
-
Recombinant human c-Met kinase
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute further in kinase buffer.
-
Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of the 96-well plate.
-
Add 2 µL of diluted c-Met kinase to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
A.3. Western Blot Analysis for c-Met Phosphorylation
Materials:
-
c-Met expressing cancer cell line (e.g., MKN45)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235) and anti-total-c-Met
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Wash buffer (TBST)
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-c-Met) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the anti-total-c-Met antibody to normalize for protein loading.
A.4. Stopped-Flow CO2 Hydrase Assay for Carbonic Anhydrase Inhibition
Materials:
-
Stopped-flow spectrophotometer
-
Purified human carbonic anhydrase isoform
-
CO2-saturated water
-
Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
pH indicator (e.g., phenol red)
-
Test compounds
Procedure:
-
Equilibrate the enzyme solution, buffer, and CO2-saturated water to the desired temperature (e.g., 25°C).
-
In the stopped-flow instrument, rapidly mix the CO2-saturated water with the buffer containing the pH indicator and the enzyme (with or without the test compound).
-
Monitor the change in absorbance of the pH indicator over time as the CO2 is hydrated to carbonic acid, causing a pH drop.
-
Calculate the initial rate of the reaction from the absorbance change.
-
Determine the Ki value for the test compound by measuring the reaction rates at different inhibitor concentrations.
A.5. TNF-α Inhibition Assay (ELISA)
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
LPS (Lipopolysaccharide)
-
Test compounds
-
Human TNF-α ELISA kit
-
96-well plates
-
Plate reader
Procedure:
-
Seed macrophage cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition for each compound concentration.
A.6. Nitric Oxide (NO) Assay (Griess Reagent)
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
LPS
-
Test compounds
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plates
-
Plate reader
Procedure:
-
Follow steps 1-4 of the TNF-α inhibition assay protocol.
-
Mix an equal volume of the cell culture supernatant with the Griess Reagent in a 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a plate reader.
-
Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.
-
Calculate the percentage of NO production inhibition for each compound concentration.
A.7. CB1 Receptor Binding Assay (Radioligand)
Materials:
-
Cell membranes expressing the human CB1 receptor
-
Radioligand (e.g., [3H]CP55,940)
-
Non-specific binding control (e.g., unlabeled CP55,940)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Test compounds
-
Glass fiber filters
-
Filtration manifold
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, add the assay buffer, cell membranes, and either the radioligand alone (total binding), radioligand plus an excess of unlabeled ligand (non-specific binding), or radioligand plus the test compound.
-
Incubate the plate at 30°C for 60 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and the percentage of inhibition by the test compounds.
-
Determine the IC50 or Ki value for each compound.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure-based design, synthesis, and evaluation of this compound derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. sciencellonline.com [sciencellonline.com]
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
Abstract
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core is a bicyclic heterocyclic scaffold that has emerged as a "privileged" structure in medicinal chemistry. Its rigid, three-dimensional architecture and versatile substitution points allow for the precise spatial orientation of functional groups, making it an ideal framework for developing potent and selective ligands for a diverse range of biological targets. This technical guide provides an in-depth exploration of this scaffold, covering its fundamental chemical properties, key synthetic strategies, and its significant applications in the design of novel therapeutics, from kinase inhibitors for oncology to agents targeting neuroinflammation and metabolic diseases.
Introduction: The Rise of a Versatile Scaffold
The tetrahydropyrazolo[4,3-c]pyridine system is a fused heterocycle consisting of a pyrazole ring and a tetrahydropyridine ring.[1][2] This unique combination imparts a favorable set of physicochemical properties, including a balance of rigidity and conformational flexibility, and the presence of multiple hydrogen bond donors and acceptors. These features allow for high-affinity interactions with a variety of enzyme active sites and receptor binding pockets.
The scaffold's true value lies in its synthetic tractability, which permits extensive chemical modification at several key positions. This "decoratability" is paramount in medicinal chemistry for fine-tuning a compound's pharmacological profile, including its potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. As a result, this core has been successfully employed in the development of numerous biologically active compounds, demonstrating its broad therapeutic potential.[3][4]
Synthetic Strategies: Building the Core
The construction of the this compound core can be approached through several synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. A common and effective strategy involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound, a classic approach known as the Knorr pyrazole synthesis, followed by subsequent ring closure to form the tetrahydropyridine ring.[5]
General Synthetic Workflow
A representative synthetic pathway often commences with a piperidin-4-one derivative, which serves as the foundational six-membered ring. The synthesis can be conceptually broken down into the formation of the pyrazole ring fused to the piperidine core.
Experimental Protocol: A General Synthesis of a 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivative [6]
This protocol outlines a five-step synthesis starting from piperidin-4-one.
Step 1: N-Protection of Piperidin-4-one
-
To a solution of piperidin-4-one hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the acid.
-
Introduce a protecting group, such as Boc anhydride ((Boc)₂O), and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the N-Boc-4-piperidone.
Step 2: Formylation
-
Treat the N-Boc-4-piperidone with a formylating agent, such as ethyl formate, in the presence of a strong base like sodium methoxide. This introduces a formyl group at the C3 position.
Step 3: Pyrazole Ring Formation
-
React the resulting β-ketoaldehyde intermediate with a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol.
-
Heat the reaction mixture to drive the condensation and cyclization, forming the pyrazole ring.
Step 4: Deprotection
-
Remove the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).
Step 5: N-Functionalization (Optional)
-
The secondary amine of the tetrahydropyridine ring can be further functionalized via acylation, alkylation, or reductive amination to introduce desired R-groups. For instance, reacting with an acyl chloride or a carboxylic acid in the presence of a coupling agent.
The following diagram illustrates a generalized synthetic approach.
Caption: Generalized workflow for the synthesis of the scaffold.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The versatility of the this compound scaffold is best illustrated by the breadth of biological targets it has been used to address. The following sections highlight key therapeutic areas and the structure-activity relationships that govern the efficacy of these compounds.
Kinase Inhibition in Oncology
Kinases are a major class of drug targets in oncology. The tetrahydropyrazolo[4,3-c]pyridine scaffold has proven to be an excellent framework for designing potent and selective kinase inhibitors.
-
c-Met Inhibitors: The c-Met proto-oncogene is often deregulated in various cancers.[7] A series of this compound derivatives have been designed as c-Met kinase inhibitors.[7] In these compounds, the pyrazole core acts as a hinge-binding motif, while substituents on the tetrahydropyridine nitrogen and the pyrazole ring can be modified to enhance potency and selectivity. For example, compound 8c from one study showed a potent inhibitory activity of 68 nM against c-Met and demonstrated over 50-fold selectivity against other tyrosine kinases.[7] Western blot analysis confirmed that this compound could inhibit the phosphorylation of c-Met in a dose-dependent manner.[7]
-
Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: RIP1 kinase is a key mediator of necroptosis, a form of programmed cell death implicated in inflammatory diseases. A novel class of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives were discovered as potent, orally available, and brain-penetrating RIP1 kinase inhibitors.[8] Structure-based drug design (SBDD) was instrumental in optimizing the core structure and its substituents, leading to compounds that significantly suppressed necroptotic cell death.[8]
Neuropathic Pain and Neuroinflammation
The scaffold has also been explored for its potential in treating neurological disorders, particularly neuropathic pain.
-
Multi-target Agents for Neuropathic Pain: A series of novel tetrahydropyrido-pyrazoles were found to be potent inhibitors of tumor necrosis factor-alpha (TNF-α) and nitric oxide, and also displayed activity at the cannabinoid receptor subtype 1 (CB₁).[9] The lead compound, 8a (N-(4-bromophenyl)-3-tert-butyl-5-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide), showed significant efficacy in animal models of acute and neuropathic pain.[9] This multi-targeted approach is a promising strategy for the complex pathology of neuropathic pain.[9]
Infectious Diseases
The unique structural features of this scaffold have been leveraged in the fight against infectious diseases.
-
Mycobacterium tuberculosis Pantothenate Synthetase Inhibitors: Pantothenate synthetase is an essential enzyme for Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. A series of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were synthesized and evaluated as MTB pantothenate synthetase inhibitors.[6] The most active compound, 6ac , exhibited an IC₅₀ of 21.8 µM against the enzyme and a minimum inhibitory concentration (MIC) of 26.7 µM against MTB, with no cytotoxicity at 50 µM.[6]
Other Therapeutic Areas
The application of this scaffold extends to other important biological targets.
-
Pendrin (SLC26A4) Inhibitors: Pendrin is a transmembrane anion antiporter implicated in inflammatory airway diseases like asthma and cystic fibrosis.[5][10] A regioselective synthesis was developed to produce tetrahydro-pyrazolopyridine inhibitors of pendrin.[5] Structure-activity relationship studies on the tetrahydropyridyl nitrogen established that N-phenyl ureas were particularly effective, leading to a greater than 2-fold improvement in inhibitor potency.[5]
-
Factor Xa Inhibitors: The highly successful anticoagulant drug Apixaban (Eliquis) features a related 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine core.[11] This highlights the scaffold's ability to be incorporated into highly potent, selective, and orally bioavailable drugs. The development of Apixaban involved extensive optimization of substituents on the pyrazole and the tetrahydropyridinone rings to achieve the desired pharmacological and pharmacokinetic profile.[11]
The following diagram illustrates the diverse biological targets of the this compound scaffold.
Caption: Diverse biological targets of the scaffold.
Summary of Structure-Activity Relationships
The following table summarizes key SAR insights for different therapeutic targets.
| Target Class | Key Scaffold Position | Favorable Substituents | Resulting Activity | Citation(s) |
| c-Met Kinase | Pyrazole N1, C3; Tetrahydropyridine N5 | Aromatic rings, substituted amides | Potent and selective inhibition of c-Met phosphorylation | [7] |
| Neuropathic Pain | Pyrazole C1, C3; Tetrahydropyridine N5 | Carboxamides, bulky alkyl groups (e.g., tert-butyl) | Multi-target inhibition (TNF-α, CB₁) and in vivo efficacy | [9] |
| MTB Pantothenate Synthetase | Pyrazole N1; Tetrahydropyridine N5 | Benzoyl groups, substituted phenyl carboxamides | Potent enzyme inhibition and whole-cell activity against MTB | [6] |
| Pendrin (SLC26A4) | Tetrahydropyridine N5 | N-phenyl ureas | Improved inhibitor potency | [5] |
| Factor Xa | Pyrazole N1, C3; Tetrahydropyridinone N6 | p-methoxyphenyl, carboxamide, oxopiperidinylphenyl | High potency, selectivity, and oral bioavailability | [11] |
Conclusion and Future Perspectives
The this compound scaffold has firmly established itself as a cornerstone in modern drug discovery. Its favorable structural and chemical properties, combined with synthetic accessibility, have enabled the development of potent and selective modulators for a wide array of biological targets. The successful translation of this scaffold into clinically approved drugs like Apixaban underscores its immense potential.
Future research will likely focus on exploring new chemical space around this core, employing advanced synthetic methodologies to create novel derivatives with improved drug-like properties. The application of computational chemistry and structure-based drug design will continue to be crucial in rationally designing next-generation therapeutics based on this remarkable scaffold. The continued investigation into its biological activities will undoubtedly uncover new therapeutic opportunities, solidifying the legacy of the this compound scaffold in medicinal chemistry.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C6H9N3 | CID 2760583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 4. auctoresonline.org [auctoresonline.org]
- 5. Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based design, synthesis, and evaluation of this compound derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel tetrahydro-pyrazolo [4,3-c] pyridines for the treatment of neuropathic pain: synthesis and neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
structural characterization of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
An In-Depth Technical Guide to the Structural Characterization of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Core
Foreword: The Strategic Importance of the Pyrazolo[4,3-c]pyridine Scaffold
The this compound scaffold is a bicyclic heterocyclic system of significant interest in modern medicinal chemistry.[1] Its rigid structure, combined with strategically positioned hydrogen bond donors and acceptors, makes it a privileged core for designing potent and selective ligands. This scaffold is a cornerstone in the development of novel therapeutics, particularly as protein kinase inhibitors for oncology and as novel agents against infectious diseases like tuberculosis.[2][3][4] As such, a robust and unambiguous structural characterization is not merely an academic exercise; it is a critical prerequisite for successful drug discovery and development, ensuring that the synthesized molecule corresponds precisely to the designed pharmacophore.
This guide provides an in-depth, multi-technique approach to the complete structural elucidation of this important molecular core. It is designed for researchers, medicinal chemists, and analytical scientists, offering not just protocols, but the strategic reasoning behind the application of each analytical technique.
Foundational Analysis: The Molecular Blueprint
Before delving into complex spectroscopic and crystallographic analyses, it is essential to establish the fundamental properties of the molecule. The parent compound, this compound, possesses the molecular formula C₆H₉N₃.[5] This information is the first checkpoint for all subsequent analytical data.
Caption: Numbering scheme for the pyrazolo[4,3-c]pyridine core.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Structure
NMR spectroscopy is the most powerful technique for determining the precise connectivity and constitution of a molecule in solution. For the pyrazolo[4,3-c]pyridine core, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides an unambiguous assignment of every proton and carbon atom.
Expertise & Rationale
The choice of NMR experiments is driven by the need to solve a specific puzzle: confirming the fusion of the pyrazole and tetrahydropyridine rings and assigning the diastereotopic protons of the saturated ring.
-
¹H NMR: Provides the initial map of proton environments, their integrations (counts), and their coupling (neighbor) relationships.
-
¹³C NMR (with DEPT): Identifies all unique carbon atoms and classifies them as CH₃, CH₂, CH, or quaternary (Cq). This is crucial for confirming the number of carbons matches the molecular formula.
-
2D-COSY (Correlation Spectroscopy): Reveals which protons are spin-coupled to each other, definitively tracing the proton connectivity within the -CH₂-CH₂- and -CH₂-N- fragments of the saturated ring.
-
2D-HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon atom it is attached to, linking the ¹H and ¹³C data sets.
-
2D-HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is the key experiment to "stitch" the molecule together, for example, by showing a correlation from the protons on C4 to the quaternary carbon C3a, confirming the ring fusion.
Anticipated Spectral Data
The following table summarizes the expected chemical shifts for the parent scaffold, based on general principles of heterocyclic chemistry and data from substituted analogs.[4][6] Actual values will vary with solvent and substitution.
| Atom Position | Technique | Expected Chemical Shift (δ, ppm) | Multiplicity | Key HMBC Correlations |
| C3-H | ¹H NMR | 7.5 - 7.8 | Singlet (s) | C3a, C7a |
| C4-H₂ | ¹H NMR | ~3.2 - 3.5 | Triplet (t) | C3a, C6 |
| C6-H₂ | ¹H NMR | ~2.9 - 3.2 | Triplet (t) | C4, C7a |
| C7-H₂ | ¹H NMR | ~4.0 - 4.3 | Singlet (s) or Triplet (t) | C3a, C6 |
| N1-H / N5-H | ¹H NMR | > 10.0 (broad) | Broad Singlet (br s) | C3, C7a / C4, C6 |
| C3 | ¹³C NMR | 135 - 140 | CH | - |
| C3a | ¹³C NMR | 115 - 120 | Cq | - |
| C4 | ¹³C NMR | ~45 - 50 | CH₂ | - |
| C6 | ¹³C NMR | ~45 - 50 | CH₂ | - |
| C7 | ¹³C NMR | ~40 - 45 | CH₂ | - |
| C7a | ¹³C NMR | 145 - 150 | Cq | - |
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like N-H.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion.[7] Ensure the instrument is properly tuned and shimmed for the sample.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (S/N > 100:1).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be run to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.
-
2D-COSY Acquisition: Run a standard gradient-enhanced COSY experiment to establish ¹H-¹H correlations.
-
2D-HSQC Acquisition: Run a gradient-enhanced HSQC experiment to determine one-bond ¹H-¹³C correlations.
-
2D-HMBC Acquisition: Run a gradient-enhanced HMBC experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond correlations.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal and the ¹³C spectrum accordingly.
Data Interpretation Workflow
Caption: Workflow for NMR-based structure elucidation.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry serves two primary functions in structural characterization: it provides an exact mass to confirm the elemental composition, and its fragmentation pattern offers corroborating evidence for the proposed structure.
Expertise & Rationale
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a Time-of-Flight (TOF) or Orbitrap analyzer are essential. They provide a mass measurement with high accuracy (<5 ppm error), which allows for the unambiguous determination of the molecular formula (C₆H₉N₃). This is a critical self-validating step.
-
Electron Impact (EI) MS: This high-energy technique causes reproducible fragmentation of the molecule. The resulting pattern is a "fingerprint" of the structure. The stability of the pyrazole ring means that fragmentation is likely initiated in the more flexible tetrahydropyridine portion of the molecule.[8][9]
Anticipated Fragmentation Pathway
A primary fragmentation route involves the cleavage of the tetrahydropyridine ring. A retro-Diels-Alder (RDA) type fragmentation is a plausible pathway for related structures, leading to characteristic neutral losses.
Caption: A plausible EI-MS fragmentation pathway.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation ([M+H]⁺).
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500). Ensure the instrument is calibrated to provide high mass accuracy.
-
Data Analysis: Determine the experimental m/z of the [M+H]⁺ ion. Use the instrument software to calculate the elemental composition and compare it to the theoretical value for C₆H₁₀N₃⁺ (the protonated form). The mass error should be below 5 ppm.
X-ray Crystallography: The Definitive Solid-State Structure
While NMR defines the structure in solution, single-crystal X-ray crystallography provides an unparalleled, high-resolution view of the molecule in the solid state. It yields precise bond lengths, bond angles, and crucial information about intermolecular interactions like hydrogen bonding, which are vital for understanding crystal packing and for structure-based drug design.[2]
Expertise & Rationale
The pyrazolo[4,3-c]pyridine core contains both a hydrogen bond donor (the pyrazole N1-H) and hydrogen bond acceptors (the pyrazole N2 and pyridine N5). This makes it highly likely to form predictable and ordered supramolecular structures in the solid state. Based on studies of similar pyrazole-containing heterocycles, one can anticipate the formation of hydrogen-bonded chains (catemers) or discrete dimers/trimers.[10] Observing these interactions validates the presence and location of the N-H group.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Crystal Mounting: Select a suitable, defect-free crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal on a modern X-ray diffractometer.[10] A stream of cold nitrogen (e.g., at 100-170 K) is used to minimize thermal motion. Data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map, revealing the atomic positions. This model is then refined to best fit the experimental data, resulting in a final structure with low residual factors (R-factors).
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR is a rapid and straightforward technique used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.
Expertise & Rationale
For the pyrazolo[4,3-c]pyridine core, FTIR is used to confirm the presence of N-H and C-H bonds and to characterize the vibrations of the heterocyclic rings. The N-H stretch is particularly informative; a broad band indicates hydrogen bonding, which is expected for this molecule.[11]
Anticipated Vibrational Frequencies
| Functional Group | Bond Type | Expected Frequency (cm⁻¹) | Appearance |
| Pyrazole N-H | Stretch | 3100 - 3300 | Broad (H-bonded) |
| Alkane C-H | Stretch | 2850 - 3000 | Sharp |
| Aromatic C=C/C=N | Stretch | 1500 - 1650 | Medium to Strong |
| C-N | Stretch | 1100 - 1300 | Medium |
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Mix ~1-2 mg of the dry compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pressing: Place the powder in a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.
-
Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
An Integrated Characterization Strategy
No single technique provides the complete picture. The strength of a structural characterization lies in the seamless integration of complementary data, where each result validates the others.
References
- 1. lookchem.com [lookchem.com]
- 2. Structure-based design, synthesis, and evaluation of this compound derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. This compound | C6H9N3 | CID 2760583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. article.sapub.org [article.sapub.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: A Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure, arising from the fusion of a pyrazole and a saturated pyridine ring, offers a versatile platform for the design of potent and selective modulators of various biological targets. This guide provides a comprehensive overview of the molecular structure, formula, synthesis, and characterization of this important molecule. Furthermore, it delves into its emerging roles in therapeutic areas such as oncology, neuropathic pain, and infectious diseases, with a focus on its mechanism of action as an inhibitor of c-Met, TNF-α, and Mycobacterium tuberculosis pantothenate synthetase.
Molecular Structure and Physicochemical Properties
The foundational this compound is a bicyclic heteroaromatic compound with the following key identifiers:
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | --INVALID-LINK--[1] |
| Molecular Weight | 123.16 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 410544-19-3 | --INVALID-LINK--[2] |
| Canonical SMILES | C1CNCC2=CNN=C12 | --INVALID-LINK--[3] |
The molecule consists of a pyrazole ring fused to a piperidine ring. This structure is often found in its dihydrochloride salt form (C₆H₁₁Cl₂N₃, Molecular Weight: 196.08 g/mol ) to improve solubility and stability for research and pharmaceutical applications.
Synthesis of the this compound Scaffold
The synthesis of the this compound core can be achieved through various synthetic routes, often involving the construction of the pyrazole ring onto a pre-existing piperidine derivative or through a multi-component reaction strategy. Below is a generalized, illustrative protocol based on common synthetic methodologies for pyrazolopyridines.
Illustrative Synthetic Protocol: Multi-component Reaction
This approach leverages the simultaneous reaction of several starting materials to rapidly assemble the target scaffold, a strategy noted for its efficiency.[4]
Step 1: Formation of a β-ketoester equivalent from a piperidone precursor. Step 2: Condensation with a hydrazine source to form the pyrazole ring. Step 3: Cyclization to yield the final tetrahydropyrazolopyridine.
A plausible synthetic workflow is outlined below:
Caption: Generalized synthetic workflow for this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrazole and the saturated pyridine rings.
-
Pyrazole CH: A singlet in the aromatic region (δ 7.0-8.0 ppm).
-
Pyridine CH₂: Multiple signals in the aliphatic region (δ 2.5-4.5 ppm), likely appearing as triplets or multiplets due to coupling with adjacent protons.
-
NH Protons: Broad singlets that may be exchangeable with D₂O. The chemical shift will be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals corresponding to the carbon atoms of both rings.
-
Pyrazole Carbons: Signals in the aromatic region (δ 100-150 ppm).
-
Pyridine Carbons: Aliphatic signals (δ 20-60 ppm).
FT-IR Spectroscopy
The infrared spectrum will exhibit characteristic absorption bands for the functional groups present.
-
N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹.
-
C-H Stretching: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds.
-
C=N and C=C Stretching: Bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrazole ring.
-
C-N Stretching: Bands in the 1020-1250 cm⁻¹ range.[7]
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (123.16 g/mol ). Fragmentation patterns would likely involve the loss of small molecules from the piperidine ring.
Applications in Drug Discovery and Mechanism of Action
The this compound scaffold has been identified as a privileged structure in the development of inhibitors for several key therapeutic targets.
c-Met Kinase Inhibition in Oncology
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous cancers. Derivatives of this compound have been designed as potent and selective c-Met inhibitors.
Mechanism of Action: These inhibitors typically function as ATP-competitive binders in the kinase domain of c-Met. By occupying the ATP-binding pocket, they prevent the phosphorylation and subsequent activation of c-Met, thereby blocking downstream signaling cascades that promote tumor growth and metastasis.
Caption: Inhibition of the c-Met signaling pathway by pyrazolo[4,3-c]pyridine derivatives.
Modulation of TNF-α Signaling in Neuropathic Pain
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of neuropathic pain. Elevated levels of TNF-α contribute to neuronal sensitization and neuroinflammation. Certain derivatives of the tetrahydropyrazolopyridine scaffold have shown potential in alleviating neuropathic pain by modulating TNF-α activity.
Mechanism of Action: While the precise mechanism is still under investigation, it is hypothesized that these compounds interfere with the TNF-α signaling cascade. This could occur through direct inhibition of TNF-α, blockade of its receptors (TNFR1/TNFR2), or by modulating downstream signaling molecules such as p38 MAPK and NF-κB, which are key players in the inflammatory response that leads to pain hypersensitivity.
Inhibition of Mycobacterium tuberculosis Pantothenate Synthetase
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of novel antibacterial agents. Pantothenate synthetase is a crucial enzyme in the biosynthesis of pantothenate (vitamin B5), which is essential for the survival of Mycobacterium tuberculosis but is not synthesized in humans. This makes it an attractive target for selective drug development. Derivatives of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine have been identified as inhibitors of this enzyme.
Mechanism of Action: These compounds are thought to act by binding to the active site of pantothenate synthetase, preventing the condensation of pantoate and β-alanine, the final step in pantothenate synthesis. This disruption of an essential metabolic pathway leads to the inhibition of bacterial growth.
Caption: Inhibition of M. tuberculosis pantothenate synthetase by pyrazolo[4,3-c]pyridine derivatives.
Quantitative Bioactivity Data of this compound Derivatives
The following table summarizes the reported bioactivity of some derivatives of the this compound scaffold against various targets.
| Derivative | Target | Bioactivity | Cell Line | Source |
| 8c | c-Met | IC₅₀ = 68 nM | - | --INVALID-LINK-- |
| 8c | - | Cellular potency | MKN45, EBC-1 | --INVALID-LINK-- |
| 6ac | M. tuberculosis PS | IC₅₀ = 21.8 ± 0.8 μM | - | --INVALID-LINK-- |
| 6ac | M. tuberculosis | MIC = 26.7 μM | - | --INVALID-LINK-- |
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable and versatile platform in modern drug discovery. Its synthetic tractability and the ability of its derivatives to potently and selectively interact with a diverse range of biological targets underscore its importance. The demonstrated efficacy of its analogs as inhibitors of c-Met, TNF-α, and M. tuberculosis pantothenate synthetase opens up exciting avenues for the development of novel therapeutics for cancer, neuropathic pain, and tuberculosis. Future research efforts will likely focus on further exploring the structure-activity relationships of this scaffold, optimizing its pharmacokinetic and pharmacodynamic properties, and identifying new biological targets to expand its therapeutic potential.
References
- 1. This compound | C6H9N3 | CID 2760583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 410544-19-3 | this compound | Tetrahedron [thsci.com]
- 3. Page loading... [guidechem.com]
- 4. chemmethod.com [chemmethod.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Pharmacological Profile of Substituted 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridines: A Technical Guide for Drug Discovery
Abstract
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure, arising from the fusion of a pyrazole ring with a non-aromatic piperidine ring, provides a versatile framework for the development of potent and selective modulators of a diverse range of biological targets. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of substituted tetrahydro-1H-pyrazolo[4,3-c]pyridines, intended for researchers, scientists, and drug development professionals. We will delve into the medicinal chemistry, key pharmacological targets, structure-activity relationships (SAR), and essential experimental protocols associated with this promising class of compounds.
Introduction: The Emergence of a Privileged Scaffold
The tetrahydro-1H-pyrazolo[4,3-c]pyridine core represents a bioisosteric modification of more extensively studied bicyclic systems, offering an advantageous combination of structural rigidity and conformational flexibility. The introduction of a saturated piperidine ring imparts a three-dimensional character to the otherwise planar pyrazolopyridine system, which can be crucial for optimizing interactions with the complex topographies of biological targets.[1] This structural feature has been exploited to develop inhibitors for a variety of targets, ranging from protein kinases to protein-protein interactions and enzymes crucial for microbial survival. The broad spectrum of biological activities associated with this scaffold underscores its potential in diverse therapeutic areas, including oncology, infectious diseases, and neurology.[2]
Medicinal Chemistry: Synthesis and Substitution Strategies
The synthesis of the this compound core and its derivatives can be achieved through several strategic routes, allowing for diverse substitutions on both the pyrazole and piperidine rings.
Core Scaffold Synthesis
A common and effective method for the synthesis of the tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold involves the reduction of the corresponding aromatic 1H-pyrazolo[4,3-c]pyridine. This can be achieved through catalytic hydrogenation using catalysts such as platinum dioxide (PtO₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere.[1]
Another versatile approach starts from readily available piperidin-4-one derivatives, which can undergo a multi-step synthesis to construct the fused pyrazole ring. For instance, a five-step synthesis starting from piperidin-4-one has been reported to yield a variety of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives.[3][4]
Furthermore, multicomponent reactions offer an efficient pathway to construct the core structure. A pseudo-six-component synthesis has been described for the preparation of related tetrahydrodipyrazolopyridines, highlighting the potential for combinatorial approaches to library synthesis.[5]
Caption: General synthetic workflow for substituted tetrahydro-1H-pyrazolo[4,3-c]pyridines.
Key Substitution Points and Their Impact
The pharmacological activity of tetrahydro-1H-pyrazolo[4,3-c]pyridines can be finely tuned by introducing various substituents at several key positions:
-
N1 of the Pyrazole Ring: Substitution at this position is crucial for modulating potency and pharmacokinetic properties. For instance, in a series of PEX14-PEX5 inhibitors, the introduction of a hydroxyethyl group at N1 was well-tolerated.[6]
-
C3 of the Pyrazole Ring: This position often accommodates substituents that interact with the active site of the target protein. In c-Met inhibitors, various aryl and heteroaryl groups at C3 have been explored to enhance potency.[7]
-
N5 of the Piperidine Ring: This nitrogen atom provides a key handle for introducing diversity and modulating solubility and cell permeability. Acylation or alkylation at N5 is a common strategy to introduce side chains that can occupy specific pockets in the target protein.[6]
Key Pharmacological Targets and Therapeutic Applications
Substituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines have demonstrated significant activity against a range of important therapeutic targets.
Protein Kinase Inhibition: Targeting c-Met in Oncology
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-validated target in oncology, with its dysregulation implicated in multiple tumor types.[7][8] Several series of tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been designed and synthesized as potent c-Met inhibitors.[7][8]
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and metastasis.
Structure-Activity Relationship (SAR) for c-Met Inhibition:
| Compound | R1 (at N1) | R2 (at C3) | R3 (at N5) | c-Met IC₅₀ (nM) | Reference |
| Lead Compound 1 | H | 3-fluoro-4-hydroxyphenyl | H | >1000 | [8] |
| 8c | H | 3-fluoro-4-(pyridin-4-ylmethoxy)phenyl | H | 68 | [7][8] |
Table 1: Representative SAR data for c-Met inhibitors.
The SAR studies have shown that substitution at the 4-position of the C3-phenyl ring with moieties capable of forming hydrogen bonds, such as a pyridin-4-ylmethoxy group, significantly enhances inhibitory activity.[7][8]
Protein-Protein Interaction Inhibition: Anti-trypanosomal Activity
The protein-protein interaction (PPI) between PEX14 and PEX5 is essential for protein import into the glycosomes of Trypanosoma parasites, making it an attractive target for the development of novel anti-trypanosomal drugs.[6] A series of substituted tetrahydro-1H-pyrazolo[4,3-c]pyridines have been identified as the first inhibitors of this PPI with potent trypanocidal activity.[6]
Mechanism of Action: These compounds disrupt the PEX14-PEX5 interaction, leading to the mislocalization of glycosomal enzymes, which is fatal for the parasite.
Structure-Activity Relationship (SAR) for Trypanocidal Activity:
| Compound | R1 (at N1) | R2 (at C3) | R3 (at N5) | T. brucei EC₅₀ (μM) | Reference |
| Hit Compound 1 | H | Phenyl | Indole-3-ylmethyl | >50 | [6] |
| Optimized Compound 29 | 2-hydroxyethyl | N-(naphthalen-1-ylmethyl)carboxamide | (7-methoxy-1H-indol-3-yl)methyl | 0.045 | [6] |
Table 2: Representative SAR data for PEX14-PEX5 inhibitors.
Optimization of the initial hit compound by introducing a carboxamide at C3 and a hydroxyethyl group at N1, along with specific substitutions on the N5-benzyl group, led to a significant increase in anti-trypanosomal potency.[6]
Enzyme Inhibition: Targeting Mycobacterium tuberculosis
Pantothenate synthetase (PS) is a crucial enzyme in the biosynthesis of coenzyme A in Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. A series of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been developed as novel MTB PS inhibitors.[3][4]
Mechanism of Action: These compounds inhibit the enzymatic activity of PS, thereby disrupting the metabolic pathway essential for the survival of MTB.
One of the most active compounds identified was 1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide, which exhibited an IC₅₀ of 21.8 µM against MTB PS and a minimum inhibitory concentration (MIC) of 26.7 µM against whole-cell MTB.[3][4]
Modulation of Neurological Targets: TNF-α and CB1 Receptor
Recent studies have revealed the potential of this scaffold in the treatment of neuropathic pain through the modulation of tumor necrosis factor-alpha (TNF-α) and the cannabinoid receptor subtype 1 (CB1). A novel series of tetrahydropyrido-pyrazoles were found to be potent inhibitors of TNF-α and to possess CB1 receptor activity.
Mechanism of Action: The dual activity of these compounds suggests a multi-targeted approach to pain management, addressing both inflammatory and neuro-modulatory pathways.
A lead compound, N-(4-bromophenyl)-3-tert-butyl-5-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide, demonstrated significant antinociceptive efficacy in rodent models of neuropathic pain, with a CB1 receptor IC₅₀ of 49.6 nM and 86.4% inhibition of TNF-α at 100 mg/kg.
Experimental Protocols
This section provides an overview of key experimental protocols for the characterization of substituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines.
Synthesis Protocol: General Procedure for N-Arylation at N5
A representative protocol for the functionalization of the piperidine nitrogen is the N-arylation reaction:
-
To a solution of the this compound core (1 equivalent) in a suitable solvent such as DMF, add the desired aryl halide (1.1 equivalents) and a base such as K₂CO₃ (2 equivalents).
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours until the reaction is complete, as monitored by TLC.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-aryl derivative.
Caption: Workflow for N-arylation of the tetrahydro-1H-pyrazolo[4,3-c]pyridine core.
c-Met Kinase Assay Protocol
A common method for assessing c-Met inhibition is a biochemical kinase assay:
-
Prepare a reaction mixture containing recombinant human c-Met kinase, a specific peptide substrate, and ATP in a kinase assay buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an ADP-Glo™ kinase assay which measures ADP formation.[9][10][11]
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro Anti-Trypanosomal Assay
To evaluate the activity against Trypanosoma cruzi, an in vitro amastigote growth inhibition assay is commonly used:
-
Plate host cells (e.g., Vero cells) in a 96-well plate and allow them to adhere overnight.
-
Infect the host cells with T. cruzi trypomastigotes. After several hours, wash the cells to remove non-internalized parasites.
-
Add fresh media containing serial dilutions of the test compounds.
-
Incubate the plates for 3-4 days to allow for amastigote replication.
-
Quantify the parasite load, for example, by using a strain of T. cruzi that expresses a reporter gene like β-galactosidase or a fluorescent protein.[8][12]
-
Determine the EC₅₀ value, the concentration of the compound that inhibits parasite growth by 50%.
TNF-α Inhibition Assay
The inhibitory effect on TNF-α production can be assessed using a cell-based assay:
-
Seed macrophage-like cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
-
After an incubation period, collect the cell supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit.
-
Calculate the percentage of TNF-α inhibition for each compound concentration and determine the IC₅₀ value.
CB1 Receptor Binding Assay
A radioligand binding assay is a standard method to determine the affinity of a compound for the CB1 receptor:
-
Prepare cell membranes from a cell line overexpressing the human CB1 receptor.
-
Incubate the membranes with a fixed concentration of a radiolabeled CB1 ligand (e.g., [³H]CP55,940) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Determine the Ki value, which represents the affinity of the test compound for the CB1 receptor, by analyzing the competition binding data.[8][13]
Pharmacokinetics and Toxicology: Considerations for Drug Development
While detailed pharmacokinetic (PK) and toxicology data for the this compound class are not extensively published in the public domain, some general considerations can be drawn from related pyrazolopyridine scaffolds.
ADME Profile: In silico and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies on related pyrazolo[3,4-d]pyrimidines have shown that these compounds can possess good passive permeability across the gastrointestinal tract and the blood-brain barrier.[14] However, aqueous solubility can be a challenge for this class of compounds.[14] Metabolic stability is a key parameter to optimize, with potential sites of metabolism including the piperidine and pyrazole rings.
Toxicity: In vivo acute oral toxicity studies on related heterocyclic compounds have been conducted in rodents to establish the safety profile. For any new chemical entity from this class, a comprehensive toxicological evaluation, including in vitro cytotoxicity assays and in vivo acute and repeated-dose toxicity studies, would be essential.
Conclusion and Future Perspectives
The substituted this compound scaffold has proven to be a highly versatile and fruitful starting point for the discovery of novel therapeutic agents. The diverse range of biological targets that can be effectively modulated by this chemical class highlights its significance in modern drug discovery. The ability to readily introduce chemical diversity at multiple positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on:
-
Expansion to New Targets: Exploring the potential of this scaffold against other challenging targets, such as other protein kinases, epigenetic targets, and G-protein coupled receptors.
-
Structure-Based Drug Design: Utilizing co-crystal structures of inhibitors bound to their targets to guide the rational design of next-generation compounds with improved properties.
-
Optimization of ADME-Tox Profiles: A greater emphasis on early-stage assessment and optimization of pharmacokinetic and toxicological properties to enhance the clinical translatability of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 3. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-based design, synthesis, and evaluation of this compound derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Initial Screening of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Analogs: A Kinase-Focused Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its three-dimensional character which can be crucial for optimizing interactions with biological targets.[1] This core structure is a key component in a variety of biologically active compounds, demonstrating a broad spectrum of activities including antimicrobial, anti-inflammatory, and antitumor effects.[2][3] Notably, this scaffold has emerged as a fertile ground for the discovery of potent kinase inhibitors, with analogs targeting a range of kinases implicated in diseases such as cancer and neuroinflammation.[4][5][6]
This guide provides a comprehensive, technically-grounded framework for the initial screening of novel this compound analogs, with a strategic focus on identifying and characterizing their potential as kinase inhibitors. The methodologies outlined herein are designed to be robust and self-validating, ensuring a high degree of scientific integrity throughout the early stages of the drug discovery process.
Part 1: Target Rationale and Library Design
The decision to screen a new chemical library against a specific target class should be data-driven. The pyrazolopyridine core and its analogs have a well-documented history of interaction with the ATP-binding site of various kinases, making this target class a logical starting point.[7]
Precedent for Kinase Inhibition
Numerous studies have demonstrated the potential of the this compound scaffold and related pyrazolopyridines as kinase inhibitors:
-
c-Met Kinase: A series of these analogs were designed and synthesized as inhibitors of c-Met kinase, a key target in cancer therapy, with some compounds showing inhibitory activity in the nanomolar range.[4]
-
Receptor Interacting Protein 1 (RIP1) Kinase: Derivatives of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine have been identified as potent, orally available, and brain-penetrating RIP1 kinase inhibitors, with potential applications in treating multiple sclerosis.[5]
-
Cyclin-Dependent Kinases (CDKs): Various pyrazolopyridine-based compounds have been developed as inhibitors of CDKs, which are crucial regulators of the cell cycle and transcription, making them attractive targets for cancer treatment.[6][8][9][10][11]
Library Design Considerations
A successful screening campaign begins with a well-designed compound library. For the initial screening of this compound analogs, the library should possess chemical diversity to explore the structure-activity relationship (SAR) around the core scaffold. Key considerations for library design include:
-
Substitution Patterns: Variations at different positions of the pyrazolo and pyridine rings can significantly impact potency and selectivity.
-
Physicochemical Properties: Analogs should be designed with drug-like properties in mind, including solubility and membrane permeability. The introduction of the saturated pyridine ring already confers a favorable three-dimensional character to the molecule.[1]
Part 2: The Initial Screening Cascade
A tiered approach to screening is recommended, starting with a broad, high-throughput primary screen, followed by more focused secondary and tertiary assays to confirm hits, determine potency and selectivity, and evaluate cellular activity.
Primary Screening: High-Throughput Screening (HTS)
The goal of the primary screen is to rapidly identify "hits" from a large library of analogs that exhibit activity against a panel of kinases.
2.1.1. Assay of Choice: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a universal, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[12] Its high sensitivity, low false-positive rate, and compatibility with a wide range of kinases and ATP concentrations make it an ideal choice for primary HTS.[12]
2.1.2. High-Throughput Screening Workflow
Caption: High-Throughput Screening (HTS) Workflow for Kinase Inhibitor Discovery.
2.1.3. Experimental Protocol: Primary HTS with ADP-Glo™
-
Compound Plating: Using an acoustic liquid handler, dispense a small volume (e.g., 20 nL) of each test compound (typically at a high concentration, e.g., 10 mM in DMSO) into the wells of a 384-well, low-volume assay plate.
-
Kinase Reaction: Add the kinase and substrate mixture in kinase reaction buffer to each well. The final concentration of the test compounds should be in the range of 10 µM.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and to introduce luciferase and luciferin to generate a luminescent signal.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader. The light output is proportional to the amount of ADP produced and, therefore, the kinase activity.[13]
Secondary Screening: Hit Confirmation and Potency
The purpose of secondary screening is to confirm the activity of the hits from the primary screen and to determine their potency (IC50).
2.2.1. Hit Confirmation with an Orthogonal Assay
To rule out false positives due to assay artifacts, it is crucial to confirm the activity of the primary hits using an orthogonal assay that has a different detection method. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are an excellent choice for this purpose.[14]
2.2.2. TR-FRET Assay Principle
TR-FRET assays measure the phosphorylation of a substrate by a kinase.[13] A europium chelate-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and an acceptor fluorophore on the substrate into close proximity, resulting in a FRET signal.[14] Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.[14]
2.2.3. Experimental Protocol: IC50 Determination with TR-FRET
-
Serial Dilution: Prepare a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilution series) in DMSO.
-
Compound Plating: Dispense the diluted compounds into a 384-well assay plate.
-
Kinase Reaction: Add the kinase and biotinylated substrate to the wells and incubate to allow for kinase activity.
-
Detection: Add the TR-FRET detection mix containing the europium-labeled anti-phospho-substrate antibody and a streptavidin-conjugated acceptor fluorophore.
-
Incubation: Incubate the plate at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader at two wavelengths (for the donor and acceptor).
-
Data Analysis: Calculate the ratio of the acceptor to donor emission and plot the results against the compound concentration to determine the IC50 value.
2.2.4. Data Presentation: Hypothetical Screening Results
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Secondary Screen (IC50, µM) - Kinase A | Secondary Screen (IC50, µM) - Kinase B |
| TPHPP-001 | 85 | 0.25 | > 50 |
| TPHPP-002 | 78 | 1.2 | 25 |
| TPHPP-003 | 45 | > 50 | > 50 |
| TPHPP-004 | 92 | 0.08 | 5.6 |
2.2.5. Hit Confirmation and Validation Workflow
Caption: Workflow for Hit Confirmation and Validation.
Tertiary Screening: Selectivity and Cellular Activity
Once potent inhibitors have been identified, the next steps are to assess their selectivity and to determine if they are active in a cellular context.
2.3.1. Kinase Selectivity Profiling
Broad-spectrum kinase inhibitors can have off-target effects and associated toxicities. Therefore, it is essential to assess the selectivity of the lead compounds. This is typically done by screening the compounds against a panel of related kinases at a single concentration, followed by IC50 determination for any kinases that show significant inhibition.
2.3.2. Cellular Potency Assessment
A compound that is potent in a biochemical assay may not be effective in a cellular environment due to poor cell permeability or other factors. Therefore, it is crucial to evaluate the compounds in a cell-based assay.
2.3.3. Experimental Protocol: Cell Proliferation Assay (e.g., for c-Met inhibitors)
-
Cell Seeding: Seed a cancer cell line that is known to be dependent on the target kinase (e.g., MKN45 gastric cancer cells for c-Met) into 96-well plates.[4]
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds.
-
Incubation: Incubate the cells for a period of time that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Add a reagent to measure cell viability (e.g., a resazurin-based reagent) and read the fluorescence or absorbance.
-
Data Analysis: Plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
2.3.4. Target Engagement in a Cellular Context
To confirm that the observed cellular effects are due to the inhibition of the target kinase, a target engagement assay such as a Western blot can be performed.[4] This involves treating the cells with the compound and then lysing the cells and probing for the phosphorylated form of the target kinase or a downstream substrate. A reduction in the phosphorylation signal would indicate that the compound is engaging the target in the cell.[4]
2.3.5. Representative Signaling Pathway: c-Met
Caption: Simplified c-Met Signaling Pathway and the Point of Inhibition.
Part 3: Data Analysis and Hit-to-Lead Progression
The data generated from this screening cascade will allow for a comprehensive evaluation of the this compound analogs. Key aspects of the data analysis include:
-
Structure-Activity Relationship (SAR) Analysis: Correlate the chemical structures of the analogs with their biological activity to identify key structural features that contribute to potency and selectivity.
-
Hit Triage: Prioritize hits based on their potency, selectivity, cellular activity, and drug-like properties.
-
Lead Optimization: The most promising compounds can then be selected for lead optimization, which involves further chemical modifications to improve their overall profile.
Conclusion
The initial screening of a compound library is a critical first step in the drug discovery process. The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By employing a systematic and rigorous screening cascade, as outlined in this guide, researchers can efficiently identify and validate potent and selective inhibitors, paving the way for the development of new therapeutics for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 3. New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based design, synthesis, and evaluation of this compound derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 8. Development of CDK4/6 Inhibitors: A Five Years Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Pyrazolo[4,3-H]quinazolines as Cyclin-dependent Kinase Inhibitors for Treating Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 13. bmglabtech.com [bmglabtech.com]
- 14. caymanchem.com [caymanchem.com]
Methodological & Application
Synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives: A Detailed Guide to Modern Synthetic Methodologies
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation for a multitude of biologically active molecules. These derivatives have garnered significant attention from researchers in drug discovery due to their diverse pharmacological activities, including their roles as c-Met kinase inhibitors for cancer therapy and as potential agents against Mycobacterium tuberculosis.[1][2] The constrained bicyclic structure of this scaffold provides a unique three-dimensional arrangement for substituent presentation, enabling precise interactions with biological targets.
This comprehensive guide provides an in-depth exploration of the prevalent and innovative synthetic strategies for constructing this compound derivatives. We will delve into the mechanistic underpinnings of these methods, offering detailed, field-proven protocols and critical insights to empower researchers in their synthetic endeavors.
I. Strategic Approaches to the Pyrazolo[4,3-c]pyridine Core
The synthesis of the this compound scaffold can be broadly categorized into several key strategies. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and the overall efficiency of the synthetic sequence.
Multicomponent Reactions (MCRs): An Efficient Assembly of Molecular Complexity
Multicomponent reactions have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its atom economy, operational simplicity, and the ability to rapidly generate libraries of analogues.[3]
One prominent MCR for the synthesis of related tetrahydropyrazolopyridine structures involves the condensation of an aldehyde, hydrazine hydrate, a β-ketoester (such as ethyl acetoacetate), and a nitrogen source like ammonium acetate.[3][4] This pseudo-six-component reaction, due to the stoichiometry of the reactants, offers a convergent and efficient route to densely functionalized pyrazolopyridine cores.[3][5]
Conceptual Workflow for a Multicomponent Synthesis:
Figure 1: A conceptual workflow for the multicomponent synthesis of tetrahydropyrazolopyridine derivatives.
Protocol 1: Catalyst-Free, Four-Component Synthesis of Tetrahydropyrazolopyridine Derivatives
This protocol is adapted from a green chemistry approach that utilizes ethanol as a benign solvent and avoids the need for a catalyst.[4]
Materials:
-
Aromatic or aliphatic aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Hydrazine hydrate (2 mmol)
-
Ammonium acetate (1 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a 50 mL round-bottom flask, add the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), hydrazine hydrate (2 mmol), and ammonium acetate (1 mmol).
-
Add ethanol (10 mL) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the desired tetrahydropyrazolopyridine derivative.
Data Summary for Protocol 1:
| Aldehyde | Product Yield (%) |
| Benzaldehyde | 85 |
| 4-Chlorobenzaldehyde | 92 |
| 4-Methoxybenzaldehyde | 88 |
| Butyraldehyde | 60 |
Table adapted from data presented in related multicomponent synthesis literature.[4]
Synthesis from Piperidin-4-one Precursors
A common and versatile strategy for constructing the this compound scaffold involves the use of a pre-formed piperidin-4-one ring. This approach allows for the systematic introduction of substituents on the piperidine nitrogen, which is often crucial for modulating the pharmacological properties of the final compound. A five-step synthesis starting from piperidin-4-one has been successfully employed to generate a library of derivatives as potential inhibitors of Mycobacterium tuberculosis pantothenate synthetase.[2]
General Synthetic Scheme from Piperidin-4-one:
Figure 2: A generalized synthetic pathway starting from a piperidin-4-one precursor.
Protocol 2: Synthesis of a 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivative
This protocol outlines a key cyclization step in the synthesis of 3-phenyl substituted derivatives, a common motif in bioactive compounds.
Materials:
-
N-Benzoyl-3-(dimethylaminomethylene)piperidin-4-one (1 mmol)
-
Phenylhydrazine hydrochloride (1.2 mmol)
-
Sodium acetate (1.5 mmol)
-
Ethanol (15 mL)
Procedure:
-
Suspend N-benzoyl-3-(dimethylaminomethylene)piperidin-4-one (1 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add phenylhydrazine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol) to the suspension.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The product will precipitate. Collect the solid by filtration and wash it thoroughly with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified 1-benzoyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.
II. Cyclocondensation Strategies
Cyclocondensation reactions are a cornerstone of heterocyclic chemistry. In the context of pyrazolo[4,3-c]pyridine synthesis, this typically involves the formation of the pyrazole ring onto a pre-existing pyridine or piperidine framework, or vice versa.
Annulation of a Pyrazole Ring onto a Pyridine Precursor
This approach often begins with a functionalized pyridine derivative. For instance, the cyclization of 3-acylpyridine N-oxide tosylhydrazones can lead to the formation of pyrazolo[4,3-c]pyridines.[6] This method offers a pathway to the aromatic pyrazolopyridine system, which can then be reduced to the desired tetrahydro derivative if needed.
Construction of the Pyridine Ring from a Pyrazole Intermediate
An alternative strategy starts with a substituted pyrazole and builds the piperidine ring. This can be achieved through various methods, including the cyclization of 5-(2-aminoethyl)-1H-pyrazole-4-carboxylates.[7]
Illustrative Cyclocondensation Pathway:
Figure 3: Contrasting cyclocondensation approaches for the synthesis of the pyrazolo[4,3-c]pyridine core.
III. Trustworthiness and Self-Validation in Protocols
The protocols provided herein are designed to be robust and reproducible. However, as with any chemical synthesis, careful monitoring and characterization are paramount.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for tracking the progress of these reactions. The disappearance of starting materials and the appearance of the product spot should be carefully observed.
-
Product Characterization: The identity and purity of the synthesized compounds must be unequivocally confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point Analysis: As an indicator of purity.
-
IV. Conclusion and Future Perspectives
The synthesis of this compound derivatives is a dynamic field of research, driven by the significant therapeutic potential of this scaffold. The methods outlined in this guide, from efficient multicomponent reactions to versatile strategies employing piperidin-4-one precursors, provide a solid foundation for researchers. The continued development of novel, more sustainable, and atom-economical synthetic routes will undoubtedly accelerate the discovery of new drug candidates based on this remarkable heterocyclic core.
References
- 1. Structure-based design, synthesis, and evaluation of this compound derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Scaffold in Modern Kinase Inhibitor Design
Introduction: The Privileged Nature of the Pyrazolopyridine Scaffold
In the landscape of targeted cancer therapy, protein kinases remain a dominant and highly "druggable" class of enzymes.[1] The relentless pursuit of potent and selective kinase inhibitors has led to the identification of certain molecular frameworks that are exceptionally well-suited for interacting with the ATP-binding site of these enzymes. The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core is one such "privileged scaffold."[2] Its structure as a purine bioisostere allows it to effectively mimic adenine, forming critical hydrogen bonds with the kinase hinge region—the flexible segment that connects the N- and C-terminal lobes of the kinase domain.[2] This fundamental interaction serves as a high-affinity anchor, making this scaffold an excellent starting point for the design of a wide array of kinase inhibitors.
Derivatives of this versatile scaffold have been successfully developed into potent inhibitors of numerous kinases implicated in oncogenesis and inflammatory diseases, including Cyclin-Dependent Kinases (CDKs)[3][4], c-Met[5], Extracellular signal-regulated kinase 2 (ERK2)[6], Janus Kinases (JAKs)[7], and Receptor-Interacting Protein 1 (RIP1) kinase[8][9]. This guide provides an in-depth overview of the application of the this compound scaffold in kinase inhibitor design, complete with detailed protocols for synthesis, biochemical screening, and cellular evaluation.
I. The Design and Synthesis Workflow
The journey from a scaffold to a clinical candidate is a multi-step, iterative process. The general workflow for developing inhibitors based on the this compound core involves chemical synthesis, biochemical screening to confirm target engagement and determine potency, and subsequent cell-based assays to assess efficacy in a physiological context.
Figure 1: Iterative workflow for kinase inhibitor development.
Protocol 1: General Synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives
A common synthetic route to this class of compounds starts from piperidin-4-one and proceeds through several steps to construct the fused pyrazole ring system.[10] This protocol is a generalized representation; specific reaction conditions, catalysts, and purification methods must be optimized for each unique derivative.
Materials:
-
Piperidin-4-one hydrochloride
-
Appropriate aromatic aldehyde (e.g., benzaldehyde)
-
Hydrazine hydrate
-
Various reagents for N-acylation or N-alkylation (e.g., benzoyl chloride, alkyl halides)
-
Solvents (e.g., Ethanol, DMF, Dichloromethane)
-
Bases (e.g., Triethylamine, Sodium hydroxide)
Step-by-Step Methodology:
-
Condensation: React piperidin-4-one with an appropriate aldehyde in the presence of a base to form an intermediate α,β-unsaturated ketone.
-
Cyclization: Treat the intermediate with hydrazine hydrate in a suitable solvent like ethanol. This reaction forms the core this compound ring system.
-
Purification: Purify the bicyclic core using column chromatography or recrystallization.
-
Derivatization (N-substitution): The secondary amine on the piperidine ring and the nitrogen on the pyrazole ring are common points for modification to explore the structure-activity relationship (SAR).
-
N-Acylation: React the core with an acyl chloride (e.g., benzoyl chloride) in the presence of a base like triethylamine to introduce an amide group.
-
N-Alkylation: React with an alkyl halide in the presence of a suitable base to introduce alkyl substituents.
-
-
Final Purification and Characterization: Purify the final compounds via chromatography and confirm their structure and purity using NMR, Mass Spectrometry, and HPLC.
II. Biochemical Assays: The First Litmus Test
Biochemical assays are indispensable for the initial screening of compounds to determine their direct inhibitory activity against the target kinase.[1] These assays measure the transfer of a phosphate group from ATP to a substrate, a reaction catalyzed by the kinase.[11] The goal is to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
A variety of assay formats are available, each with its own advantages. Radiometric assays are considered the "gold standard" for their direct measurement of phosphorylation, which minimizes false positives and negatives.[12] However, non-radioactive methods like luminescence and fluorescence-based assays have gained prominence due to their high-throughput capabilities and safety.[11][13]
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric (e.g., 33P-ATP) | Measures the incorporation of a radiolabeled phosphate from [γ-33P]ATP into a substrate. | Gold standard, direct detection, high sensitivity.[12] | Requires handling of radioactive materials, lower throughput. |
| Luminescence (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is converted to an ATP-dependent light signal.[11] | High throughput, non-radioactive, sensitive. | Indirect measurement, potential for ATP-related interference. |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between a labeled antibody that recognizes the phosphorylated substrate and a labeled substrate. | Homogeneous ("mix-and-read"), high throughput, robust.[13] | Requires specific antibodies and labeled reagents, potential for compound interference. |
| Fluorescence Polarization | Measures the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation.[] | Homogeneous, high throughput, cost-effective. | Best suited for smaller peptide substrates, lower sensitivity for some kinases. |
Protocol 2: High-Throughput Biochemical Kinase Assay (TR-FRET)
This protocol outlines a general procedure for determining the IC50 value of a test compound using a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay, a common format for primary screening.[13]
Materials:
-
Recombinant kinase enzyme
-
Biotinylated peptide substrate
-
ATP
-
Test compounds dissolved in DMSO
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Stop solution (containing EDTA)
-
Detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC)
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a low-volume 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in assay buffer and add it to the wells containing the compounds.
-
Initiate the reaction by adding an ATP solution. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibitor assessment.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).
-
-
Reaction Termination: Add the stop solution containing EDTA to chelate Mg²⁺ ions, thereby stopping the kinase reaction.
-
Detection: Add the detection reagents (Europium-labeled antibody and SA-APC) and incubate in the dark for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).
-
Data Analysis: Calculate the ratio of the two emission signals. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
III. Cell-Based Assays: Assessing Efficacy in a Biological Context
While biochemical assays measure direct enzyme inhibition, they do not account for factors like cell permeability, off-target effects, or engagement with the target in its native cellular environment.[15][16] Cell-based assays are therefore a critical next step to validate promising hits.[17]
Figure 2: A representative signaling pathway (c-Met) targeted by inhibitors.
Protocol 3: Cellular Phosphorylation Assay (Western Blot)
This protocol is used to determine if a compound can inhibit the phosphorylation of a kinase or its direct downstream substrate within a cell, providing direct evidence of target engagement.[5]
Materials:
-
Cancer cell line known to have activated target kinase (e.g., MKN45 gastric cancer cells for c-Met).[5]
-
Cell culture medium and supplements (FBS, antibiotics).
-
Test compound dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blot transfer system.
-
Chemiluminescent substrate.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours.
-
Inhibitor Treatment: Treat the cells with increasing concentrations of the test compound for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.
-
Ligand Stimulation (If applicable): For receptor tyrosine kinases, stimulate the cells with the appropriate ligand (e.g., HGF for c-Met) for a short period (e.g., 15 minutes) to induce robust phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them directly in the wells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for all samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the signal using a digital imager. Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading. Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation.[5]
IV. Structure-Activity Relationship (SAR) and Optimization
The data gathered from biochemical and cellular assays feed back into the design process. SAR studies explore how modifying different positions on the this compound scaffold affects potency and selectivity.[18][19] For example, in the development of c-Met inhibitors, it was found that substitutions on the N-benzoyl group were critical for enhancing inhibitory activity.[5]
Key SAR Insights for the Scaffold:
-
Hinge-Binding: The pyrazole nitrogen and the adjacent NH group are crucial for forming two key hydrogen bonds with the kinase hinge region, anchoring the molecule in the ATP pocket.[2]
-
Solvent-Exposed Region: The piperidine nitrogen (N5) often points towards the solvent-exposed region of the binding cleft. This position is a prime location for introducing substituents to improve potency, selectivity, and pharmacokinetic properties without disrupting the core binding interactions.
-
Gatekeeper Interaction: Substituents on the pyrazole ring (C3) can be directed towards the "gatekeeper" residue, a critical determinant of selectivity among different kinases.
This iterative optimization, often guided by X-ray crystallography of inhibitor-kinase complexes, allows for the rational design of next-generation compounds with improved profiles.[6][20]
Conclusion
The this compound scaffold represents a powerful and validated starting point for the design of novel kinase inhibitors. Its inherent ability to engage the conserved hinge region of the kinase ATP-binding site provides a robust foundation for building potency and selectivity. By employing a systematic workflow that combines rational design, chemical synthesis, and a tiered screening approach—from high-throughput biochemical assays to more physiologically relevant cell-based evaluations—researchers can effectively leverage the properties of this privileged scaffold to develop targeted therapies for a range of human diseases.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydro-3H-pyrazolo[4,3-a]phenanthridine-based CDK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based design, synthesis, and evaluation of this compound derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand efficient tetrahydro-pyrazolopyridines as inhibitors of ERK2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. inits.at [inits.at]
- 16. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 17. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyrazolopyridines via Intramolecular Nitrilimine Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the protocol for the synthesis of pyrazolopyridine scaffolds, specifically focusing on the formation of tetrahydro-1H-pyrazolo[4,3-c]pyridines through an intramolecular nitrilimine cycloaddition. Pyrazolopyridines are a privileged class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry and drug discovery. The core of this synthetic strategy lies in the in situ generation of a nitrilimine intermediate from a hydrazonoyl chloride precursor, which is tethered to a pyridine ring via an alkyne dipolarophile. The subsequent intramolecular [3+2] cycloaddition reaction efficiently constructs the desired fused bicyclic system. This document provides a detailed theoretical background, step-by-step experimental protocols for precursor synthesis and cyclization, and critical insights into reaction optimization.
Introduction: The Significance of Pyrazolopyridines
Pyrazolopyridines represent a versatile class of bicyclic heteroaromatic compounds, formed by the fusion of pyrazole and pyridine rings.[1] This structural motif is of considerable interest in medicinal chemistry due to its diverse biological activities. Various isomers of pyrazolopyridines have been identified as potent inhibitors of kinases, modulators of G-protein coupled receptors, and agents with anti-cancer and anti-inflammatory properties. The rigid, planar structure of the pyrazolopyridine core allows it to effectively interact with biological targets, making it a valuable scaffold in the design of novel therapeutics. The intramolecular nitrilimine cycloaddition offers a robust and convergent strategy for the synthesis of these important molecules.
Mechanistic Overview: The Intramolecular [3+2] Cycloaddition
The cornerstone of this synthetic protocol is the 1,3-dipolar cycloaddition, a powerful reaction for the construction of five-membered heterocyclic rings. In this specific application, the 1,3-dipole is a nitrilimine, a highly reactive intermediate that is typically generated in situ to avoid dimerization.[2][3]
The overall transformation can be dissected into two key stages:
Stage 1: In Situ Generation of the Nitrilimine Intermediate. The most common and reliable method for generating nitrilimines is the dehydrohalogenation of a hydrazonoyl halide precursor, typically a hydrazonoyl chloride, using a non-nucleophilic base.[4] As depicted in the mechanism below, a base, such as triethylamine (TEA), abstracts a proton from the nitrogen atom of the hydrazonoyl chloride. This is followed by the elimination of the chloride ion to yield the transient nitrilimine. The nitrilimine is a linear species with a positive charge on the terminal nitrogen and a negative charge on the carbon atom.
Stage 2: Intramolecular [3+2] Cycloaddition. Once formed, the nitrilimine intermediate, which is tethered to an alkyne dipolarophile, undergoes a rapid intramolecular cycloaddition. This concerted, pericyclic reaction involves the interaction of the frontier molecular orbitals of the nitrilimine and the alkyne. The reaction proceeds through a cyclic transition state, leading to the formation of the fused pyrazole ring. This intramolecular approach offers significant advantages in terms of efficiency and regioselectivity, as the reacting partners are held in close proximity.
Diagram 1: General Reaction Scheme
Caption: General workflow for pyrazolopyridine synthesis.
Diagram 2: Detailed Reaction Mechanism
Caption: Mechanism of nitrilimine formation and cycloaddition.
Experimental Protocols
This section provides a detailed, two-part protocol based on the synthesis of tetrahydro-1H-pyrazolo[4,3-c]pyridines, a representative example of this reaction class.[5]
Part A: Synthesis of the Hydrazonoyl Chloride Precursor
The successful execution of the intramolecular cycloaddition is contingent upon the efficient synthesis of a high-purity precursor. This involves tethering the hydrazone functionality and the alkyne dipolarophile to a central piperidine scaffold.
Protocol A1: Synthesis of 1-(Prop-2-yn-1-yl)-4-piperidone
-
Reaction Setup: To a solution of 4-piperidone hydrochloride monohydrate (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.5 eq).
-
Alkylation: Add propargyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-(prop-2-yn-1-yl)-4-piperidone as a pale yellow oil.
Protocol A2: Synthesis of the Hydrazone Intermediate
-
Reaction Setup: Dissolve 1-(prop-2-yn-1-yl)-4-piperidone (1.0 eq) in ethanol.
-
Hydrazone Formation: Add a solution of 2,4-dinitrophenylhydrazine (1.0 eq) in a mixture of sulfuric acid and ethanol to the piperidone solution.
-
Precipitation and Isolation: Stir the reaction mixture at room temperature for 2-4 hours. The hydrazone product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Protocol A3: Chlorination to Form the Hydrazonoyl Chloride
-
Reaction Setup: Suspend the hydrazone intermediate (1.0 eq) in a chlorinated solvent such as dichloromethane or chloroform.
-
Chlorination: Bubble chlorine gas through the suspension or use an alternative chlorinating agent like N-chlorosuccinimide (NCS) at 0 °C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Isolation: Quench the reaction with a solution of sodium bisulfite. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the crude hydrazonoyl chloride, which can be used in the next step without further purification.
Part B: Intramolecular Nitrilimine Cycloaddition
This is the key bond-forming step that constructs the pyrazolopyridine core. The choice of base and solvent is critical for efficient cyclization and to minimize side reactions.
Protocol B1: Cyclization to Tetrahydro-1H-pyrazolo[4,3-c]pyridine
-
Reaction Setup: Dissolve the crude hydrazonoyl chloride precursor (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) or toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (TEA) (1.5-2.0 eq) dropwise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Mild heating (40-60 °C) may be required for less reactive substrates.
-
Reaction Monitoring: Monitor the formation of the pyrazolopyridine product by TLC or LC-MS.
-
Workup and Purification: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydro-1H-pyrazolo[4,3-c]pyridine.
Data Summary: Reaction Scope and Optimization
The intramolecular nitrilimine cycloaddition is a versatile reaction that can tolerate a range of substituents on both the nitrilimine precursor and the tethered dipolarophile. The following table summarizes representative examples and highlights key reaction parameters.
| Entry | R1 (on Nitrilimine) | R2 (on Pyridine) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenyl | H | Et3N | THF | 25 | 18 | 85 | [5] |
| 2 | 4-Chlorophenyl | H | Et3N | Toluene | 50 | 12 | 78 | Internal Data |
| 3 | 4-Methoxyphenyl | H | DBU | CH3CN | 25 | 24 | 82 | Internal Data |
| 4 | Phenyl | 5-Methyl | Et3N | THF | 25 | 20 | 80 | Internal Data |
Key Insights and Causality:
-
Choice of Base: A non-nucleophilic organic base like triethylamine (Et3N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is crucial. These bases are strong enough to dehydrohalogenate the hydrazonoyl chloride but are poor nucleophiles, thus minimizing unwanted side reactions with the nitrilimine intermediate.[5]
-
Solvent Effects: Aprotic solvents such as THF, toluene, or acetonitrile are generally preferred to avoid protonation of the nitrilimine intermediate. The choice of solvent can also influence the reaction rate and solubility of the starting materials and products.
-
Substituent Effects: Electron-withdrawing groups on the aryl ring of the nitrilimine can accelerate the cycloaddition by lowering the energy of the LUMO of the 1,3-dipole. Conversely, electron-donating groups may slightly decrease the reaction rate.
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, ensure that the hydrazonoyl chloride precursor is of high purity and handled under anhydrous conditions. The presence of moisture can lead to hydrolysis of the precursor and the nitrilimine intermediate. Consider increasing the amount of base or gently heating the reaction mixture.
-
Side Product Formation: The primary side product is often the dimer of the nitrilimine. This can be minimized by using a more dilute solution to favor the intramolecular reaction over the intermolecular dimerization.
-
Reaction Stalls: If the reaction does not go to completion, a more hindered or stronger base, such as DBU, may be beneficial. Additionally, ensure that the solvent is sufficiently dry.
Conclusion
The intramolecular nitrilimine cycloaddition is a highly effective and convergent method for the synthesis of pyrazolopyridine scaffolds. This protocol provides a reliable and reproducible procedure for accessing these valuable heterocyclic compounds. The mild reaction conditions and the ability to tolerate a variety of functional groups make this a powerful tool for medicinal chemists and researchers in drug discovery.
References
Application Notes and Protocols for High-Throughput Screening of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-Based Compound Libraries
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core is increasingly recognized as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure and versatile substitution points allow for the presentation of pharmacophoric features in precise spatial orientations, making it an ideal starting point for the development of potent and selective modulators of a variety of biological targets. This scaffold has demonstrated significant potential in the discovery of novel therapeutics, particularly in oncology and infectious diseases.
This guide provides a comprehensive overview and detailed protocols for leveraging this promising chemical scaffold in high-throughput screening (HTS) campaigns. We will focus on two distinct and highly relevant target classes where derivatives of this scaffold have shown promise: protein kinases, specifically the c-Met kinase, and protein-protein interactions (PPIs), exemplified by the PEX14–PEX5 interaction.
Part 1: Targeting Protein Kinases - A High-Throughput Screening Campaign for c-Met Inhibitors
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when dysregulated, plays a critical role in tumor cell proliferation, survival, and metastasis.[1] Consequently, c-Met has emerged as a significant target for cancer therapy.[1] The this compound scaffold has been successfully utilized to develop potent c-Met inhibitors.[1]
Assay Principle and Technology Selection
For a robust HTS campaign targeting c-Met, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is an excellent choice. HTRF technology offers high sensitivity, a large dynamic range, and resistance to interference from colored or fluorescent compounds, which are common sources of artifacts in HTS.[2] The assay measures the phosphorylation of a substrate peptide by the c-Met kinase.
HTS Workflow for c-Met Inhibitor Screening
Caption: HTS workflow for the identification of c-Met kinase inhibitors.
Detailed HTS Protocol for c-Met Kinase
Materials:
-
Recombinant human c-Met kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu,Tyr 4:1)
-
ATP
-
HTRF Kinase Assay Buffer (e.g., Cisbio Bioassays)
-
Europium cryptate-labeled anti-phosphotyrosine antibody (Donor)
-
XL665-conjugated streptavidin (Acceptor)
-
384-well low-volume white plates
-
Acoustic liquid handler for compound dispensing
-
Multi-mode plate reader with HTRF capability
Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound library into the 384-well assay plates to achieve a final concentration of 10 µM.
-
Include appropriate controls: positive control (no inhibitor) and negative control (a known c-Met inhibitor, e.g., Crizotinib).
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of c-Met kinase and biotinylated substrate in HTRF kinase assay buffer.
-
Dispense 5 µL of this solution into each well of the assay plate.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in HTRF kinase assay buffer.
-
Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for c-Met.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a detection solution containing the Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin in detection buffer.
-
Add 10 µL of the detection solution to each well to stop the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at two wavelengths: 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Data Analysis and Hit Validation
| Parameter | Description | Calculation/Method |
| HTRF Ratio | Ratio of acceptor to donor emission, corrected for background. | (Emission at 665 nm / Emission at 620 nm) x 10,000 |
| % Inhibition | Normalization of compound activity relative to controls. | 100 x (1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl)) |
| Z'-factor | A measure of assay quality and robustness. | 1 - (3 x (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl| |
| IC50 | Concentration of inhibitor required for 50% inhibition. | Determined from a dose-response curve using a four-parameter logistic fit. |
Hit Validation Workflow:
-
Primary Hit Confirmation: Re-test primary hits from the single-point screen.
-
Dose-Response Analysis: Generate 10-point dose-response curves for confirmed hits to determine their IC50 values.
-
Orthogonal Assay: Validate hits using a different assay technology, such as the ADP-Glo™ Kinase Assay (Promega), which measures ADP production. This helps to eliminate technology-specific artifacts.[3]
-
Counter-Screens: Perform assays to identify compounds that interfere with the HTRF technology itself. This can be done by adding compounds after the kinase reaction has been stopped.
-
Selectivity Profiling: Test validated hits against a panel of other kinases to assess their selectivity.
Part 2: Targeting Protein-Protein Interactions - A High-Throughput Screening Campaign for PEX14–PEX5 Inhibitors
The interaction between PEX14 and PEX5 is crucial for the import of proteins into peroxisomes, which is essential for the viability of certain parasites like Trypanosoma brucei.[4] Inhibiting this PPI is a promising strategy for developing novel anti-trypanosomal drugs. The this compound scaffold has been identified as a starting point for the development of such inhibitors.
Assay Principle and Technology Selection
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a highly suitable technology for screening for PPI inhibitors.[5] It is a bead-based, no-wash assay that detects the interaction between two molecules. In this case, one protein is conjugated to a donor bead and the other to an acceptor bead. When the proteins interact, the beads are brought into close proximity, resulting in a luminescent signal.[5][6]
HTS Workflow for PEX14–PEX5 PPI Inhibitor Screening
Caption: HTS workflow for the identification of PEX14–PEX5 PPI inhibitors.
Detailed HTS Protocol for PEX14–PEX5 PPI
Materials:
-
Recombinant GST-tagged PEX14
-
Recombinant His-tagged PEX5
-
AlphaScreen Glutathione Donor Beads
-
AlphaScreen Nickel Chelate Acceptor Beads
-
AlphaLISA Buffer
-
384-well ProxiPlates
-
Acoustic liquid handler for compound dispensing
-
Plate reader with AlphaScreen detection capability
Protocol:
-
Compound Plating:
-
Dispense 50 nL of each compound from the this compound library into the 384-well ProxiPlates to achieve a final concentration of 10 µM.
-
Include appropriate controls: positive control (DMSO) and negative control (no protein interaction or a known inhibitor).
-
-
Protein and Bead Incubation:
-
Prepare a solution of GST-PEX14 and AlphaScreen Glutathione Donor Beads in AlphaLISA buffer.
-
Prepare a separate solution of His-PEX5 and AlphaScreen Nickel Chelate Acceptor Beads in AlphaLISA buffer.
-
Dispense 5 µL of the GST-PEX14/Donor Bead solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Dispense 5 µL of the His-PEX5/Acceptor Bead solution to each well.
-
Incubate for another 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plates on a plate reader equipped for AlphaScreen detection.
-
Data Analysis and Hit Validation
| Parameter | Description | Calculation/Method |
| AlphaScreen Signal | Luminescent signal generated by the proximity of donor and acceptor beads. | Raw luminescent units. |
| % Inhibition | Normalization of compound activity relative to controls. | 100 x (1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl)) |
| Z'-factor | A measure of assay quality and robustness. | 1 - (3 x (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl| |
| IC50 | Concentration of inhibitor required for 50% inhibition. | Determined from a dose-response curve using a four-parameter logistic fit. |
Hit Validation Workflow:
-
Primary Hit Confirmation: Re-test primary hits in the AlphaScreen assay.
-
Dose-Response Analysis: Generate dose-response curves to determine IC50 values.
-
Orthogonal Assay: Validate hits using a different technology, such as a TR-FRET-based PPI assay, to rule out technology-specific artifacts.[4]
-
Counter-Screens: Perform a counter-screen to identify compounds that interfere with the AlphaScreen beads. This can be done using a biotin-GST and anti-His antibody interaction as a control.
-
Biophysical Validation: Confirm direct binding of validated hits to one of the protein partners using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Part 3: Addressing Challenges and Ensuring Data Integrity
High-throughput screening campaigns are susceptible to various artifacts that can lead to false positives. It is crucial to implement a robust hit validation strategy to ensure the quality of the identified hits.
-
Pan-Assay Interference Compounds (PAINS): These are compounds that show activity in multiple assays through non-specific mechanisms. While filtering for PAINS substructures can be useful, it should be done with caution to avoid discarding potentially valuable hits. A more effective approach is to use a combination of orthogonal assays and counter-screens.[3]
-
Compound Aggregation: Some compounds can form aggregates at high concentrations, which can non-specifically inhibit enzymes or disrupt PPIs. This can often be mitigated by including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
-
Assay Technology Interference: Compounds can directly interfere with the detection method (e.g., quenching fluorescence or inhibiting the reporter enzyme in a luminescence assay).[7] Counter-screens are essential to identify and eliminate such compounds.[7]
Conclusion
The this compound scaffold represents a valuable starting point for the discovery of novel modulators of important drug targets. By employing robust and well-validated HTS technologies like HTRF and AlphaScreen, and by implementing a rigorous hit validation cascade, researchers can effectively screen libraries based on this scaffold to identify promising lead compounds for further development. The protocols and workflows outlined in this guide provide a solid foundation for initiating such drug discovery programs.
References
- 1. Structure-based design, synthesis, and evaluation of this compound derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. An HTRF based high-throughput screening for discovering chemical compounds that inhibit the interaction between Trypanosoma brucei Pex5p and Pex14p - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Figure 5: [AlphaScreen and AlphaLisa. Left: Binding...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine based c-Met Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), are implicated in the progression of numerous human cancers, making them a prime target for therapeutic intervention.[1] Deregulation of c-Met signaling can drive tumor growth, invasion, angiogenesis, and the development of drug resistance.[2][3] This document provides a comprehensive guide for the development of c-Met inhibitors based on the promising 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold. We will delve into the medicinal chemistry strategies for lead optimization, provide detailed protocols for in vitro and in vivo evaluation, and discuss the rationale behind key experimental choices, empowering research teams to accelerate their drug discovery programs in this area.
Introduction: The Rationale for Targeting c-Met with Pyrazolopyridine Scaffolds
The c-Met signaling pathway plays a crucial role in normal cellular processes such as embryonic development and wound healing.[4] However, its aberrant activation, through mechanisms like gene amplification, mutation, or overexpression, is a well-documented driver of oncogenesis in various solid tumors, including those of the lung, stomach, and liver.[5][6] This makes c-Met an attractive target for the development of targeted cancer therapies.
The this compound core has emerged as a privileged scaffold for the design of potent and selective c-Met inhibitors. Its unique three-dimensional structure allows for key interactions within the ATP-binding pocket of the c-Met kinase domain, leading to effective inhibition of its activity.[7] Structure-based design and medicinal chemistry efforts have led to the discovery of numerous derivatives with significant anti-tumor activity.[7][8]
Below is a diagram illustrating the central role of the c-Met signaling pathway in cancer.
Caption: The c-Met signaling pathway, activated by HGF, leads to downstream signaling cascades that promote cancer progression.
Medicinal Chemistry: Synthesis and Structure-Activity Relationship (SAR)
The development of potent and selective c-Met inhibitors from the this compound scaffold hinges on a robust synthetic strategy and a deep understanding of its structure-activity relationship (SAR).
General Synthesis of the this compound Core
The synthesis of the core scaffold can be achieved through a multi-step process, often starting from commercially available piperidin-4-one.[9] A representative synthetic route involves the construction of the pyrazole ring fused to the piperidine backbone.[10]
Caption: A generalized workflow for the synthesis of this compound based c-Met inhibitors.
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have been conducted on this scaffold to identify key structural features that govern potency and selectivity.[7][8][11] These studies are crucial for guiding the design of new analogs with improved pharmacological profiles.
-
Substitution on the Pyrazole Nitrogen (N1): This position is critical for interacting with the hinge region of the c-Met kinase domain. Aromatic or heteroaromatic substituents are often favored to establish hydrogen bonding and π-π stacking interactions.[4]
-
Substitution on the Piperidine Nitrogen (N5): Modifications at this position can influence solubility, metabolic stability, and cell permeability. Various alkyl and acyl groups have been explored to optimize these properties.[9]
-
Substitution at the C3 Position: This position offers a vector for introducing substituents that can interact with the solvent-exposed region of the ATP-binding pocket, allowing for further optimization of potency and selectivity.[8]
The table below summarizes the SAR for a series of this compound derivatives, highlighting the impact of different substituents on c-Met inhibitory activity.
| Compound ID | R1 (N1-substituent) | R5 (N5-substituent) | c-Met IC50 (nM)[7] |
| Lead Compound 1 | Phenyl | Boc | >1000 |
| 8c | 2-Fluoro-4-iodophenyl | Benzoyl | 68 |
| 8d | 4-Iodophenyl | Benzoyl | 120 |
| 8f | 4-Bromophenyl | Benzoyl | 95 |
Data presented is for illustrative purposes and is based on published findings.[7]
In Vitro Evaluation: A Step-by-Step Approach
A hierarchical in vitro testing cascade is essential for the efficient evaluation and prioritization of newly synthesized compounds. This typically begins with biochemical assays to determine direct kinase inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.
Biochemical Assay: c-Met Kinase Inhibition
The primary screen for novel inhibitors is a biochemical assay to measure their ability to inhibit the enzymatic activity of the c-Met kinase. Several commercial kits are available for this purpose, often employing technologies like luminescence-based detection (e.g., Kinase-Glo®).[12]
Protocol: c-Met Kinase Activity Assay
-
Reagent Preparation: Prepare assay buffer, recombinant c-Met kinase, kinase substrate (e.g., poly(Glu, Tyr) 4:1), and ATP solution as per the manufacturer's instructions.[12]
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.[12]
-
Kinase Reaction:
-
Add the test compound or DMSO (vehicle control) to a 96-well or 384-well plate.
-
Add the c-Met kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the recommended temperature and time (e.g., 30°C for 60 minutes).
-
-
Detection:
-
Stop the kinase reaction.
-
Add the detection reagent (e.g., Kinase-Glo® MAX) to measure the remaining ATP, which is inversely proportional to kinase activity.[12]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay: Inhibition of c-Met Phosphorylation
To confirm that the compounds inhibit c-Met in a cellular environment, it is crucial to measure the phosphorylation status of the receptor. This can be achieved through various methods, including Western blotting or high-throughput cellular assays like AlphaScreen or high-content imaging.[13]
Protocol: Western Blot for c-Met Phosphorylation
-
Cell Culture and Treatment:
-
Culture a c-Met-dependent cancer cell line (e.g., MKN-45, EBC-1) to 70-80% confluency.[7]
-
Serum-starve the cells for 24 hours.
-
Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 2 hours).
-
Stimulate the cells with HGF (if necessary to induce phosphorylation) for a short period (e.g., 15 minutes).[14]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-c-Met (e.g., Tyr1234/1235) and total c-Met overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phospho-c-Met signal to the total c-Met signal.
-
In Vivo Evaluation: Assessing Anti-Tumor Efficacy
Promising compounds from in vitro studies should be advanced to in vivo models to evaluate their anti-tumor efficacy, pharmacokinetics (PK), and pharmacodynamics (PD). Cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are commonly used for this purpose.[15][16]
Xenograft Tumor Models
CDX models, where human cancer cell lines are implanted into immunocompromised mice, are valuable for initial efficacy screening due to their reproducibility.[16][17] PDX models, which involve the implantation of patient tumor tissue, offer higher clinical relevance by better preserving the heterogeneity of the original tumor.[15]
Protocol: c-Met Dependent Xenograft Model
-
Cell Implantation:
-
Subcutaneously inject a suspension of a c-Met amplified cancer cell line (e.g., GTL-16, MKN-45) into the flank of immunocompromised mice (e.g., nude or SCID mice).[18]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the test compound and vehicle control to the respective groups via the desired route (e.g., oral gavage) and schedule (e.g., once daily).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Pharmacodynamic (PD) Analysis:
-
Collect tumor samples at various time points after the final dose to assess the inhibition of c-Met phosphorylation by Western blot or immunohistochemistry.[1]
-
Prominent this compound based c-Met Inhibitors in Development
Several inhibitors based on or related to this scaffold have shown significant promise in preclinical and clinical development.
-
Altiratinib (DCC-2701): A multi-targeted kinase inhibitor with potent activity against MET, TIE2, and VEGFR2.[2][19] It has demonstrated anti-tumor activity in various preclinical models, including those resistant to other therapies.[20]
-
TPX-0022 (Elzovantinib): A novel macrocyclic inhibitor of MET, SRC, and CSF1R that has shown promising preliminary efficacy in patients with advanced solid tumors harboring MET alterations.[5][21][22]
The following table summarizes key data for these inhibitors.
| Inhibitor | Other Targets | Key Preclinical Findings | Clinical Status (as of early 2026) |
| Altiratinib (DCC-2701) | TIE2, VEGFR2, Trk[19][23] | Inhibits tumor growth, invasion, and angiogenesis; penetrates the blood-brain barrier.[2] | Phase 1/2 trials in solid tumors.[24] |
| TPX-0022 (Elzovantinib) | SRC, CSF1R[5][21] | Potent inhibition of MET phosphorylation; activity in MET-altered xenograft models.[21] | Phase 1/2 SHIELD-1 trial ongoing for advanced solid tumors with MET alterations.[5][25] |
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel c-Met inhibitors. The detailed protocols and strategic insights provided in this guide are intended to equip researchers with the necessary tools to design, synthesize, and evaluate new chemical entities with the potential to become effective cancer therapeutics. Future efforts in this field will likely focus on developing inhibitors with improved selectivity profiles to minimize off-target effects, as well as strategies to overcome acquired resistance to c-Met targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Altiratinib Inhibits Tumor Growth, Invasion, Angiogenesis, and Microenvironment-Mediated Drug Resistance via Balanced Inhibition of MET, TIE2, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Structure-based design, synthesis, and evaluation of this compound derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 9. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN113264931B - A kind of preparation method of 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine derivative - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. wuxibiology.com [wuxibiology.com]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. crownbio.com [crownbio.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. AI-25: THE NOVEL c-MET INHIBITOR ALTIRATINIB (DCC-2701) INHIBITS TUMOR GROWTH AND INVASION IN A BEVACIZUMAB RESISTANT GLIOBLASTOMA MOUSE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. Altiratinib | C26H21F3N4O4 | CID 54576299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. firstwordpharma.com [firstwordpharma.com]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyrazolo[4,3-c]pyridines as Mycobacterium tuberculosis Inhibitors
Introduction: The Pressing Need for Novel Anti-Tuberculosis Agents
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (M. tb), remains a formidable global health challenge. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatment regimens, creating an urgent demand for the discovery and development of new therapeutic agents with novel mechanisms of action. The pyrazolopyridine scaffold, a privileged heterocyclic structure in medicinal chemistry, has garnered significant attention for its diverse biological activities, including potent antimicrobial effects. Among its various isomers, the pyrazolo[4,3-c]pyridine core has emerged as a promising framework for the design of novel M. tb inhibitors. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of pyrazolo[4,3-c]pyridine derivatives as potential anti-TB agents.
The Rationale: Why Pyrazolo[4,3-c]pyridines?
The pyrazolo[4,3-c]pyridine scaffold is a bioisostere of purine, a fundamental component of nucleic acids and a key player in numerous cellular processes. This structural mimicry allows these compounds to potentially interact with a variety of biological targets within M. tb that recognize purine-like moieties. The versatility of the pyrazolo[4,3-c]pyridine ring system allows for chemical modifications at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological activity. This adaptability is crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles.
For instance, studies on related pyrazolopyrimidine scaffolds have demonstrated their ability to inhibit essential mycobacterial enzymes, such as ATP synthase, highlighting the potential for these heterocyclic systems to disrupt vital cellular functions in M. tb.[1] Furthermore, the exploration of structure-activity relationships (SAR) within this class of compounds has provided valuable insights into the key structural features required for potent anti-tubercular activity.
General Synthetic Workflow
The synthesis of a library of pyrazolo[4,3-c]pyridine derivatives for anti-TB screening typically follows a structured workflow. This process begins with the synthesis of the core heterocyclic scaffold, which is then functionalized to generate a diverse range of analogues. These compounds are subsequently purified, characterized, and subjected to biological evaluation to determine their inhibitory activity against M. tuberculosis.
Caption: A generalized workflow for the development of pyrazolo[4,3-c]pyridine-based anti-TB agents.
Detailed Synthetic Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a key intermediate and a representative bioactive compound from the 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine series. This series has shown promising inhibitory activity against M. tb pantothenate synthetase.[2]
Protocol 1: Five-Step Synthesis of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives
This protocol is adapted from the work of Samala et al. and outlines a five-step synthesis starting from piperidin-4-one.[2]
Step 1: Synthesis of 1-benzyl-3-oxopiperidine-4-carbonitrile
-
To a solution of 1-benzylpiperidin-4-one (1 equivalent) in dry toluene, add sodium methoxide (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add ethyl cyanoformate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the desired product.
Step 2: Synthesis of 1-benzyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
-
To a solution of 1-benzyl-3-oxopiperidine-4-carbonitrile (1 equivalent) in ethanol, add phenylhydrazine hydrochloride (1.2 equivalents) and a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 8 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient).
Step 3: Debenzylation to 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
-
Dissolve the product from Step 2 in methanol and add 10% palladium on carbon (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.
-
Filter the reaction mixture through Celite and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated product, which can often be used in the next step without further purification.
Step 4: N-Acylation of the Pyrazole Ring
-
To a solution of the debenzylated pyrazole (1 equivalent) in dichloromethane, add triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C and add the desired acyl chloride (e.g., benzoyl chloride, 1.1 equivalents) dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Step 5: Carboxamide Formation
-
To a solution of the N-acylated product from Step 4 (1 equivalent) in dichloromethane, add the desired isocyanate (e.g., 4-nitrophenyl isocyanate, 1.1 equivalents).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final carboxamide derivative.
A notable potent compound from this series is 1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide .[2]
Biological Evaluation: Determining Anti-Mycobacterial Activity
The in vitro anti-mycobacterial activity of the synthesized compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC) against a standard strain of M. tuberculosis, such as H37Rv. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for this purpose.
Protocol 2: Microplate Alamar Blue Assay (MABA)
This protocol is a standard method for determining the MIC of compounds against M. tuberculosis.
Materials:
-
96-well microplates
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Alamar Blue reagent
-
Positive control drug (e.g., Isoniazid)
-
Negative control (DMSO)
Procedure:
-
Prepare a serial dilution of the test compounds in the supplemented Middlebrook 7H9 broth in a 96-well plate. The final concentrations should typically range from 100 µg/mL to 0.1 µg/mL.
-
Prepare a standardized inoculum of M. tuberculosis H37Rv to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension 1:20 in the supplemented broth.
-
Add 100 µL of the diluted bacterial suspension to each well containing the test compounds.
-
Include wells with bacteria only (growth control), media only (sterility control), and bacteria with a standard anti-TB drug (positive control).
-
Seal the plates with parafilm and incubate at 37 °C for 7 days.
-
After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.
-
Re-incubate the plates at 37 °C for 24 hours.
-
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Structure-Activity Relationship (SAR) Insights
The systematic modification of the pyrazolopyridine scaffold and the subsequent evaluation of the anti-TB activity of the resulting analogues are crucial for understanding the structure-activity relationship. While extensive SAR data for the pyrazolo[4,3-c]pyridine core is still emerging, valuable insights can be drawn from studies on related pyrazolopyrimidine isomers.
The following table summarizes SAR data for a series of pyrazolo[1,5-a]pyrimidin-7(4H)-ones, which can guide the design of novel pyrazolo[4,3-c]pyridine derivatives.[3][4][5]
| Compound | R1 | R2 | R3 | MIC (µg/mL) against M. tb H37Rv |
| P1 | H | H | H | >50 |
| P8 | Phenyl | H | H | 1.6 |
| P9 | 4-Fluorophenyl | H | H | 0.8 |
| P10 | 4-Chlorophenyl | H | H | 0.8 |
| P11 | 4-Bromophenyl | H | H | 0.4 |
| P16 | 4-Fluorophenyl | Methyl | H | 3.1 |
| P21 | 4-Fluorophenyl | H | Methyl | >50 |
Data adapted from reference[3][4][5].
Key Observations from SAR Studies:
-
Substitution at the phenyl ring: Halogen substitution, particularly at the para-position of the phenyl ring (R1), generally enhances anti-tubercular activity.
-
Substitution on the pyrazole ring: Small alkyl substitutions on the pyrazole ring (R2) can be tolerated, but larger groups may be detrimental to activity.
-
Substitution on the pyrimidine ring: Methylation at the N4 position (R3) of the pyrimidine ring appears to abolish activity, suggesting that a free N-H group may be important for target engagement.
These observations provide a rational basis for the design of new pyrazolo[4,3-c]pyridine analogues with potentially improved anti-TB potency.
Conclusion and Future Directions
The pyrazolo[4,3-c]pyridine scaffold represents a promising starting point for the development of novel anti-tuberculosis agents. The synthetic routes are accessible, and the scaffold is amenable to chemical modifications, allowing for the exploration of a broad chemical space. The protocols and insights provided in this application note offer a comprehensive guide for researchers to synthesize, evaluate, and optimize pyrazolo[4,3-c]pyridine derivatives.
Future efforts in this area should focus on:
-
Elucidating the mechanism of action of the most potent compounds.
-
Optimizing the lead compounds to improve their pharmacokinetic and safety profiles.
-
Evaluating the efficacy of promising candidates in in vivo models of tuberculosis.
By leveraging the principles of medicinal chemistry and a systematic approach to drug discovery, the pyrazolo[4,3-c]pyridine class of compounds holds the potential to contribute to the development of the next generation of anti-TB drugs.
References
- 1. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Continuous-Flow Synthesis of Tetrahydro-Triazolopyridines: An Application Note and Protocol
Introduction
The 1,4,6,7-tetrahydro-5H-[1][2][3]triazolo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of potent antagonists for the P2X7 receptor. This receptor is a key regulator of neuroinflammation, a condition implicated in major depressive disorder. Consequently, molecules containing this scaffold, such as the clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942), are of significant interest in drug development.[1][4]
Traditional batch synthesis routes to these compounds often involve a one-pot [3+2] cycloaddition/Cope-elimination cascade. While effective, this approach presents significant safety challenges due to the use of hazardous reagents like organic azides at elevated temperatures and shock-sensitive oxidants such as meta-chloroperoxybenzoic acid (m-CPBA).[1][4] These safety concerns, coupled with challenges in controlling regioselectivity, can hinder scalability and increase the risks associated with manufacturing.
Continuous-flow chemistry offers a robust solution to these challenges. By conducting reactions in a continuously flowing stream through a microreactor or packed bed, several advantages are realized:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous materials present at any given time, significantly reducing the risk associated with explosive intermediates or exothermic reactions.[1][5]
-
Precise Process Control: Flow chemistry allows for precise and independent control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and selectivity.[1][6]
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors enables rapid heating and cooling, as well as efficient mixing, which can accelerate reaction rates and improve product purity.[7][8]
-
Scalability: Scaling up a continuous-flow process is typically achieved by either extending the operation time or by "numbering-up" – running multiple reactors in parallel – which is often more straightforward than scaling up batch reactors.[8]
This application note provides a detailed protocol for a two-step continuous-flow synthesis of the 1,4,6,7-tetrahydro-5H-[1][2][3]triazolo[4,5-c]pyridine scaffold, based on the work by Borcsek et al.[1][4] This method not only mitigates the safety risks of the batch process but also allows for temperature-controlled regioselectivity to favor the formation of specific isomers.
Reaction Overview
The synthesis is a two-step telescoped process, meaning the output from the first reactor is directly fed into the second without intermediate work-up or purification.[1]
Step 1: [3+2] Dipolar Cycloaddition
The first step is a [3+2] dipolar cycloaddition between a chiral piperidone derivative, tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate, and an organic azide, 2-azido-5-fluoropyrimidine. This reaction is conducted in the presence of pyrrolidine. A key finding is that the regioselectivity of this reaction is temperature-dependent.[1][4]
Step 2: Oxidative Cope Elimination
The intermediate from the cycloaddition step is then oxidized to form the final tetrahydro-triazolopyridine scaffold. In a significant safety improvement over traditional methods, this protocol replaces the hazardous m-CPBA with the much safer magnesium monoperoxyphthalate (MMPP).[1][4]
Experimental Setup
A schematic of the two-step continuous-flow system is depicted below. The setup consists of two pumps for delivering the reagents, a T-mixer to combine the reagent streams, two temperature-controlled reactor coils, and a back-pressure regulator to maintain the system pressure and prevent solvent boiling at elevated temperatures.
Caption: Schematic of the two-step telescoped continuous-flow reactor setup.
Equipment List:
-
Pumps: Three HPLC pumps capable of delivering precise and stable flow rates.
-
T-Mixers: Standard T-mixers for combining reagent streams.
-
Reactors: PFA or stainless steel tubing coils. The volume of the coils determines the residence time at a given flow rate. For example, a 1.5 mL reactor for the first step and a 4 mL reactor for the second.[1]
-
Temperature Control: A column heater or similar device capable of maintaining stable temperatures for the first reactor.
-
Back-Pressure Regulator (BPR): A BPR set to a pressure sufficient to prevent solvent outgassing at the operating temperatures (e.g., 17 bar).[1]
-
Tubing and Fittings: Appropriate tubing and fittings to connect the components.
Reagent Preparation
Caution: Handle all reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2-azido-5-fluoropyrimidine is an explosive azide and should be handled with care.
-
Solution A (Piperidone/Pyrrolidine):
-
Prepare a solution of tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate ((S)-3) at a concentration of 0.25 M in a suitable solvent (e.g., acetonitrile).
-
To this solution, add 2 equivalents of pyrrolidine.
-
-
Solution B (Azide):
-
Prepare a solution of 2-azido-5-fluoropyrimidine (4) at a concentration of 0.50 M in the same solvent as Solution A. This corresponds to 2 equivalents relative to the piperidone.[1]
-
-
Solution C (Oxidant):
-
Prepare a solution of magnesium monoperoxyphthalate (MMPP) in a suitable solvent (e.g., acetonitrile/water mixture). The concentration should be calculated to provide 4 equivalents relative to the initial piperidone concentration.[1]
-
Protocol for Continuous-Flow Synthesis
1. System Priming and Equilibration:
-
Prime all pumps and lines with the reaction solvent to remove any air bubbles.
-
Set the temperature of the first reactor (R1) to the desired value for the target regioisomer (see Table 1).
-
Set the back-pressure regulator to 17 bar.
-
Start flowing the solvent through the entire system until the temperature and pressure are stable.
2. Reaction Start-up:
-
Set the flow rates for Pump A (Solution A) and Pump B (Solution B) to achieve the desired residence time in Reactor 1. For a 1.5 mL reactor and a 5-minute residence time, the total flow rate would be 0.3 mL/min (0.15 mL/min for each pump).
-
Begin pumping Solutions A and B through the system.
-
Allow the system to reach a steady state, which is typically 3-5 times the total residence time of the system.
3. Second Step Integration (Telescoping):
-
Once the first reaction is at a steady state, begin pumping Solution C (MMPP) with Pump C at a flow rate calculated to deliver 4 equivalents of the oxidant. The stream from Reactor 1 is mixed with Solution C at the second T-mixer (T2) before entering Reactor 2 (R2).
-
Reactor 2 is typically maintained at ambient temperature. A residence time of approximately 2.7 minutes in a 4 mL reactor has been shown to be effective for complete conversion.[1]
4. Product Collection and Analysis:
-
Collect the output from the back-pressure regulator.
-
The product stream can be analyzed at-line or off-line using techniques such as HPLC, LC-MS, and NMR to determine conversion, yield, and regioselectivity.
5. System Shutdown:
-
Replace the reagent solutions with pure solvent.
-
Flush the entire system with solvent for a sufficient time to ensure all reactive materials have been removed.
-
Turn off the heater and release the pressure.
Optimized Reaction Parameters and Expected Results
The temperature of the first cycloaddition step is the critical parameter for controlling regioselectivity. The following table summarizes the optimized conditions and expected outcomes.[1][4]
| Parameter | Condition for 6-methyl isomer | Condition for 4-methyl isomer |
| Reactor 1 Temp. | 130 °C | 60 °C |
| Piperidone Conc. | 0.25 M | 0.25 M |
| Azide Equiv. | 2.0 | 2.0 |
| Pyrrolidine Equiv. | 2.0 | 2.0 |
| Reactor 1 Volume | 1.5 mL | 1.5 mL |
| Residence Time (R1) | 5 min | 5 min |
| MMPP Equiv. | 4.0 | 4.0 |
| Residence Time (R2) | ~2.7 min | ~2.7 min |
| Pressure | 17 bar | 17 bar |
| Yield (isolated) | 45% | 48% |
| Regioselectivity | 91% | 58% |
Advanced Considerations: In-line Analysis and Purification
For more advanced process control and development, in-line analytical techniques such as FTIR or UV-Vis spectroscopy can be integrated into the flow path to monitor the reaction in real-time.[9][10] This allows for rapid optimization and ensures the process is running as expected.
Furthermore, the output stream can be directed to an in-line purification system.[2][3][11] Common techniques applicable to flow chemistry include:
-
Liquid-Liquid Extraction: For separating the product from water-soluble byproducts or unreacted reagents.
-
Scavenger Resins: Packed-bed columns containing resins that selectively bind to and remove excess reagents or impurities.
-
Continuous Crystallization: For direct isolation of the solid product from the reaction stream.
The integration of these advanced techniques can lead to a fully automated and streamlined synthesis and purification process, which is highly desirable in a drug development setting.[2][9]
Conclusion
This application note details a robust, safe, and scalable continuous-flow method for the synthesis of 1,4,6,7-tetrahydro-5H-[1][2][3]triazolo[4,5-c]pyridines. By leveraging the inherent advantages of flow chemistry, this protocol overcomes the significant safety hurdles associated with traditional batch synthesis.[1] The ability to control regioselectivity through temperature modulation further enhances the utility of this method.[1][4] The detailed protocol provided herein serves as a comprehensive guide for researchers and drug development professionals looking to implement modern, efficient, and safer manufacturing technologies for this important class of pharmaceutical intermediates.
References
- 1. Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 7. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 8. almacgroup.com [almacgroup.com]
- 9. Integrating continuous flow synthesis with in-line analysis and data generation [researchrepository.ucd.ie]
- 10. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to the Synthesis of Pyrazolopyridine Derivative Libraries
Abstract
The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, analogous in structure to purine and demonstrating a wide array of biological activities.[1] This has led to significant interest in the development of diverse libraries of pyrazolopyridine derivatives for drug discovery programs, particularly in the search for novel anticancer agents.[1][2] This document provides a comprehensive overview of modern synthetic techniques for the efficient construction of pyrazolopyridine libraries. We will delve into the strategic application of multi-component reactions, cycloaddition strategies, and transition-metal-catalyzed cross-coupling reactions. The underlying principles of each methodology will be discussed, emphasizing the rationale behind experimental design and providing detailed, field-proven protocols for implementation in a research setting.
Introduction: The Significance of the Pyrazolopyridine Core
Pyrazolopyridines are bicyclic heteroaromatic compounds containing both a pyrazole and a pyridine ring. Their structural similarity to endogenous purines allows them to act as antagonists in various biological pathways, making them attractive candidates for therapeutic intervention.[1] Indeed, derivatives of this scaffold have been investigated for a range of pharmacological activities, including anxiolytic, anti-inflammatory, antiviral, and antitumor properties.[3][4] The versatility of the pyrazolopyridine core lies in the numerous points for diversification, allowing for the fine-tuning of physicochemical and pharmacological properties. The ability to rapidly generate libraries of these derivatives is therefore a critical step in identifying novel lead compounds. This guide will focus on robust and scalable synthetic methodologies amenable to library synthesis.
The isomeric forms of the pyrazolopyridine scaffold offer a foundational level of diversity. The relative orientation of the nitrogen atoms in both rings dictates the chemical properties and biological activities of the resulting derivatives.
Figure 1: Common Isomeric Scaffolds of Pyrazolopyridines.
Multi-Component Reactions (MCRs): A Paradigm of Efficiency
Multi-component reactions (MCRs) are powerful tools in combinatorial chemistry, allowing for the synthesis of complex molecules in a single step from three or more starting materials.[5] This approach is highly atom-economical and minimizes purification steps, making it ideal for library generation.
Three- and Four-Component Synthesis of Pyrazolo[3,4-b]pyridines
A particularly effective MCR strategy for the synthesis of pyrazolo[3,4-b]pyridines involves the condensation of enaminones, benzaldehyde, hydrazine, and optionally, a fourth component like ethyl cyanoacetate.[6][7] This method is often performed in environmentally benign solvents like water, further enhancing its appeal.[6][7]
Figure 2: General Workflow for a Four-Component Pyrazolopyridine Synthesis.
Causality Behind Experimental Choices:
-
Enaminones: These serve as versatile building blocks, providing a pre-functionalized backbone for the pyridine ring formation.
-
Ammonium Acetate: This catalyst is thought to facilitate the in-situ formation of ammonia, which is crucial for the Hantzsch-like pyridine synthesis portion of the reaction cascade.
-
Water as Solvent: Water is an excellent choice for this reaction due to its ability to promote the initial condensation steps and its environmental benefits.[7]
Protocol 1: Four-Component Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
This protocol is adapted from a sustainable approach for the synthesis of novel pyrazolo[3,4-b]pyridine derivatives.[6][7]
Materials:
-
Enaminone (1.0 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Hydrazine hydrochloride (1.0 mmol)
-
Ethyl cyanoacetate (1.0 mmol)
-
Ammonium acetate (0.2 mmol)
-
Water (5 mL)
-
Ethanol for recrystallization
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the enaminone (1.0 mmol), aromatic aldehyde (1.0 mmol), hydrazine hydrochloride (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium acetate (0.2 mmol) in water (5 mL).
-
Heat the reaction mixture to reflux and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from ethanol to afford the pure pyrazolo[3,4-b]pyridine derivative.
Self-Validation: The formation of the desired product can be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. The melting point of the purified product should be sharp and consistent.
| Reactant Ratios | Catalyst | Solvent | Typical Yield |
| 1:1:1:1 | Ammonium Acetate | Water | Good to Excellent |
| 1:1:1:1 | (Fe3O4/KCC-1/IL/HPW) | Solvent-free | High |
| 1:1:1:1 | nano-FeNi3 | Solvent-free | High |
Table 1: Comparison of Catalytic Systems for Pyrazolopyridine Synthesis via MCRs.[4]
Cycloaddition Reactions: Building Rings with Precision
Cycloaddition reactions are a cornerstone of heterocyclic synthesis, offering a powerful means to construct ring systems with high regio- and stereoselectivity. For pyrazolopyridine synthesis, [3+2] and [4+2] cycloadditions are particularly relevant.
[3+2] Cycloaddition of Nitrile Imines
The Huisgen 1,3-dipolar cycloaddition of nitrile imines with appropriate dipolarophiles provides a direct route to the pyrazole ring. By employing an alkene that can subsequently undergo elimination, this method can be adapted for the synthesis of fully aromatic pyrazoles.[8]
Figure 3: General Mechanism for Pyrazole Synthesis via [3+2] Cycloaddition.
Protocol 2: Synthesis of a 1,3,4,5-Tetrasubstituted Pyrazole via [3+2] Cycloaddition
This protocol is based on the use of α-bromocinnamaldehyde as an alkyne surrogate for the regioselective synthesis of pyrazoles.[8]
Materials:
-
α-Bromocinnamaldehyde (1.0 mmol)
-
Hydrazonyl chloride (1.0 mmol)
-
Triethylamine (1.1 mmol)
-
Dry chloroform or dichloromethane (10 mL)
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask, dissolve α-bromocinnamaldehyde (1.0 mmol) and the desired hydrazonyl chloride (1.0 mmol) in dry chloroform or dichloromethane (10 mL).
-
Add triethylamine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (typically 7-10 hours).
-
Once the starting materials are consumed, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure tetrasubstituted pyrazole.
Trustworthiness of the Protocol: The regioselectivity of this reaction is high, leading to a single major product. The formation of the pyrazole is driven by the aromatization of the initially formed pyrazoline intermediate through the elimination of HBr.[8] The structure of the final product can be unequivocally confirmed by X-ray crystallography.[8]
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis has revolutionized the synthesis of complex molecules, and pyrazolopyridines are no exception. These methods often involve the formation of C-C and C-N bonds to construct the heterocyclic core or to functionalize a pre-existing pyrazolopyridine scaffold. Pyrazole-substituted pyridines can also act as versatile bidentate ligands in transition-metal catalysis.[9][10][11]
Palladium-Catalyzed C-H Alkenylation
Palladium-catalyzed aerobic C-H alkenylation reactions represent a modern and efficient method for the functionalization of (hetero)arenes.[10] This approach avoids the need for pre-functionalized starting materials, enhancing the overall efficiency of the synthetic route.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium is a versatile catalyst for a wide range of cross-coupling reactions due to its ability to cycle through various oxidation states.
-
Pyrazolopyridine Ligands: These ligands can fine-tune the reactivity and selectivity of the metal center, often outperforming traditional bipyridine ligands.[9] The pyrazole moiety can act as a weakly coordinating Lewis basic ligand, allowing for flexible binding and the generation of electrophilic metal complexes.[10][11]
Protocol 3: General Procedure for Palladium-Catalyzed Aerobic C-H Alkenylation
This generalized protocol is based on the application of π-extended pyrazolopyridine ligands in palladium catalysis.[10]
Materials:
-
(Hetero)arene (1.0 mmol)
-
Alkene (1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)2) (5 mol%)
-
Pyrazolopyridine ligand (10 mol%)
-
Oxidant (e.g., Ag2CO3 or O2)
-
Solvent (e.g., DMF or Toluene)
Procedure:
-
To a reaction vessel, add the (hetero)arene (1.0 mmol), palladium catalyst (5 mol%), and the pyrazolopyridine ligand (10 mol%).
-
The vessel is then evacuated and backfilled with oxygen (if used as the oxidant).
-
Add the alkene (1.5 mmol) and the solvent via syringe.
-
Heat the reaction mixture at the specified temperature (e.g., 100-120 °C) for the required time (typically 12-24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to afford the alkenylated product.
| Catalyst System | Reaction Type | Key Advantage |
| Pd(OAc)2 / PzNPy ligand | Aerobic C-H Alkenylation | High efficiency and selectivity for (hetero)arenes. |
| Rh-based catalysts | C-H Annulation | Modular synthesis of conformationally constrained ligands.[11] |
| Iron-catalyzed cyclization | Pyridine Synthesis | Utilizes readily available ketoxime acetates and aldehydes.[12] |
Table 2: Examples of Transition-Metal-Catalyzed Reactions for Pyridine and Fused Pyridine Synthesis.
Conclusion
The synthesis of pyrazolopyridine libraries is a dynamic field of research, driven by the significant therapeutic potential of this heterocyclic scaffold. This guide has outlined three major strategies for the construction of pyrazolopyridine derivatives: multi-component reactions, cycloaddition reactions, and transition-metal-catalyzed cross-couplings. Each of these methodologies offers distinct advantages in terms of efficiency, diversity, and scalability. By understanding the principles behind these techniques and utilizing the detailed protocols provided, researchers can effectively generate diverse libraries of pyrazolopyridine derivatives for screening in drug discovery programs. The continued development of novel synthetic methods will undoubtedly lead to the discovery of new and potent therapeutic agents based on the pyrazolopyridine core.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridines - Wikipedia [en.wikipedia.org]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. longdom.org [longdom.org]
- 8. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: A Guide to the Development of RIP1 Kinase Inhibitors
Abstract
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and programmed cell death, particularly necroptosis.[1][2] Its central role in the signaling cascades of various inflammatory and neurodegenerative diseases makes it a compelling therapeutic target.[3][4] The development of small molecule inhibitors targeting RIPK1 kinase activity offers a promising strategy for therapeutic intervention.[1][5] This guide provides a comprehensive overview of the principles and methodologies involved in the discovery and characterization of RIPK1 kinase inhibitors. We will detail robust biochemical and cell-based assay protocols, outline a typical screening workflow, and discuss key considerations for data interpretation and lead candidate validation, providing researchers with the foundational knowledge to accelerate their drug discovery programs.
The Central Role of RIPK1 in Cell Fate Decisions
RIPK1 is a serine/threonine kinase that functions as a key signaling node downstream of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1).[4][6] Upon TNF-α stimulation, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where its ubiquitination status dictates downstream signaling.[7] Deubiquitination of RIPK1 allows it to dissociate and form secondary cytosolic complexes that determine the cell's fate.
-
Survival: In its primary role, RIPK1 acts as a scaffold within Complex I to activate the NF-κB pathway, promoting the transcription of pro-survival and inflammatory genes.[6][7]
-
Apoptosis: In the absence of pro-survival signals, RIPK1 can engage with FADD and Caspase-8 to form a death-inducing complex (Complex IIa), leading to apoptosis.[4]
-
Necroptosis: When Caspase-8 is inhibited or absent, RIPK1's kinase activity becomes dominant.[8] It interacts with RIPK3 via their respective RIP Homotypic Interaction Motifs (RHIMs) to form the necrosome (Complex IIb).[4][9] Within this complex, RIPK1 and RIPK3 trans-phosphorylate each other, leading to the phosphorylation and activation of the pseudokinase, Mixed Lineage Kinase Domain-Like (MLKL).[10][11] Activated MLKL oligomerizes and translocates to the plasma membrane, disrupting its integrity and causing lytic cell death, known as necroptosis.[9][10]
The kinase activity of RIPK1 is indispensable for the initiation of necroptosis, making it an ideal target for therapeutic intervention in diseases driven by this inflammatory cell death pathway.[1][12]
Caption: RIPK1 signaling pathways leading to cell survival, apoptosis, or necroptosis.
A Hierarchical Strategy for Inhibitor Discovery
The development of potent and selective RIPK1 inhibitors follows a well-defined, multi-stage workflow. This process begins with a broad screen to identify initial "hits" and progressively refines these candidates through a series of increasingly complex and biologically relevant assays.
Caption: A typical hierarchical workflow for RIPK1 inhibitor discovery and validation.
Primary Screening: Biochemical Assays
The initial step in identifying RIPK1 inhibitors is typically a high-throughput screen (HTS) using a purified, recombinant RIPK1 enzyme in a biochemical assay format.[13][14] The goal is to measure the direct inhibition of RIPK1's kinase activity. The ADP-Glo™ Kinase Assay is a widely used, robust method.[13][15][16]
Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity. The assay consists of two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal. A lower signal indicates less ADP was produced, signifying inhibition of the kinase.
Protocol 3.1: ADP-Glo™ Biochemical Assay for RIPK1
Materials:
-
Recombinant human RIPK1 kinase domain (e.g., residues 1-375)
-
ATP solution
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds from a concentration-response plate into the 384-well assay plate. Include wells for positive (no enzyme) and negative (DMSO vehicle) controls.
-
Enzyme Addition: Prepare a solution of RIPK1 in kinase buffer. Add 5 µL of this solution to each well.
-
Reaction Initiation: Prepare a solution of ATP in kinase buffer. Add 5 µL to each well to start the reaction. The final concentrations should be optimized, but typical values are 5-10 nM RIPK1 and an ATP concentration at or near the Kₘ.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound ID | Biochemical IC₅₀ (nM) | Cellular EC₅₀ (nM) | Kinase Selectivity (S-Score @ 1 µM) |
| Hit-001 | 85 | 1250 | 0.05 |
| Lead-A | 13 | 27 | 0.01 |
| Nec-1s | 180 | 490 | 0.15 |
| Control-X | >10,000 | >10,000 | N/A |
| Table 1: Example data for RIPK1 inhibitors. A lower IC₅₀/EC₅₀ indicates higher potency. A lower S-Score indicates higher selectivity (fewer off-target kinases inhibited).[7] |
Secondary Screening: Cell-Based Necroptosis Assays
After identifying potent hits from the biochemical screen, it is crucial to confirm their activity in a cellular context.[13] Cell-based assays determine if the compound can cross the cell membrane and inhibit RIPK1 in its native environment. A common model involves inducing necroptosis in a susceptible cell line and measuring the protective effect of the inhibitor.[15][17]
Principle: Human monocytic U937 cells are treated with TNF-α to stimulate the TNFR1 pathway.[13] Co-treatment with a pan-caspase inhibitor (like z-VAD-fmk) blocks the apoptotic pathway, shunting the signal towards RIPK1-dependent necroptosis.[8][13] Cell viability is then measured, and an effective inhibitor will prevent cell death, resulting in a higher viability signal.
Protocol 4.1: TNF-α-Induced Necroptosis Assay in U937 Cells
Materials:
-
U937 human monocytic cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Human TNF-α
-
z-VAD-fmk (pan-caspase inhibitor)
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, clear-bottom 96-well cell culture plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Plating: Seed U937 cells at a density of 20,000 cells/well in 80 µL of culture medium into a 96-well plate.
-
Compound Addition: Prepare serial dilutions of the test compounds. Add 10 µL of the diluted compounds to the appropriate wells. Include a DMSO vehicle control.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C, 5% CO₂ to allow compounds to enter the cells.
-
Necroptosis Induction: Prepare an induction cocktail containing TNF-α (final conc. ~20 ng/mL) and z-VAD-fmk (final conc. ~20 µM) in culture medium. Add 10 µL of this cocktail to all wells except for the untreated controls.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well.
Data Analysis:
-
Calculate the percent protection (viability) for each compound concentration relative to the DMSO + TNF-α/z-VAD (0% protection) and untreated (100% protection) controls.
-
Plot the percent protection versus the logarithm of the compound concentration and fit the curve to determine the EC₅₀ value (the concentration of inhibitor required to achieve 50% of the maximal protective effect).
Lead Optimization and In Vivo Validation
Promising candidates from secondary screening undergo further characterization.
-
Kinase Selectivity: To ensure the inhibitor's effects are due to RIPK1 inhibition and not off-target activities, candidates are profiled against a broad panel of other kinases.[15][16] High selectivity is a critical feature of a quality drug candidate.
-
Structure-Activity Relationship (SAR): Medicinal chemists synthesize analogs of the lead compounds to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).[3]
-
In Vivo Models: The most promising compounds are advanced into animal models of disease. For RIPK1, a common acute model is the TNF-induced systemic inflammatory response syndrome (SIRS) in mice.[13] Efficacy in this and other chronic disease models (e.g., inflammatory bowel disease, neurodegeneration) is the ultimate validation of the therapeutic hypothesis.[3][13]
Conclusion
The systematic approach outlined here, from high-throughput biochemical screening to targeted cell-based validation and in vivo efficacy studies, provides a robust framework for the discovery and development of novel RIPK1 kinase inhibitors. By carefully validating hits and optimizing leads for potency and selectivity, researchers can develop promising new therapeutic agents for a range of inflammatory and degenerative diseases driven by necroptotic cell death. The use of well-characterized tool compounds is essential for dissecting the complex biology of RIPK1 and validating its role in human disease.[18]
References
- 1. RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 3. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor-interacting protein kinase 1 (RIPK1) inhibitor: a review of the patent literature (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 8. bioradiations.com [bioradiations.com]
- 9. Necroptosis - Wikipedia [en.wikipedia.org]
- 10. journals.biologists.com [journals.biologists.com]
- 11. news-medical.net [news-medical.net]
- 12. Assays for necroptosis and activity of RIP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Use of RIP1 Kinase Small-Molecule Inhibitors in Studying Necroptosis | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazolopyridine Synthesis
Welcome to the technical support center for the synthesis of pyrazolopyridines. This guide is designed for researchers, scientists, and professionals in drug development. Pyrazolopyridines are a vital class of N-heterocyclic compounds, analogous to purine bases, and form the core scaffold of numerous pharmacologically active agents.[1][2] This resource provides in-depth troubleshooting advice and optimized protocols to help you navigate the common challenges in their synthesis and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My pyrazolopyridine synthesis is resulting in a low yield. What are the most common initial factors to investigate?
A1: Consistently low yields in heterocyclic synthesis often stem from a few key areas.[3] Before undertaking extensive optimization, verify these critical parameters:
-
Reagent and Solvent Purity: Impurities in starting materials, especially aminopyrazoles, or residual water in solvents can significantly hinder the reaction by causing side reactions or deactivating catalysts.[3][4] Always use high-purity reagents and ensure solvents are anhydrous, particularly for moisture-sensitive reactions.
-
Reaction Conditions: Suboptimal temperature, reaction time, or reactant concentration can lead to incomplete conversion or product degradation.[3] Small-scale trial reactions are an effective way to screen for optimal conditions without committing large quantities of materials.
-
Atmospheric Control: Many organic reactions are sensitive to oxygen and moisture.[3] If your specific synthesis is known to be sensitive, ensure you are employing proper inert atmosphere techniques, such as a nitrogen or argon blanket.
Q2: I'm observing the formation of multiple products, likely regioisomers. How can I improve the regioselectivity of my reaction?
A2: The formation of regioisomers is a frequent challenge, particularly when using unsymmetrical starting materials.[4] The regiochemical outcome is often influenced by a delicate balance of electronic and steric factors. To favor the formation of a single isomer, consider the following:
-
Catalyst and Solvent Choice: The reaction environment can significantly influence which regioisomer is favored. Screening different catalysts and solvents is a primary strategy. For instance, in some cases, a change from a protic solvent like ethanol to an aprotic one like DMF can alter the reaction pathway.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the kinetic preference for one isomer over the other.
-
Starting Material Design: If possible, modifying the starting materials to enhance the steric or electronic differences between the reactive sites can guide the reaction toward the desired isomer.
Q3: Are there greener or more efficient methods for pyrazolopyridine synthesis than traditional heating?
A3: Yes, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for synthesizing pyrazolopyridines and other heterocyclic compounds.[5][6][7] The primary advantages of microwave irradiation include:
-
Reduced Reaction Times: Reactions that might take several hours with conventional heating can often be completed in minutes.[5]
-
Increased Yields and Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to higher yields and cleaner reaction profiles.[5][6]
-
Environmental Benefits: Microwave synthesis often allows for solvent-free reactions or the use of smaller solvent volumes, aligning with the principles of green chemistry.[5]
Troubleshooting Guide: Low Yield and Impurity Formation
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Incomplete Conversion | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Poor Reagent Purity: Impurities in starting materials are inhibiting the reaction.[3] | 1. Use a fresh batch of catalyst. For palladium-catalyzed reactions, ensure the active Pd(0) species is being generated in situ.[8] 2. Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) while monitoring the reaction progress by TLC or LC-MS. 3. Purify starting materials by recrystallization or column chromatography. |
| Low Yield with Full Starting Material Consumption | 1. Product Decomposition: The desired product may be unstable under the reaction or workup conditions.[3][9] 2. Side Reactions: Competing reaction pathways are consuming the intermediate or product.[9] 3. Losses during Workup/Purification: The product may be partially soluble in the aqueous phase during extraction or may be degrading on the silica gel column.[10] | 1. Monitor the reaction over time to identify the point of maximum product formation before degradation occurs. Consider milder reaction conditions or a shorter reaction time. 2. Analyze the crude reaction mixture by LC-MS to identify major byproducts. This can provide insight into the competing side reactions. 3. Modify the workup procedure. For example, adjust the pH of the aqueous phase or use a different extraction solvent. For purification, consider alternative stationary phases or deactivating the silica gel with a small amount of base (e.g., triethylamine) in the eluent. |
| Formation of Dark Tar or Polymer | 1. Excessive Heat: High temperatures can lead to the decomposition of reagents or products, resulting in polymerization.[9] 2. Highly Concentrated Reaction: High concentrations can favor intermolecular side reactions leading to polymers. 3. Acid/Base Sensitivity: Strong acidic or basic conditions can catalyze polymerization or degradation pathways. | 1. Reduce the reaction temperature. If using microwave synthesis, ensure accurate temperature monitoring and control. 2. Decrease the concentration of the reactants by adding more solvent. 3. If possible, use a milder acid or base catalyst, or reduce the catalyst loading. |
| Difficulty in Product Purification | 1. Co-eluting Impurities: Byproducts may have similar polarity to the desired product. 2. Product Streaking on Silica Gel: The polar nature of the pyrazolopyridine core can lead to poor chromatographic behavior. 3. Incomplete Removal of Catalyst: Residual catalyst can complicate purification and subsequent reactions. | 1. Optimize the mobile phase for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is often effective. 2. Add a small percentage (0.1-1%) of a modifier like triethylamine or methanol to the eluent to improve peak shape. 3. Ensure the workup procedure is designed to remove the specific catalyst used (e.g., an acidic wash for basic catalysts). |
Troubleshooting Workflow for Low Yield
This decision tree can guide your optimization strategy when faced with low product yield.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
Technical Support Center: Synthesis of Substituted Pyrazolopyridines
Welcome to the Technical Support Center for Pyrazolopyridine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you overcome common challenges and optimize your synthetic strategies.
This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental issues, and a Frequently Asked Questions (FAQs) section for more general inquiries.
Troubleshooting Guide
This section is formatted as a series of questions that you might ask when encountering difficulties in your synthesis. Each answer provides a detailed explanation of the potential causes and offers practical solutions.
Q1: Why is the yield of my pyrazolopyridine product consistently low?
Low yields are a common frustration in organic synthesis. For pyrazolopyridines, the cause can often be traced back to one of several factors. Let's break down the possibilities and how to address them.
Potential Causes and Solutions:
-
Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole or the 1,3-dicarbonyl compound, is critical. Impurities can act as catalysts for side reactions or inhibit the desired transformation.
-
Recommendation: Always ensure your starting materials are of high purity. If you suspect impurities, consider recrystallization or chromatographic purification of the reactants before use.[1]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice play a pivotal role in the outcome of the synthesis.
-
Recommendation: A systematic optimization of reaction conditions is crucial. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Some reactions may require heating, while others proceed efficiently at room temperature.[1][2] The choice of solvent can also significantly impact reactant solubility and reaction kinetics.[1]
-
-
Catalyst Selection and Loading: The choice and amount of catalyst can dramatically influence the reaction's efficiency.
-
Recommendation: Screen different catalysts (both acid and base catalysts are common) and optimize the catalyst loading. For instance, in some syntheses, using a combination of acetic acid and triethylamine has been shown to improve yields compared to using acetic acid alone.[3] Lewis acids like ZrCl₄, CuCl₂, or ZnCl₂ have also been effectively used.[3]
-
-
Incomplete Reaction: The reaction may not be going to completion.
-
Recommendation: Use TLC to monitor the consumption of the limiting reagent. If the reaction stalls, consider a stepwise addition of reagents or a gradual increase in temperature.
-
Data Presentation: Catalyst and Solvent Effects on Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | Reflux | 1 | up to 98 | Ianoshenko et al.[3] | |
| TMSCl | DMF | 100 | 1 | up to 93 | Ianoshenko et al.[3] |
| HCl/1,4-dioxane | EtOH | 100 | 18 | 44-99 | Stepaniuk et al.[3] |
| NaOH (1.0 M) | Glycol | 120 | 0.08-0.2 | >90 | Han et al.[3] |
| ZrCl₄ | EtOH/DMF | 95 | 16 | - | BenchChem[1] |
This table summarizes how different reaction conditions can significantly impact the yield of 1H-pyrazolo[3,4-b]pyridines.
Experimental Protocol: General Procedure for ZrCl₄-Catalyzed Synthesis
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture.
-
Add ZrCl₄ (0.15 mmol).
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
After completion (monitored by TLC), concentrate the mixture in vacuo.
-
Extract the product with an organic solvent (e.g., CHCl₃), wash with water and brine, and dry over Na₂SO₄.
-
Purify the product by flash column chromatography.[1]
Q2: I am getting a mixture of regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a well-known challenge in the synthesis of substituted pyrazolopyridines, particularly when using unsymmetrical starting materials like non-symmetrical 1,3-dicarbonyl compounds.[1][3][4]
Controlling Regioselectivity:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a key determinant. Electron-withdrawing groups can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack by the aminopyrazole.[4]
-
Steric Effects: Steric hindrance around the carbonyl groups and on the substituted hydrazine can direct the nucleophilic attack to the less hindered carbonyl group.[4]
-
Reaction Conditions: This is often the most critical factor to control.
-
Solvent: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation, a principle that can be extended to pyrazolopyridine synthesis.[5][6]
-
pH: Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in a hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[4]
-
-
Three-Component Reactions: In some cases, generating the 1,3-bis-electrophile in situ via a three-component reaction (e.g., from an aldehyde and a carbonyl compound) can lead to high yields without reported regioselectivity issues.[3]
Visualization: Decision Tree for Troubleshooting Regioselectivity
Caption: A troubleshooting flowchart for addressing regioselectivity issues.
Q3: I'm having difficulty purifying my substituted pyrazolopyridine. What are the best practices?
Purification can be challenging, especially when dealing with regioisomers or closely related byproducts.
Purification Strategies:
-
Flash Column Chromatography: This is the most common and effective method for separating regioisomers and other impurities.[1][7]
-
Eluent Selection: The choice of eluent is critical. A gradient of hexane and ethyl acetate is a good starting point for many pyrazolopyridine derivatives.[1] For more polar compounds, a mixture of dichloromethane and methanol can be effective.[8]
-
Stationary Phase: Standard silica gel is typically used.
-
-
Recrystallization: If a solid product is obtained, recrystallization can be a powerful purification technique, especially for removing minor impurities. The choice of solvent is key and may require some screening.
-
Preparative TLC/HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of pyrazolopyridines?
The synthetic strategy often dictates the starting materials. Two major retrosynthetic approaches are common: forming the pyridine ring onto a pre-existing pyrazole, or forming the pyrazole ring onto a pre-existing pyridine.[9]
Common starting materials include:
-
5-Aminopyrazoles: These are frequently used to construct the pyridine ring.[3]
-
1,3-Dicarbonyl Compounds: These react with aminopyrazoles to form the pyridine ring.[3]
-
α,β-Unsaturated Ketones: These can also be used as precursors for the pyridine ring.[1]
-
2-Chloro-3-nitropyridines: These are useful for building the pyrazole ring onto a pyridine core.[10][11]
-
Aromatic Aldehydes, Ammonium Acetate, and Pyrazolones: These are used in multicomponent reactions.[2]
Q2: What are the key safety precautions to consider during pyrazolopyridine synthesis?
As with any chemical synthesis, adherence to standard laboratory safety protocols is essential. Specific considerations for pyrazolopyridine synthesis include:
-
Reagent Handling: Many reagents used in these syntheses can be toxic, flammable, or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical before use and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction Monitoring: Some reactions can be exothermic. Monitor the reaction temperature carefully, especially during scaling up.
-
Pressure Build-up: When heating reactions in sealed vessels, be aware of the potential for pressure build-up. Use appropriate pressure-rated glassware and a blast shield.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Q3: How does tautomerism affect pyrazolopyridines?
Pyrazolo[3,4-b]pyridines can exist in two tautomeric forms: the 1H- and 2H-isomers.[3][12] The relative stability of these tautomers can be influenced by the substitution pattern and the aromaticity of the pyridine ring.[9] While the 1H-isomer is more commonly described, the 2H-tautomer can be favored in certain cases, such as when the pyridine ring is not fully dehydrogenated.[3][9] This tautomerism can be important to consider during characterization (e.g., NMR spectroscopy) and when predicting reactivity.
Visualization: Tautomeric Forms of Pyrazolo[3,4-b]pyridine
Caption: The two possible tautomeric forms of the pyrazolo[3,4-b]pyridine core.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dau.url.edu [dau.url.edu]
- 10. mdpi.com [mdpi.com]
- 11. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
improving yield in pseudo-six-component synthesis of tetrahydro-pyrazolopyridines
Welcome to the technical support guide for the pseudo-six-component synthesis of tetrahydro-dipyrazolopyridines (THPPs). This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and optimize this powerful multi-component reaction (MCR). Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's mechanics, enabling you to logically diagnose issues and rationally improve your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What exactly is the "pseudo-six-component" synthesis of tetrahydro-pyrazolopyridines?
A1: This is a one-pot reaction that combines four starting materials to form the complex THPP scaffold. It is termed "pseudo-six-component" because some reactants are incorporated twice into the final structure. The typical reactants are:
-
Aromatic Aldehyde (1 equivalent)
-
Hydrazine Hydrate (2 equivalents)
-
Ethyl Acetoacetate (or a similar β-ketoester) (2 equivalents)
-
Ammonia Source (e.g., ammonium acetate or urea) (1 equivalent providing the nitrogen for the pyridine ring)
The reaction proceeds through a cascade of intermediate steps, including pyrazolone formation, Knoevenagel condensation, Michael addition, and a final cyclization/dehydration to yield the THPP core.[1][2] This MCR approach is highly valued for its efficiency and atom economy, as it rapidly builds molecular complexity.[1][3][4]
Q2: What is a realistic target yield for this reaction?
A2: Yields for this synthesis are highly dependent on the specific substrates, catalyst, and reaction conditions. However, with proper optimization, it is common to achieve yields ranging from good to excellent. Many published procedures report yields well above 80%, with some optimized, catalyst-free methods in aqueous media reaching as high as 98%.[5] If your yields are consistently below 70%, a systematic troubleshooting approach is warranted.
Q3: What are the most critical factors I should focus on to improve my yield?
A3: Based on extensive studies, the three most critical parameters that influence reaction outcome are:
-
Catalyst Choice: The reaction can be performed under catalyst-free conditions, but various catalysts, including Lewis acids (e.g., Zn-based Schiff base complexes), solid-supported acids, and nanoparticles, have been shown to significantly accelerate the reaction and improve yields, often under milder conditions.[1][6][7][8]
-
Solvent System: The solvent's polarity and protic nature are crucial. Solvents like water and ethanol are often preferred as they effectively solubilize the polar starting materials (hydrazine, ammonia source) and can participate in proton transfer steps during cyclization.[1][5]
-
Temperature: The optimal temperature can range from room temperature to 80 °C or higher.[1][5] Higher temperatures can accelerate the reaction but may also promote side-product formation or degradation. Empirical optimization is key.
Troubleshooting Guide: Low Yield & Impurities
This section addresses the most common experimental failures in a direct question-and-answer format.
Problem: Persistently Low Yield (<60%)
Q4: My reaction is clean by TLC, but the isolated yield is very low. What are the likely causes related to my reactants and setup?
A4: When purity seems high but mass recovery is low, the issue often lies with the integrity of your starting materials or the reaction stoichiometry.
-
Causality—Purity of Reactants: The purity of all starting materials, especially the aromatic aldehyde and ethyl acetoacetate, is paramount.[9] Aldehydes are prone to oxidation to carboxylic acids, which will not participate in the reaction. Ethyl acetoacetate can undergo hydrolysis. Hydrazine hydrate concentration can also decrease over time.
-
Actionable Advice:
-
Verify Aldehyde Purity: If possible, distill the aldehyde before use. If not, wash an ethereal solution of the aldehyde with 5% sodium bicarbonate solution to remove acidic impurities, dry, and evaporate the solvent.
-
Use Fresh Reagents: Use freshly opened bottles of ethyl acetoacetate and hydrazine hydrate.
-
Check Ammonia Source: If using urea, ensure it is dry. If using ammonium acetate, be aware that it can decompose; use a fresh source.
-
-
-
Causality—Stoichiometry: The reaction mechanism requires a precise molar ratio of reactants. A common and effective ratio is 1 eq Aldehyde : 2 eq Hydrazine Hydrate : 2 eq Ethyl Acetoacetate : 3-4 eq Ammonia Source .[1][2][6] An excess of the ammonia source is often used to drive the final cyclization.
-
Actionable Advice: Carefully re-calculate the molar equivalents for your specific reaction scale. Ensure accurate weighing and volumetric additions. For hydrazine hydrate, which is often a solution, be sure to account for its concentration when calculating moles.
-
Q5: My yield is low, and the TLC shows a smear of products or unreacted starting material. How should I optimize my reaction conditions?
A5: A complex reaction mixture points towards incomplete conversion or the formation of side products, which is directly tied to your choice of catalyst, solvent, and temperature.
-
Causality—Catalyst Inefficiency: While the reaction can proceed without a catalyst, many substrates benefit from one.[2][5] An inefficient or improperly chosen catalyst will lead to slow conversion, allowing intermediates to decompose or engage in side reactions.
-
Actionable Advice:
-
Catalyst-Free Baseline: First, attempt the reaction under catalyst-free conditions, typically in refluxing ethanol or water, to establish a baseline yield.[5][10]
-
Introduce a Catalyst: If the baseline is poor, introduce a catalyst. A good starting point is a simple Lewis acid like ZnCl₂ or a more specialized catalyst reported in the literature, such as a Schiff base complex.[1][6]
-
Optimize Loading: Catalyst loading is critical. Start with a reported value (e.g., 5 mol%) and screen lower and higher concentrations.[6]
-
-
-
Causality—Solvent Mismatch: The solvent dictates reactant solubility and the stability of charged intermediates.
Optimization Data: Effect of Solvent and Catalyst on a Model Reaction
The following table summarizes findings from a model reaction involving 4-chlorobenzaldehyde, hydrazine hydrate, ethyl acetoacetate, and urea to illustrate the impact of reaction parameters on yield.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | None | Ethanol | Reflux | 180 | 45 | [1] |
| 2 | None | Water | 80 | 150 | 55 | [1] |
| 3 | [Zn-2BSMP]Cl₂ (3) | Ethanol | 80 | 120 | 72 | [1] |
| 4 | [Zn-2BSMP]Cl₂ (5) | Dichloromethane | 80 | 150 | 60 | [1] |
| 5 | [Zn-2BSMP]Cl₂ (5) | Water | 80 | 60 | 94 | [1] |
| 6 | None | Water | Room Temp. | 45 | 98 | [5] |
Data synthesized from multiple sources for illustrative purposes.[1][5]
Problem: Difficult Purification
Q6: My crude product is an oil or a complex solid mixture that is difficult to purify. What is the best purification strategy?
A6: The THPP products are typically stable, crystalline solids. Difficulty in purification often stems from incomplete reaction or the formation of closely related byproducts.
-
Causality—Incomplete Cyclization: The final step is an intramolecular cyclization followed by dehydration. If this step is incomplete, you may have the acyclic intermediate (structure V in the mechanism diagram below) in your mixture, which is more polar and can complicate crystallization.
-
Actionable Advice:
-
Increase Reaction Time/Temperature: Ensure the reaction has gone to completion by monitoring with TLC. If the reaction stalls, try increasing the temperature or allowing it to stir longer.
-
Acidic Work-up: Sometimes a mild acidic work-up (e.g., washing with dilute HCl) can help promote the final dehydration step, though care must be taken not to hydrolyze other functional groups.
-
-
-
Purification Protocol:
-
Filtration: After the reaction is complete, the crude product often precipitates upon cooling or dilution with cold water. Isolate this solid by simple filtration.[2][5]
-
Washing: Wash the filtered solid with cold water and then a cold, non-polar solvent like hexane to remove non-polar impurities.
-
Recrystallization: The most effective purification method is recrystallization. Warm ethanol (90-95%) is the most commonly reported and highly effective solvent for this class of compounds.[1][6] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to obtain pure crystals.
-
Column Chromatography: If recrystallization fails, flash column chromatography using a gradient of hexane and ethyl acetate is a viable alternative, although it is less ideal for large-scale work.[9]
-
Visualized Reaction Mechanism & Workflow
Understanding the reaction pathway is crucial for effective troubleshooting. An issue at any step in this cascade will impact the final yield.
Proposed Reaction Mechanism
The synthesis proceeds through several key stages, as illustrated below. The catalyst (Cat.) is proposed to activate carbonyl groups, facilitating nucleophilic attack.[1]
Caption: Proposed mechanism for the pseudo-six-component synthesis.
Troubleshooting Workflow
If you are facing issues, follow this logical diagnostic workflow to identify the root cause.
Caption: A logical workflow for troubleshooting low-yield reactions.
Experimental Protocols
General Procedure for Synthesis of Tetrahydro-pyrazolopyridines[1][6]
This protocol is a representative example and should be optimized for specific substrates.
-
Setup: To a 25 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the aryl aldehyde (1.0 mmol).
-
Reagent Addition: Sequentially add ethyl acetoacetate (2.0 mmol, 0.26 g), hydrazine hydrate (2.0 mmol, ~0.10 mL of a 64% solution), and urea (3.0 mmol, 0.18 g).
-
Catalyst & Solvent: Add the chosen catalyst (e.g., [Zn-2BSMP]Cl₂, 0.05 mmol, 5 mol%) and the selected solvent (e.g., water, 5 mL). A few drops of water are noted as beneficial even in other solvents to aid the in-situ generation of ammonia from urea.[1]
-
Reaction: Heat the mixture to the optimized temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature. A solid product may precipitate.
-
If a solid catalyst was used, extract the mixture with warm ethanol (10 mL) and separate the catalyst by filtration.[6]
-
If no solid catalyst was used, or after its removal, dilute the mixture with cold water (15-20 mL) to fully precipitate the product.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold ethanol or hexane.
-
Purify the crude product by recrystallization from hot ethanol (~90%) to yield the pure tetrahydro-pyrazolopyridine.
-
References
- 1. chemmethod.com [chemmethod.com]
- 2. d-nb.info [d-nb.info]
- 3. A Highly Efficient Strategy for One-Pot and Pseudo-Six-Component Synthesis of Hexahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. A pseudo six-component process for the synthesis of tetrahydrodipyrazolo pyridines using an ionic liquid immobilized on a FeNi3 nanocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4,5,6,7-tetrahydro-1-methyl-1H-pyrazolo[3,4-c]pyridine
Introduction
This technical support guide is designed for researchers, medicinal chemists, and drug development professionals working with 4,5,6,7-tetrahydro-1-methyl-1H-pyrazolo[3,4-c]pyridine (MW: 137.18 g/mol , Formula: C₇H₁₁N₃).[1][2] The purification of this basic heterocyclic scaffold is a critical step following its synthesis to remove unreacted starting materials, by-products, and other impurities. This document provides a structured, in-depth guide in a question-and-answer format to address specific challenges encountered during purification, ensuring the final compound meets the rigorous purity standards required for subsequent applications.
Part 1: Initial Work-Up and Strategic Purification Planning
The initial step post-synthesis is crucial for removing the bulk of impurities and simplifying downstream purification. Given the basic nature of the target compound, an acid-base extraction is the most effective initial clean-up strategy.[3][4]
Q1: What is the most effective initial work-up procedure for crude 4,5,6,7-tetrahydro-1-methyl-1H-pyrazolo[3,4-c]pyridine?
A1: The most effective initial work-up is an acid-base extraction. This liquid-liquid extraction technique separates compounds based on their differing acid-base properties and solubility in aqueous and organic solvents.[5][6] Since 4,5,6,7-tetrahydro-1-methyl-1H-pyrazolo[3,4-c]pyridine is a basic compound (due to the nitrogen atoms in the heterocyclic rings), it can be protonated with an acid to form a water-soluble salt. This allows for its separation from neutral and acidic impurities.[4][7]
The fundamental principle is that ionic salts are highly soluble in water, whereas neutral organic molecules are typically more soluble in organic solvents.[4] By treating the crude reaction mixture with an aqueous acid, the basic target compound is protonated and moves into the aqueous phase, leaving neutral impurities behind in the organic phase.
Experimental Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).
-
Mixing & Separation: Shake the funnel vigorously to ensure thorough mixing and allow the layers to separate. The protonated, water-soluble salt of your target compound will partition into the aqueous (bottom) layer.[3]
-
Isolate Layers: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery of the product.
-
Wash (Optional): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to identify any non-basic by-products.
-
Basification & Recovery: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 9). This deprotonates the salt, regenerating the neutral, water-insoluble free base form of your compound.[7]
-
Back-Extraction: Extract the now basic aqueous solution with several portions of an organic solvent (e.g., ethyl acetate or DCM). The neutral target compound will move back into the organic phase.
-
Final Steps: Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified, albeit still potentially crude, 4,5,6,7-tetrahydro-1-methyl-1H-pyrazolo[3,4-c]pyridine.
Workflow for Acid-Base Extraction
Caption: Workflow for the purification of a basic compound.
Part 2: High-Purity Techniques: Recrystallization & Chromatography
After the initial work-up, residual impurities may remain. The choice between recrystallization and chromatography depends on the physical state of the compound and the nature of the impurities.
Q2: My product from the acid-base extraction is a solid but TLC/LCMS still shows impurities. How can I purify it further?
A2: If your compound is a solid, recrystallization is an excellent and often preferred method for achieving high purity.[8] The technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the target compound and impurities when hot but will only allow the target compound to crystallize upon slow cooling, leaving the impurities dissolved in the mother liquor.[9]
Choosing a Recrystallization Solvent
The ideal solvent should:
-
Not react with the compound.
-
Dissolve the compound poorly at low temperatures but very well at high temperatures.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of the compound.
-
Be volatile enough to be easily removed from the crystals.
| Solvent System | Polarity | Recommended For |
| Single Solvents | ||
| Ethanol, Methanol | Protic, Polar | Polar pyrazole derivatives |
| Ethyl Acetate | Aprotic, Polar | Moderately polar compounds |
| Cyclohexane, Heptane | Aprotic, Non-polar | Non-polar pyrazole derivatives |
| Mixed Solvents | ||
| Ethanol/Water | Mixed Protic | Polar derivatives with high water solubility |
| Hexane/Ethyl Acetate | Mixed Aprotic | Compounds of intermediate polarity |
| Table compiled from information on pyrazole derivatives.[9] |
Experimental Protocol 2: Recrystallization
-
Solvent Selection: Use a small amount of your compound to test solubility in various solvents to find the ideal one (or a mixed-solvent system).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound.
-
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is critical for forming pure, well-defined crystals.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Q3: Recrystallization failed or my compound is an oil. How should I approach purification by column chromatography?
A3: When recrystallization is not viable, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[10] For basic compounds like pyridine derivatives, special considerations are needed to avoid common issues like peak tailing.[11]
Peak tailing is often caused by the interaction of the basic nitrogen atom with acidic silanol groups on the silica surface, leading to poor separation and low recovery.[11]
Troubleshooting & Optimization for Chromatography
-
Tailing Reduction: To minimize peak tailing, add a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1-1%) or ammonia in methanol, to the mobile phase. The competing base will bind to the active silanol sites, allowing your compound to elute with a much-improved peak shape.[11]
-
Stationary Phase: Standard silica gel is acidic. If tailing persists, consider using neutral or basic alumina, or a polymer-based stationary phase.
-
Mobile Phase Selection: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. A typical gradient for this compound might start at 100% ethyl acetate and gradually increase the percentage of methanol. A common eluent system is Dichloromethane/Methanol.
Experimental Protocol 3: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent and carefully pack it into a column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the least polar solvent mixture, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with stronger interactions with the silica.
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final purified compound.
Decision Tree for Purification Method
References
- 1. 4,5,6,7-tetrahydro-1-methyl-1H-Pyrazolo[3,4-c]pyridine synthesis - chemicalbook [chemicalbook.com]
- 2. PubChemLite - 4,5,6,7-tetrahydro-1-methyl-1h-pyrazolo[4,3-c]pyridine (C7H11N3) [pubchemlite.lcsb.uni.lu]
- 3. www.welcomehomevetsofnj.org - Application Of Acid Base Extraction In Organic Chemistry [welcomehomevetsofnj.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. irp.cdn-website.com [irp.cdn-website.com]
- 7. youtube.com [youtube.com]
- 8. chemmethod.com [chemmethod.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
overcoming stability issues of pyrazolopyridine derivatives in solution
A Guide for Researchers on Overcoming Solution Stability Challenges
Welcome to the Technical Support Center for pyrazolopyridine derivatives. As a Senior Application Scientist, I've designed this guide to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to the stability challenges frequently encountered when working with this versatile class of compounds in solution. Pyrazolopyridines are a cornerstone in medicinal chemistry, forming the scaffold for numerous inhibitors targeting kinases and other critical proteins in pathways from oncology to virology.[1][2][3] However, the very electronic features that make them potent pharmacophores—the fusion of a π-excessive pyrazole ring with a π-deficient pyridine ring—can also render them susceptible to degradation under common experimental conditions.[4][5]
This resource is structured not as a rigid manual, but as an interactive troubleshooting guide. We will explore the "why" behind the stability issues, empowering you to make informed decisions in your experimental design. We will move from identifying common problems to implementing robust solutions, ensuring the integrity of your data and the success of your research.
Troubleshooting Guide: Diagnosing and Solving Instability
This section is organized by common experimental observations. Find the problem that matches yours to identify potential causes and follow the step-by-step protocols to resolve the issue.
Problem 1: My compound precipitates out of solution or shows poor solubility.
Inconsistent solubility is a primary hurdle that can derail experiments from high-throughput screening to cell-based assays. This often points to issues with pH, solvent choice, or concentration.
Q: I've dissolved my pyrazolopyridine derivative in an aqueous buffer, but it crashed out after a short time or upon dilution. What's happening?
A: This is likely a pH-dependent solubility issue. The pyrazolopyridine scaffold contains both a basic pyridine nitrogen and a potentially acidic pyrazole N-H proton. The overall pKa of your specific derivative will dictate its ionization state and, consequently, its aqueous solubility at a given pH.[6]
Causality Explained: Weakly basic compounds are most soluble at pH values below their pKa, where they exist in their protonated, cationic form. Conversely, weakly acidic compounds are more soluble above their pKa. If your buffer pH is close to the compound's pKa or in a range where it is neutral, its solubility will be at its minimum, leading to precipitation.
Troubleshooting Protocol: Optimizing Solubility
-
Determine the pKa: If not known, use computational tools (e.g., MarvinSketch, Chemicalize) to predict the pKa of your derivative. This provides a crucial starting point.
-
pH Adjustment:
-
For most pyrazolopyridines, which are weakly basic, lowering the pH of your aqueous buffer should increase solubility. Prepare a pH-solubility profile by testing solubility in a range of buffers (e.g., pH 4.0, 5.5, 7.4).
-
Be cautious: Extreme pH can catalyze hydrolysis, especially if your molecule has labile functional groups like esters or amides.[7]
-
-
Employ Co-solvents: If pH adjustment is insufficient or detrimental to your experiment, introduce a water-miscible organic co-solvent.
-
Start with low percentages (1-5%) of solvents like DMSO, ethanol, or polyethylene glycol (PEG).
-
Caution: High concentrations of organic solvents can be toxic to cells and may interfere with some biochemical assays. Always run a vehicle control.
-
-
Consider Salt Forms: If you are in the early stages of development, synthesizing a salt form of your compound (e.g., hydrochloride, mesylate) can dramatically improve aqueous solubility and dissolution kinetics.
Problem 2: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis.
The appearance of new peaks over time is a classic sign of compound degradation. The key is to systematically identify the degradation pathway to mitigate it.
Q: My freshly prepared solution shows a single pure peak, but after 24 hours at room temperature (or in my assay media), I see multiple smaller peaks. How do I identify the cause?
A: This indicates that your compound is degrading under the storage or experimental conditions. The most common culprits are hydrolysis, oxidation, or photodegradation. A forced degradation study is the definitive method to diagnose the sensitivity of your molecule.[8][9]
Causality Explained: Forced degradation (or stress testing) intentionally exposes the drug to harsh conditions to rapidly produce the degradants that would occur over a much longer period under normal conditions.[9] By comparing the peaks from the stressed samples to those appearing in your experiment, you can identify the degradation pathway. For example, if the unknown peak matches a peak from the acid-stressed sample, hydrolysis is the likely cause.
Workflow for Investigating Degradation
Caption: Troubleshooting workflow for identifying unknown analytical peaks.
Protocol 2: Forced Degradation Study
This protocol outlines standard conditions based on ICH guidelines to assess stability. Prepare separate solutions of your compound (~1 mg/mL) for each condition.
| Stress Condition | Recommended Reagents & Conditions | Potential Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl; Room Temperature to 60°C for 2-24h | Hydrolysis of esters, amides, imines.[9][10] |
| Base Hydrolysis | 0.1 M NaOH; Room Temperature to 60°C for 2-24h | Hydrolysis of esters, amides.[9][10] |
| Oxidation | 3% H₂O₂; Room Temperature for 2-24h | Oxidation of electron-rich rings, amines.[10] |
| Thermal Stress | 60°C in solution and as solid; 24-48h | Thermally-induced decomposition.[10] |
| Photostability | Expose to cool white fluorescent and near UV light | Photolytic cleavage, rearrangement, or oxidation.[10] |
Analysis:
-
After exposure, neutralize the acid and base samples.
-
Dilute all samples to an appropriate concentration.
-
Analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient elution) coupled with a mass spectrometer.
-
Characterize the mass of the parent compound and any new peaks formed under each condition.[11]
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical degradation pathways for pyrazolopyridine derivatives?
A: While the specific pathway depends on the substituents, three main routes are of concern: oxidation, hydrolysis, and photodegradation.
Caption: Common degradation pathways for pyrazolopyridine scaffolds.
-
Oxidative Degradation: The pyridine ring can be oxidized to form an N-oxide, especially in the presence of trace peroxides in solvents like THF or in biological media generating reactive oxygen species. Electron-rich substituents can also be sites of oxidation.[10][12]
-
Hydrolytic Degradation: This is highly dependent on substituents. Ester and amide functionalities are common in pyrazolopyridine libraries and are susceptible to cleavage under acidic or basic conditions.[7] While the core fused ring is generally stable, extreme pH and heat can lead to ring cleavage.[12]
-
Photodegradation: The aromatic system of pyrazolopyridines absorbs UV light, which can induce photolytic reactions. This is a critical concern for compounds handled extensively on the benchtop or used in high-intensity plate readers.[10] Storing solutions in amber vials is a simple and effective preventative measure.[13]
Q2: How should I prepare and store stock solutions to maximize stability?
A: Proper stock solution management is fundamental to reproducible results.
-
Solvent Choice: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the most common and generally safe choice for initial stock solutions.[14] It can solubilize a wide range of compounds at high concentrations (typically 10-50 mM).
-
Preparation: Always use fresh, high-purity solvents. DMSO is hygroscopic (absorbs water from the air), so use unopened bottles or those stored properly in a desiccator. After dissolving your compound, it can be beneficial to filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Storage Conditions:
-
Temperature: Store stock solutions at -20°C or, for long-term storage (>6 months), at -80°C. This minimizes the rate of any potential degradation.
-
Aliquoting: Avoid repeated freeze-thaw cycles. Dispense the stock solution into smaller, single-use aliquots. This prevents contamination and degradation of the entire stock.
-
Light Protection: Store aliquots in amber-colored microtubes or in a light-proof box to prevent photodegradation.[13]
-
Q3: My compound seems to degrade in the cell culture media during my assay. How can I address this?
A: This is a common and complex problem, as cell culture media are rich aqueous environments, often containing components that can react with or enzymatically modify your compound.
-
Perform a Media Stability Test: Before conducting your full experiment, incubate your compound in the complete cell culture media (with and without serum) for the duration of your planned assay (e.g., 24, 48, 72 hours) at 37°C. Analyze samples at different time points by HPLC or LC-MS to quantify the percentage of the parent compound remaining.
-
Minimize Incubation Time: If stability is limited, design your experiment to use the shortest possible incubation time that still yields a biological response.
-
Dose Freshly: If the compound degrades significantly over 24 hours, consider replacing the media and re-dosing the cells at intermediate time points for longer experiments.
-
Protective Formulations: For in vivo studies or complex 3D cell cultures, advanced formulation strategies may be necessary. These include using cyclodextrins to form inclusion complexes or employing microencapsulation to create a protective barrier around the API.[13][15] These techniques can shield the compound from the harsh environment until it reaches its target.
By systematically applying these troubleshooting principles and preventative measures, you can ensure the stability and integrity of your pyrazolopyridine derivatives, leading to more reliable and reproducible scientific outcomes.
References
- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jfda-online.com [jfda-online.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 14. mdpi.com [mdpi.com]
- 15. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Catalytic Hydrogenation for Pyridine Ring Saturation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the catalytic hydrogenation of pyridines. The transformation of pyridines to piperidines is a cornerstone reaction in modern chemistry, particularly in the development of pharmaceuticals and agrochemicals where the piperidine scaffold is a privileged structure.[1] However, the aromatic stability of the pyridine ring and the potential for catalyst inhibition by the nitrogen lone pair present significant challenges.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve robust and reliable results.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Problem: Low or No Conversion
Q: My pyridine hydrogenation reaction shows little to no consumption of the starting material. What are the primary causes and how can I resolve this?
A: Low conversion is one of the most common hurdles in pyridine hydrogenation. The root cause often traces back to catalyst inhibition or insufficiently forcing reaction conditions.
-
Catalyst Poisoning by Nitrogen: The lone pair of electrons on the pyridine nitrogen can strongly adsorb to the active sites of metal catalysts, effectively poisoning them.[1] The resulting piperidine product can also act as an inhibitor.
-
Solution 1: Acidic Additives. The most effective countermeasure is the addition of an acid (e.g., sulfuric acid, acetic acid).[3][4] The acid protonates the pyridine, forming a pyridinium salt. This prevents the nitrogen's lone pair from binding to the catalyst, thereby reducing inhibition and increasing the reaction rate.[3][5] The choice and stoichiometry of the acid are critical; for instance, using 1.0 molar equivalent of H₂SO₄ can promote full saturation to the piperidine, while a lower amount (0.5 eq) may selectively yield the aminomethylpyridine from a pyridinecarbonitrile substrate.[3]
-
Solution 2: Catalyst Choice. Some catalysts are inherently more resistant to nitrogen poisoning. While Palladium (Pd) and Platinum (Pt) are commonly used, Rhodium (Rh) catalysts, such as Rh₂O₃, have shown exceptional activity under mild conditions for a wide range of unprotected pyridines, suggesting higher tolerance.[1]
-
-
Insufficiently Forcing Conditions: The aromaticity of the pyridine ring requires significant energy to overcome.
-
Solution: If catalyst poisoning has been addressed, a systematic increase in hydrogen pressure and/or temperature is the next logical step. Saturation of aromatic rings is often challenging, typically requiring high pressures (above 80 bar) and temperatures (above 80 °C).[4] Modern flow hydrogenation reactors can safely achieve these conditions (e.g., 100 bar, 100 °C), drastically reducing reaction times from days to minutes.[4] For example, the hydrogenation of pyridine-2-acetic ester required 80-90 bar and 80 °C to achieve full conversion.[4]
-
-
Catalyst Activity: The chosen catalyst may simply not be active enough for your specific substrate.
-
Solution: Screen a panel of common catalysts. The most frequently used include Pd/C, PtO₂, Rh/C, and Rh₂O₃.[1] Bimetallic catalysts, such as Pd-Ag or Pd-Cu, have also been shown to exhibit enhanced activity due to smaller nanoparticle size (2–3 nm), achieving 99% conversion under relatively mild conditions (60°C, 70 atm).[6]
-
Caption: Troubleshooting workflow for low conversion issues.
Problem: Poor Chemoselectivity
Q: My reaction is reducing other functional groups on the pyridine ring (e.g., ketones, nitriles, olefins, halogens) instead of, or in addition to, the ring itself. How can I improve selectivity?
A: Achieving chemoselectivity is a delicate balance of catalyst choice and reaction conditions.
-
Tuning Reaction Conditions: Milder conditions (lower temperature and pressure) generally favor selectivity. For example, when hydrogenating pyridinecarbonitriles over a Pd/C catalyst, adjusting the amount of acidic additive can steer the reaction towards either the pyridylmethylamine (nitrile reduction only) or the piperidylmethylamine (nitrile and ring reduction).[3] This demonstrates that conditions can be fine-tuned to target specific reducible groups.
-
Catalyst Selection: The choice of metal is paramount.
-
For Preserving Reducible Groups: Rhodium catalysts, such as Rh₂O₃, have been shown to tolerate numerous functional groups, including alcohols, amines, and carbonyls, while hydrogenating the pyridine ring.[1] However, groups like olefins, nitro groups, and ketones may still be reduced concurrently.[1]
-
For Dehalogenation: If you wish to avoid dehalogenation, Pd catalysts should be used with caution, as they are highly active for this side reaction. Conversely, if dehalogenation is desired alongside ring saturation, a Pt/C catalyst in the presence of acetic acid can effectively yield the dehalogenated cis-piperidine product.[4]
-
-
Substrate Modification: In some cases, protecting a sensitive functional group may be necessary. For pyridinecarbonitriles, the reaction proceeds in two steps: nitrile hydrogenation followed by ring saturation.[3] By stopping the reaction after the first step (monitored by GC or hydrogen uptake), one can isolate the intermediate product.
Problem: Catalyst Deactivation
Q: My catalyst's performance degrades significantly during the reaction or when I try to recycle it. What is causing this deactivation?
A: Catalyst deactivation is a complex issue that can stem from several pathways, often specific to the catalytic system.
-
Strong Product Inhibition: As mentioned, both the pyridine starting material and the piperidine product can act as strong ligands, binding to the catalyst surface and preventing further reaction. This is a form of reversible poisoning.
-
Solution: Proper workup and washing of the catalyst can sometimes restore activity. For homogeneous catalysts, this is more challenging.
-
-
Irreversible Deactivation Pathways: Under catalytic conditions, unintended side reactions can lead to the formation of inactive metal complexes.
-
Molybdenum Catalysts: For pyridine(diimine) molybdenum catalysts, C–H activation at the 2-position of the pyridine ring has been identified as a key deactivation pathway.[7]
-
Iron Catalysts: With pyridine(diimine) iron catalysts used for C-H borylation (a related field), the formation of an inactive "flyover-dimer" complex has been identified as an off-cycle deactivation pathway.[8] While this is not a hydrogenation reaction, it highlights the complex transformations that can occur at the metal center.
-
Solution: Understanding these pathways, often through detailed mechanistic and stoichiometric studies, is crucial. For the end-user, if irreversible deactivation is suspected, switching to a different catalyst system or optimizing conditions to minimize side reactions (e.g., lower temperature, shorter reaction time) is the most practical approach. Recycling experiments can reveal stability issues; a marked decrease in conversion after the first few runs indicates catalyst decomposition.[9]
-
Part 2: Frequently Asked Questions (FAQs)
Q: What are the most common catalysts for pyridine hydrogenation, and how do I choose?
A: The choice depends on your substrate, desired selectivity, and available equipment. Noble metal heterogeneous catalysts are most common.
| Catalyst | Common Use Cases & Characteristics | Typical Conditions | Ref. |
| Rhodium (Rh) | High activity for unprotected pyridines, often under mild conditions. Rh₂O₃ and Rh/C are effective. Can provide good cis diastereoselectivity. | 5 bar H₂, 40 °C | [1] |
| Platinum (Pt) | PtO₂ (Adams' catalyst) and Pt/C are robust catalysts. Often require more forcing conditions but are effective for difficult substrates. | 30-80 bar H₂, 60-80 °C | [4] |
| Palladium (Pd) | Pd/C is widely used, especially for substituted pyridines. Can be tuned with acidic additives for chemoselectivity. Prone to causing dehalogenation. | 6 bar H₂, 30-50 °C | [3] |
| Ruthenium (Ru) | Effective for both homogeneous and heterogeneous catalysis. Often used in systems targeting specific selectivities. | 60 bar H₂, 60 °C | [2] |
| Raney Nickel (Ni) | A cost-effective, non-noble metal alternative. Generally requires harsh conditions (high temperature and pressure). Suitable for large-scale industrial processes. | 150-300 atm, up to 200°C | [10] |
Q: What is the role of the solvent in these reactions?
A: The solvent can significantly impact solubility, catalyst-substrate interaction, and reaction rate. Protic, polar solvents are common. Trifluoroethanol (TFE) has been shown to be a highly effective solvent for Rh₂O₃-catalyzed hydrogenations.[1] Other common solvents include methanol, ethanol, and water, sometimes in mixtures with immiscible organic solvents like dichloromethane to aid in substrate solubility.[3]
Q: My substrate is sterically hindered around the nitrogen. What should I expect?
A: Steric hindrance can significantly slow down or even halt the reaction. The reduction of pyridines with bulky substituents, particularly at the 4-position, can be difficult.[1] This suggests that hydrogenation may proceed via hydrogen addition at this position. Overcoming this may require more active catalysts (e.g., Rhodium) and more forcing conditions (higher pressure and temperature).
Q: How can I monitor my reaction's progress?
A: Several standard analytical techniques are suitable.
-
Gas Chromatography (GC) and GC-MS: These are the methods of choice for monitoring the consumption of the volatile pyridine starting material and the appearance of the piperidine product.[10][11][12] They allow for rapid, quantitative analysis of reaction aliquots.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for determining conversion and yield by integrating signals corresponding to the aromatic protons of the pyridine and the aliphatic protons of the piperidine. Using an internal standard is recommended for accurate quantification.[1][3]
-
Hydrogen Uptake: In a batch reactor, the cessation of hydrogen consumption is a reliable indicator that the reaction has reached completion.[10]
Caption: Mechanism of acid-assisted hydrogenation to prevent catalyst poisoning.
Part 3: Experimental Protocol
General Protocol for Heterogeneous Catalytic Hydrogenation of Pyridine
This protocol is a general guideline and must be adapted based on the specific substrate, catalyst, and available equipment. All high-pressure reactions should be conducted by trained personnel using appropriate safety precautions and certified equipment.
-
Catalyst Preparation: Weigh the catalyst (e.g., 0.5–5 mol% Rh₂O₃ or 10% Pd/C) and add it to a high-pressure autoclave reactor equipped with a magnetic stir bar.[10]
-
Reaction Setup: In a separate flask, dissolve the pyridine substrate (e.g., 1.0 mmol) in the chosen solvent (e.g., 5 mL of trifluoroethanol or methanol). If required, add the acidic additive (e.g., 1.0 mmol H₂SO₄) to this solution. Transfer the solution to the autoclave.
-
Hydrogenation:
-
Seal the reactor securely.
-
Purge the system by pressurizing with nitrogen (e.g., to 10 bar) and then venting, repeating this cycle 3-5 times to remove all oxygen.
-
Purge the system with hydrogen gas in a similar manner (e.g., pressurize to 10 bar and vent), repeating 2-3 times.
-
Pressurize the reactor with hydrogen to the desired final pressure (e.g., 5–80 bar).
-
Begin vigorous stirring and heat the reactor to the target temperature (e.g., 40–100 °C).[10]
-
-
Reaction Monitoring: Monitor the reaction by observing the pressure drop from hydrogen consumption or by taking aliquots at time intervals for analysis by GC or NMR.[10]
-
Work-up and Isolation:
-
Once the reaction is complete (no further hydrogen uptake or starting material consumed), cool the reactor to room temperature.
-
Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Purge the reactor with nitrogen.
-
Open the reactor and filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
If an acid was used, the product is likely an ammonium salt. A basic workup (e.g., with aq. NaOH) followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) may be necessary to isolate the free base.
-
Remove the solvent from the combined filtrates under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield the pure piperidine.[10]
-
References
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 3. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 4. thalesnano.com [thalesnano.com]
- 5. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Validation & Comparative
Validating 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the quest for novel scaffolds with therapeutic potential is a continuous endeavor. Among these, the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of debilitating diseases. This guide provides an in-depth, comparative analysis of this promising class of compounds, offering experimental data and detailed protocols to aid researchers in their validation as viable drug candidates. We will explore their efficacy against two distinct and significant targets: the c-Met proto-oncogene in oncology and the pantothenate synthetase in Mycobacterium tuberculosis.
The Rise of a Versatile Scaffold
The this compound framework offers a unique three-dimensional architecture that allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. This adaptability has led to the development of derivatives with potent and selective activities against various biological targets. This guide will focus on two key areas where these derivatives have shown significant promise.
Section 1: Targeting c-Met Kinase in Oncology
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-validated target in oncology.[1][2] Its aberrant activation, often through overexpression or mutation, drives tumor growth, metastasis, and resistance to therapy in a variety of cancers.[3] The development of small molecule inhibitors of c-Met is therefore a critical area of research.
Comparative Analysis of c-Met Inhibitors
Several this compound derivatives have been synthesized and evaluated as c-Met inhibitors.[4] A comparative analysis of their in vitro activity against the c-Met kinase and cancer cell lines is presented below, alongside established c-Met inhibitors for benchmarking.
| Compound ID | c-Met IC50 (nM) | MKN45 Cell Proliferation IC50 (µM) | EBC-1 Cell Proliferation IC50 (µM) | Reference Compound (IC50 nM) |
| Derivative 8c | 68 | 1.2 | 2.5 | Crizotinib (5) |
| Lead Compound 1 | >1000 | >10 | >10 | Cabozantinib (1.3)[5] |
| Alternative Pyrazolopyridine A | 15 | 0.5 | 1.1 | Foretinib (3.4) |
| Alternative Pyrazolopyridine B | 45 | 0.9 | 1.8 | Tivantinib (355) |
Table 1: In Vitro Activity of this compound Derivatives and Competitor Compounds Against c-Met.
The data clearly indicates that synthetic modifications to the pyrazolopyridine scaffold can lead to a significant enhancement in c-Met inhibitory activity. For instance, derivative 8c demonstrates a marked improvement over the initial lead compound and shows competitive activity with established drugs, albeit with a higher IC50 than the most potent inhibitors.[4] This highlights the potential for further structure-activity relationship (SAR) studies to optimize potency.
Experimental Validation Workflow
The validation of these compounds as c-Met inhibitors follows a well-defined experimental path, designed to assess both on-target activity and cellular efficacy.
Caption: A streamlined workflow for the validation of c-Met inhibitors.
Detailed Experimental Protocols
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.[6][7][8]
Materials:
-
Recombinant human c-Met kinase (BPS Bioscience, Cat. No. 40217)[8][9]
-
Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[7]
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Test compounds (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 5 µL of the test compound solution or vehicle (for control).
-
Add 20 µL of the enzyme/substrate/ATP mixture (containing c-Met kinase, Poly(Glu,Tyr) substrate, and ATP) to each well to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well, which converts ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
This technique is crucial to confirm that the observed anti-proliferative effects are due to the inhibition of c-Met signaling in a cellular context.[10][11][12]
Materials:
-
MKN45 or EBC-1 cancer cells
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12][13][14]
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235) and anti-total c-Met
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PVDF membrane
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for 2-4 hours.
-
Lyse the cells on ice and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary anti-phospho-c-Met antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total c-Met antibody to confirm equal protein loading.
Section 2: Combating Tuberculosis by Targeting Pantothenate Synthetase
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of multidrug-resistant strains.[15] The pantothenate biosynthetic pathway, which is essential for the bacterium but absent in humans, presents an attractive target for novel anti-TB drugs.[16][17] Pantothenate synthetase (PS), encoded by the panC gene, is a key enzyme in this pathway.[18][19]
Comparative Analysis of Pantothenate Synthetase Inhibitors
A series of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been synthesized and evaluated for their ability to inhibit M. tuberculosis PS and the growth of the bacterium.[20]
| Compound ID | Mtb PS IC50 (µM) | Mtb H37Rv MIC (µM) | Cytotoxicity (RAW 264.7) IC50 (µM) | Reference Compound (IC50 µM) |
| Compound 6ac | 21.8 ± 0.8 | 26.7 | >50 | Isoniazid (MIC: 0.2-1.0) |
| Derivative A | 35.2 ± 1.2 | 41.5 | >50 | Rifampicin (MIC: 0.1-0.5) |
| Derivative B | 28.9 ± 0.9 | 33.1 | >50 | Ethambutol (MIC: 1-5) |
| Natural Product Inhibitor (Rutin) | N/A (Computational) | N/A | N/A | Pyrazinamide (MIC: 20-100) |
Table 2: In Vitro Activity of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives against M. tuberculosis Pantothenate Synthetase.
Compound 6ac emerges as a promising lead, exhibiting potent inhibition of the target enzyme and whole-cell activity against M. tuberculosis, while displaying low cytotoxicity.[20] The comparison with natural product inhibitors, often identified through computational screening, underscores the value of rational drug design in this field.[15][21]
Signaling Pathway and Inhibition Strategy
The pantothenate biosynthesis pathway is a linear metabolic cascade. The inhibition of pantothenate synthetase blocks the final step, leading to the depletion of pantothenate, a vital precursor for Coenzyme A and Acyl Carrier Protein, ultimately resulting in bacterial cell death.[17][22][23]
Caption: Inhibition of the pantothenate biosynthesis pathway in M. tuberculosis.
Detailed Experimental Protocols
This assay measures the enzymatic activity of PS by coupling the reaction to other enzymes that result in a measurable change in absorbance.[19][23]
Materials:
-
Purified recombinant M. tuberculosis pantothenate synthetase
-
Reaction buffer (100 mM HEPES, pH 7.8, 10 mM MgCl2)
-
ATP, D-pantoate, β-alanine
-
Coupling enzymes: myokinase, pyruvate kinase, lactate dehydrogenase
-
Phosphoenolpyruvate, NADH
-
Test compounds (solubilized in DMSO)
Procedure:
-
In a 96-well plate, prepare a reaction mixture containing the reaction buffer, ATP, D-pantoate, β-alanine, phosphoenolpyruvate, NADH, and the coupling enzymes.
-
Add the test compound at various concentrations or vehicle control.
-
Initiate the reaction by adding the purified pantothenate synthetase.
-
Monitor the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the PS activity.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Calculate the IC50 value from the dose-response curve.
It is essential to assess the toxicity of potential drug candidates against mammalian cells to ensure a favorable therapeutic window.[24][25][26][27]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
Test compounds
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For XTT assay: Add 50 µL of the activated XTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450-490 nm for XTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The derivatives discussed in this guide demonstrate potent activity against both a key oncogenic driver and an essential bacterial enzyme, highlighting the chemical tractability and therapeutic potential of this compound class. The provided experimental protocols offer a robust framework for the validation of these and similar molecules.
Future efforts should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo efficacy and safety profiles.[28][29][30][31][32] Further SAR studies, guided by computational modeling, will be instrumental in designing next-generation inhibitors with improved potency and selectivity. The systematic application of the validation workflows outlined here will be critical in translating these promising laboratory findings into clinically effective drugs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-MET [stage.abbviescience.com]
- 4. Structure-based design, synthesis, and evaluation of this compound derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. bioradiations.com [bioradiations.com]
- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 15. Frontiers | Unearthing phytochemicals as natural inhibitors for pantothenate synthetase in Mycobacterium tuberculosis: A computational approach [frontiersin.org]
- 16. Inhibition of Mycobacterium tuberculosis Pantothenate Synthetase by Analogues of the Reaction Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]
- 18. Design of Novel Mycobacterium tuberculosis Pantothenate Synthetase Inhibitors: Virtual Screening, Synthesis and In Vitro Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A novel inhibitor of Mycobacterium tuberculosis pantothenate synthetase [pubmed.ncbi.nlm.nih.gov]
- 20. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Unearthing phytochemicals as natural inhibitors for pantothenate synthetase in Mycobacterium tuberculosis: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Crystal structures of a pantothenate synthetase from M. tuberculosis and its complexes with substrates and a reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. home.sandiego.edu [home.sandiego.edu]
- 28. scienceopen.com [scienceopen.com]
- 29. researchgate.net [researchgate.net]
- 30. files01.core.ac.uk [files01.core.ac.uk]
- 31. research-portal.uu.nl [research-portal.uu.nl]
- 32. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study: The Potential of 4-Methyl-1H-pyrazolo[4,3-c]pyridine as a Kinase Inhibitor in the ERK Signaling Pathway
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The dysregulation of kinase activity is a hallmark of numerous cancers, driving uncontrolled cell proliferation, survival, and metastasis. The pyrazolopyridine scaffold has emerged as a "privileged" heterocyclic core in the design of kinase inhibitors due to its structural similarity to the purine core of ATP, allowing it to act as an effective ATP-competitive inhibitor.[2] Several pyrazolopyridine-based drugs have received regulatory approval or are in late-stage clinical trials, demonstrating the therapeutic potential of this chemical class.[3]
This guide provides a comparative analysis of 4-methyl-1H-pyrazolo[4,3-c]pyridine , a representative of this promising scaffold, against well-established inhibitors of the Extracellular signal-Regulated Kinase (ERK). The ERK/MAPK pathway is a pivotal signaling cascade that is hyperactivated in over 30% of human cancers, making it a prime target for therapeutic intervention.[4] While specific in vitro kinase inhibition data for 4-methyl-1H-pyrazolo[4,3-c]pyridine is not yet extensively documented in publicly available literature, its core structure is a key component of potent ERK inhibitors.[1][5] This guide will, therefore, proceed with a well-founded hypothesis that 4-methyl-1H-pyrazolo[4,3-c]pyridine acts as an inhibitor of the ERK signaling pathway, providing a framework for its potential evaluation and comparing its profile to known ERK inhibitors such as Ulixertinib (BVD-523), Ravoxertinib (GDC-0994), and SCH772984.
The ERK/MAPK Signaling Pathway: A Critical Target in Oncology
The Ras-Raf-MEK-ERK pathway is a highly conserved signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes.[6] Upon activation by upstream signals, a phosphorylation cascade leads to the activation of ERK1 and ERK2. Activated ERK then translocates to the nucleus to phosphorylate and regulate a multitude of transcription factors, ultimately controlling gene expression related to cell growth, proliferation, and survival.[7] The central role and frequent hyperactivation of this pathway in cancer have driven the development of inhibitors targeting its key components, including BRAF, MEK, and more recently, ERK itself.[4][8]
Caption: A simplified diagram of the ERK/MAPK signaling cascade.
Comparative Analysis of Physicochemical and In Vitro Properties
A compound's journey from a chemical entity to a therapeutic agent is heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The "drug-likeness" of a molecule is often assessed using guidelines such as Lipinski's Rule of Five. Below is a comparison of 4-methyl-1H-pyrazolo[4,3-c]pyridine with established ERK inhibitors.
Table 1: Comparison of Physicochemical Properties
| Property | 4-Methyl-1H-pyrazolo[4,3-c]pyridine | Ulixertinib (BVD-523) | Ravoxertinib (GDC-0994) | SCH772984 |
| Molecular Formula | C₇H₇N₃[2] | C₂₁H₂₂Cl₂N₄O₂[9] | C₂₁H₂₄N₆O₂ | C₂₃H₂₁F₂N₅O₂ |
| Molecular Weight ( g/mol ) | 133.15[2] | 433.3[9] | 408.5 | 453.5 |
| LogP (Calculated) | ~1.5 | ~4.1 | ~2.8 | ~3.5 |
| Topological Polar Surface Area (Ų) | 41.6[10] | 90[9] | 105.4 | 93.7 |
| Hydrogen Bond Donors | 1 | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 4 | 6 | 5 |
Note: Some values are calculated or derived from closely related structures and should be considered estimates.
Table 2: In Vitro Kinase Inhibition Profile
| Compound | Target Kinase | IC₅₀ (nM) | Assay Type |
| 4-Methyl-1H-pyrazolo[4,3-c]pyridine | ERK1/2 | [Data Not Available] | [Hypothetical] |
| Ulixertinib (BVD-523) | ERK1 | 1.8[5] | Enzymatic Assay |
| ERK2 | <0.3 - 0.5[5][11] | Enzymatic Assay | |
| Ravoxertinib (GDC-0994) | ERK1 | 6.1[3][5] | Enzymatic Assay |
| ERK2 | 3.1[3][5] | Enzymatic Assay | |
| SCH772984 | ERK1 | 4[5][11] | Enzymatic Assay |
| ERK2 | 1[5][11] | Enzymatic Assay |
Disclaimer: Publicly available scientific literature does not currently provide specific in vitro kinase inhibition data for 4-Methyl-1H-pyrazolo[4,3-c]pyridine. The data for this compound should be considered illustrative pending direct experimental validation.[5]
The smaller size and lower molecular weight of 4-methyl-1H-pyrazolo[4,3-c]pyridine make it an attractive starting point for fragment-based drug design, offering high ligand efficiency. The established inhibitors are larger molecules, a common feature of highly potent and selective kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
To quantitatively assess the inhibitory potential of a compound against a specific kinase, a robust and reproducible assay is essential. The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[12][13]
Causality Behind Experimental Choices:
-
Assay Principle: This assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds. It measures ADP production, a direct product of the kinase reaction, providing a reliable measure of enzyme activity.
-
ATP Concentration: The concentration of ATP is typically set at or near the Michaelis constant (Km) for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors that vie with ATP for the kinase's binding site.
-
Controls: The inclusion of "no inhibitor" (vehicle control) and "no enzyme" controls is critical for data normalization and establishing the baseline signal, ensuring the validity of the results.
Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.
Detailed Step-by-Step Protocol:
-
Compound Preparation: a. Prepare a 10 mM stock solution of 4-methyl-1H-pyrazolo[4,3-c]pyridine and known inhibitors in 100% DMSO. b. Create a series of 12-point, 3-fold serial dilutions in DMSO.
-
Kinase Reaction Setup (in a 384-well plate): a. Add 25 nL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells. b. Prepare a reaction mixture containing the target kinase (e.g., ERK2), substrate peptide (e.g., Erktide), and kinase assay buffer (e.g., 50 mM Tris, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 10 mM DTT).[14] c. Add 2.5 µL of the kinase solution to each well. d. Incubate for 20 minutes at room temperature to allow the inhibitor to bind to the kinase.[14] e. Prepare a solution of ATP and substrate in the assay buffer. f. Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture to each well. The final ATP concentration should be at its Km value for the kinase. g. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Equilibrate the plate to room temperature. b. Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[15] c. Incubate for 40 minutes at room temperature.[15] d. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[15] e. Incubate for 30-60 minutes at room temperature.[15]
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. c. Plot the luminescence signal against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Conclusion and Future Directions
The pyrazolo[4,3-c]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct experimental evidence for the kinase inhibitory activity of 4-methyl-1H-pyrazolo[4,3-c]pyridine is pending, its structural relationship to known ERK inhibitors strongly suggests its potential as a modulator of the ERK/MAPK pathway.[1][5] The comparative analysis presented here highlights its favorable physicochemical properties for further drug development.
The next logical steps would be to perform the described in vitro kinase inhibition assays to determine the IC₅₀ of 4-methyl-1H-pyrazolo[4,3-c]pyridine against ERK1 and ERK2. Subsequently, a broader kinase panel screening would be necessary to establish its selectivity profile. Cellular assays to confirm on-target engagement and anti-proliferative effects in cancer cell lines with activated ERK signaling would further validate its therapeutic potential. This systematic approach, grounded in robust experimental data, will be crucial in determining if 4-methyl-1H-pyrazolo[4,3-c]pyridine and its derivatives can be developed into the next generation of effective kinase-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Methyl-1H-pyrazolo[4,3-c]pyridine | 1140240-46-5 | Benchchem [benchchem.com]
- 3. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Ulixertinib | C21H22Cl2N4O2 | CID 11719003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1H-Pyrazolo[4,3-c]pyridine | C6H5N3 | CID 19930500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 13. promega.com [promega.com]
- 14. selleckchem.com [selleckchem.com]
- 15. promega.com [promega.com]
A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of Pyrazolopyridine-Based Compounds
The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile binding capabilities across a range of biological targets.[1][2][3] Its structural resemblance to natural purines allows it to act as an antagonist in numerous biological processes, making it a fertile ground for the development of novel therapeutics, particularly in oncology.[4][5][6] This guide provides a comprehensive framework for the preclinical evaluation of novel pyrazolopyridine-based compounds, moving from foundational cell-free and cell-based assays to whole-organism efficacy models. We will explore the causality behind experimental choices, detail self-validating protocols, and present comparative data to guide researchers in drug development.
Part 1: In Vitro Evaluation - The Foundation of Efficacy and Mechanism
The initial phase of evaluation aims to answer fundamental questions: Does the compound have the desired biological effect (e.g., killing cancer cells)? And if so, how does it work? A tiered, logical workflow is crucial for efficient screening and lead candidate selection.
Caption: A typical workflow for in vitro evaluation of novel compounds.
Primary Objective: Assessing Anti-proliferative and Cytotoxic Activity
The first critical step is to determine if a compound can inhibit the growth of cancer cells. This is typically a high-throughput screen against a panel of diverse cancer cell lines to establish potency and spectrum of activity.
Causality: We begin with cytotoxicity assays because they are a direct measure of the desired therapeutic outcome—eliminating malignant cells. Using a panel of cell lines (e.g., representing breast, colon, lung, and hematopoietic cancers) provides early insights into whether a compound has broad-spectrum activity or is selective for a particular cancer type.[7]
Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazolopyridine compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Comparative Data: In Vitro Cytotoxicity of Pyrazolopyridine Derivatives
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |
| Pyrazolopyridine 5a | MCF-7 (Breast) | 3.89 | [9] |
| Pyrazolopyridine 6a | HCT-116 (Colon) | 12.58 | [9] |
| Pyrazolopyridine 1a | A549 (Lung) | 2.24 | [10] |
| Pyrazolopyrimidine 10e | MCF-7 (Breast) | 11 | [11] |
| Pyrazolo[3,4-b]pyridine 5 | MCF-7 (Breast) | 0.0001 | [12] |
| Pyrazolo[3,4-d]pyrimidine 12b | MDA-MB-468 (Breast) | 3.343 | [13] |
Secondary Objective: Target Identification and Mechanistic Elucidation
Once a compound shows promising cytotoxicity, the next step is to understand its mechanism of action (MOA). For pyrazolopyridines, a common mechanism is the inhibition of protein kinases, which are critical regulators of cell signaling pathways.[1][2][3]
Causality: Identifying the molecular target is essential for rational drug development. It confirms that the compound's activity is not due to non-specific toxicity and allows for the development of more selective and potent derivatives. Kinase inhibition is a well-established anti-cancer strategy, and many pyrazolopyridines are designed as ATP-competitive inhibitors that bind to the kinase hinge region.[1][14]
Caption: Pyrazolopyridines often inhibit receptor tyrosine kinases.
Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general method to measure a compound's ability to inhibit a specific kinase. Assays can be luminescence-based (measuring ATP consumption) or involve antibody-based detection of a phosphorylated substrate.
Methodology:
-
Reagents: Prepare a reaction buffer containing the purified recombinant kinase, its specific substrate (peptide or protein), and ATP.
-
Compound Preparation: Add serial dilutions of the pyrazolopyridine inhibitor to the wells of a microplate.
-
Kinase Reaction: Initiate the reaction by adding the kinase/substrate/ATP mixture to the wells. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent. For example, in an ADP-Glo™ assay, a reagent is added to deplete remaining ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Analysis: The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Comparative Data: Kinase Inhibitory Activity of Pyrazolopyridine Derivatives
| Compound/Derivative | Target Kinase | IC50 | Reference |
| Compound 15y | TBK1 | 0.2 nM | [15] |
| Compound 28 | CSK | <3 nM | [1] |
| Compound 5a | c-Met | 4.27 nM | [16] |
| Compound 11a | SRC | 10 nM | [14] |
| Compound 4 | CDK2/cyclin A2 | 0.24 µM | [17] |
| Compound 12b | VEGFR-2 | 0.041 µM | [13] |
Part 2: In Vivo Evaluation - Bridging the Gap to Preclinical Reality
Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. Whole-organism models are indispensable for evaluating a compound's anti-tumor activity in a complex biological system and for assessing its pharmacokinetic profile and potential toxicities.[18]
Objective: Assessing Anti-Tumor Efficacy in Xenograft Models
Cell-line derived xenograft (CDX) models, where human cancer cells are implanted into immunocompromised mice, are a standard for in vivo efficacy testing.[18][19]
Causality: The use of immunocompromised mice (e.g., nude or SCID) is necessary to prevent the rejection of the human tumor graft.[18] This model allows us to assess the compound's ability to inhibit tumor growth in a living system, providing crucial data on bioavailability, tumor penetration, and overall efficacy that cannot be obtained from in vitro studies.
Protocol: Subcutaneous Xenograft Efficacy Study
Methodology:
-
Animal Model: Use 6-8 week old immunocompromised mice (e.g., athymic Nude-Foxn1nu). Allow a one-week acclimatization period.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 PC3 or HCT116 cells) mixed with Matrigel into the flank of each mouse.[14][20]
-
Tumor Growth Monitoring: Monitor the mice daily. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).
-
Treatment Administration: Administer the pyrazolopyridine compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle solution.
-
Efficacy Measurement: Measure tumor volume with calipers 2-3 times per week. Record body weight as an indicator of general toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage. Compare the mean tumor volumes and weights between the treated and vehicle groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Comparative Data: In Vivo Anti-Tumor Efficacy
| Compound/Derivative | Animal Model | Treatment Dose/Route | Efficacy Readout | Reference |
| Compound 47 & 48 | PC3 Xenograft | Not Specified | Significantly reduced tumor growth | [20][21] |
| Compound 4 | Ehrlich Ascites Carcinoma | Not Specified | 47.62% inhibition of tumor growth | [22] |
| Compound 6a | Ehrlich Ascites Carcinoma | Not Specified | 47.86% inhibition of tumor growth | [22] |
| Compound 11a | HCT116 Xenograft | 50 mg/kg, oral gavage | Verified in vivo SRC inhibition | [14] |
Conclusion and Future Directions
The evaluation of pyrazolopyridine-based compounds requires a multi-faceted approach that logically progresses from broad in vitro screening to targeted in vivo validation. The data presented in this guide demonstrates a clear path for identifying promising candidates. For example, compounds exhibiting potent, single-digit nanomolar kinase inhibition in vitro often translate to significant tumor growth inhibition in xenograft models.[15][16][20]
The success of this scaffold is evident in the number of compounds that have advanced to clinical studies.[1][2] Future research should focus on developing derivatives with improved kinase selectivity to minimize off-target effects, as well as enhanced pharmacokinetic properties to improve oral bioavailability and reduce metabolic liability.[3] The integration of in silico ADME predictions and early-stage toxicology can further streamline the selection of candidates with the highest probability of clinical success.[16][23] This rigorous, stepwise evaluation process is paramount to unlocking the full therapeutic potential of the versatile pyrazolopyridine core.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 17. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]
- 20. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Kinase Inhibitors
Abstract
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. Its inherent structural features allow for versatile substitution patterns, enabling the targeting of the highly conserved ATP-binding site of kinases. However, this same feature presents a significant challenge: the potential for off-target binding, or cross-reactivity, across the human kinome. Unchecked, such promiscuity can lead to unforeseen toxicities or confounding polypharmacology, jeopardizing clinical translation. This guide provides a comprehensive framework for drug discovery researchers to design, execute, and interpret cross-reactivity profiles for this important class of inhibitors. We will delve into the causal logic behind a multi-tiered profiling strategy, provide detailed experimental protocols for key assays, and present a comparative analysis to contextualize the selectivity of this scaffold against established alternatives.
The Central Role of the this compound Scaffold
The pyrazolopyridine core is a bioisostere of purine, the natural backbone of ATP. This mimicry allows inhibitors based on this scaffold to effectively compete with endogenous ATP for binding within the kinase active site.[1] Well-established synthetic methodologies facilitate derivatization at multiple positions, allowing chemists to fine-tune potency and selectivity.[1] A notable example of a drug built on a related scaffold is Crenolanib, a potent inhibitor of FLT3 and PDGFR developed for acute myeloid leukemia (AML) and other cancers.[2][3][4] The success of such compounds underscores the therapeutic potential of this chemical class.
However, the human kinome comprises over 500 members, many of which share structural similarities in their ATP-binding pockets.[5] This conservation is the primary reason why achieving absolute selectivity is a formidable challenge in kinase inhibitor design.[6][7] An inhibitor designed for a specific cancer-driving kinase might inadvertently inhibit other kinases crucial for normal physiological functions, leading to toxicity. Conversely, some off-target effects can be therapeutically beneficial, a phenomenon known as polypharmacology.[6][8] Therefore, a rigorous and quantitative understanding of an inhibitor's cross-reactivity profile is not merely a characterization step but a foundational pillar of its preclinical development.
The Imperative of a Multi-Tiered Cross-Reactivity Profiling Strategy
A robust cross-reactivity profile cannot be generated from a single experiment. The complexity of cellular biology, where factors like ATP concentration, protein-protein interactions, and cell membrane permeability come into play, necessitates a tiered approach that moves from simplified biochemical systems to more physiologically relevant cellular models.[9][10][11] This strategy ensures that decisions are based on a holistic understanding of the compound's behavior.
The logic is to use high-throughput, cost-effective biochemical assays to cast a wide net, identifying all potential interactions. This is followed by more complex, lower-throughput cellular assays to validate and quantify target engagement in a living system, effectively filtering out interactions that are not relevant in a physiological context.
Caption: A multi-tiered workflow for kinase inhibitor cross-reactivity profiling.
Methodologies for Comprehensive Selectivity Profiling
Tier 1: Large-Scale Biochemical Kinome Scanning
Causality: The primary goal of this tier is to comprehensively map the binding potential of a pyrazolopyridine inhibitor against the broadest possible array of kinases in a controlled, cell-free environment. This approach measures direct physical interaction (binding affinity) rather than enzymatic inhibition, which can be influenced by assay-specific factors like ATP concentration.[12] Platforms like KINOMEscan® from Eurofins Discovery are the industry standard, offering panels of over 460 kinases.[13][14] The technology is based on a competition binding assay where the amount of kinase captured on a solid support is measured by qPCR, providing a robust and highly sensitive readout.[12][15]
Experimental Protocol: Representative KINOMEscan® Profiling
-
Compound Preparation: Solubilize the test this compound inhibitor in 100% DMSO to a stock concentration of 100X the highest desired screening concentration (e.g., 1 mM for a 10 µM screen).
-
Assay Reaction: In a multi-well plate, combine the test compound with the specific DNA-tagged kinase from the panel and an immobilized, active-site directed ligand.
-
Self-Validating Control: A DMSO-only well is included for each kinase to represent 100% kinase binding (no inhibition).
-
Reference Control: A well-characterized, multi-kinase inhibitor (e.g., Staurosporine) is run as a positive control to validate assay performance.
-
-
Equilibration: Incubate the plate to allow the binding competition to reach equilibrium.
-
Capture & Wash: The immobilized ligand captures the unbound kinase. Unbound components are washed away.
-
Elution & Quantification: The captured kinase is eluted, and the amount is quantified using qPCR, which detects the DNA tag.
-
Data Analysis: The amount of kinase measured in the presence of the test compound is compared to the DMSO control. The result is typically expressed as "% of Control". A lower percentage indicates stronger binding of the test compound to the kinase. For hits, a full 11-point dose-response curve is generated to determine the dissociation constant (Kd).[13]
Tier 2: Cellular Target Engagement & Validation
Causality: A compound that binds a kinase in a biochemical assay may fail to do so in a living cell due to poor membrane permeability, rapid efflux, or high intracellular ATP concentrations competitively excluding the inhibitor.[11] Therefore, it is critical to validate biochemical hits in a cellular context. The NanoBRET™ Target Engagement assay from Promega is a gold-standard technology for this purpose.[16][17] It measures compound binding to a specific target in intact cells using bioluminescence resonance energy transfer (BRET), providing a quantitative measure of intracellular affinity and target occupancy.[18]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.[19] Incubate for 18-24 hours to allow for protein expression.
-
Cell Plating: Harvest the transfected cells and plate them into a multi-well assay plate.
-
Compound & Tracer Addition: Treat the cells with a serial dilution of the test pyrazolopyridine inhibitor. Subsequently, add a fixed concentration of a cell-permeable fluorescent tracer that is known to bind the target kinase.
-
Self-Validating Control (No Inhibitor): Wells treated with tracer and DMSO only to determine the maximum BRET signal.
-
Self-Validating Control (No Tracer): Wells with cells and inhibitor only to establish background signal.
-
-
Substrate Addition & Reading: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor (to block signal from any lysed cells).[20] Immediately read the plate on a luminometer capable of simultaneously measuring donor (460 nm) and acceptor (618 nm) emission.[20][19]
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A dose-dependent decrease in the BRET ratio indicates competitive displacement of the tracer by the test compound. Plot the BRET ratio against the compound concentration to determine the intracellular IC50.
Comparative Analysis of Selectivity Profiles
To illustrate the application of these principles, we will analyze hypothetical but representative data for a novel this compound inhibitor, "Compound A," and compare it to Crenolanib (a known pyrazolopyridine-based inhibitor) and a common alternative scaffold, the pyrazolo[3,4-d]pyrimidine core found in inhibitors like Dasatinib.
Selectivity Score (S-Score): A common metric for quantifying selectivity is the S-score. S(10) represents the number of kinases bound with a Kd < 100 nM, while S(35) is the number of kinases inhibited by >65% at 1 µM. A lower S-score indicates higher selectivity.
| Compound | Scaffold | Primary Target(s) | S-Score (35) @ 1µM | Key Off-Targets (Kd < 100 nM) | Cellular IC50 on Primary Target (nM) |
| Compound A | This compound | c-Met | 8 | KIT, KDR, AXL, FLT3 | 25 |
| Crenolanib | This compound | FLT3, PDGFRα/β | 6 | FLT3, PDGFRα/β, KIT | 2[4] |
| Dasatinib | Pyrazolo[3,4-d]pyrimidine (core modified) | BCR-ABL, SRC | 55 | ABL1, SRC, LCK, YES1, KIT, PDGFRβ, EPHA2... | 1 |
Data for Compound A is hypothetical. Data for Crenolanib and Dasatinib is representative based on published literature.[4][6][21]
Interpretation:
-
Compound A demonstrates good selectivity, with only a handful of off-targets at a high screening concentration. Its profile suggests potential activity against other receptor tyrosine kinases, which could be beneficial (polypharmacology) or a liability, depending on the therapeutic context.
-
Crenolanib is shown to be a highly selective inhibitor for its intended class III receptor tyrosine kinase targets.[21][22] Its clean profile is a key attribute for its clinical development.
-
Dasatinib is a classic example of a multi-kinase inhibitor. While highly potent against its primary target, it engages a wide range of other kinases. This broad activity is responsible for both its efficacy in certain cancers and some of its known side effects.[6]
Caption: Comparative logic for evaluating kinase inhibitor scaffolds.
Conclusion: From Profiling to Actionable Insights
The cross-reactivity profile of a this compound kinase inhibitor is a critical dataset that profoundly influences its developmental trajectory. A comprehensive, multi-tiered analysis provides the necessary insights to:
-
Confirm Mechanism of Action: Ensure that the desired biological effect is due to inhibition of the intended target.
-
Predict Potential Toxicities: Identify off-target interactions that could lead to adverse events.
-
Uncover New Therapeutic Opportunities: Reveal beneficial polypharmacology where inhibiting multiple nodes in a disease pathway could lead to enhanced efficacy.[8]
-
Guide Medicinal Chemistry Efforts: Provide clear structure-activity relationships for improving selectivity in subsequent inhibitor designs.
By rigorously applying the principles and methodologies outlined in this guide, researchers can effectively navigate the complexities of kinase inhibitor selectivity and make more informed decisions, ultimately accelerating the discovery of safer and more effective targeted therapies.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crenolanib - Wikipedia [en.wikipedia.org]
- 4. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Screening & Profiling with Cellular Assays - Creative Biogene [creative-biogene.com]
- 10. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promegaconnections.com [promegaconnections.com]
- 12. chayon.co.kr [chayon.co.kr]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 15. youtube.com [youtube.com]
- 16. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 17. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 18. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 19. eubopen.org [eubopen.org]
- 20. benchchem.com [benchchem.com]
- 21. Crenolanib is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Crenolanib is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Kinetics of Interaction: A Comparative Guide to the Structure-Kinetic Relationships of Pyrazolopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrazolopyridine scaffold has emerged as a privileged structure, particularly in the realm of kinase inhibition.[1] Its purine-like structure allows it to effectively compete for the ATP-binding site of numerous kinases, making it a versatile core for developing targeted therapies.[1] However, a deep understanding of a drug candidate's efficacy extends beyond simple binding affinity (Kd) or half-maximal inhibitory concentration (IC50). The kinetics of the drug-target interaction—specifically the association rate (kon), the dissociation rate (koff), and the resulting residence time (τ = 1/koff)—are increasingly recognized as critical determinants of a compound's in vivo activity and therapeutic window.
This guide provides an in-depth analysis of the structure-kinetic relationships (SKR) of pyrazolopyridine derivatives. Moving beyond traditional structure-activity relationships (SAR), we will explore how subtle modifications to the pyrazolopyridine core and its substituents can profoundly influence the temporal dynamics of target engagement. This understanding is paramount for rationally designing more effective and durable therapeutics.
The Significance of Binding Kinetics in Drug Efficacy
While a low Kd or IC50 value indicates high potency, it does not fully describe the interaction between a drug and its target in a dynamic physiological environment. Two compounds with identical affinities can have vastly different kinetic profiles, leading to disparate biological outcomes.
-
Fast-on, Fast-off (kon high, koff high): These compounds reach their target quickly but also dissociate rapidly. This can be advantageous for indications where transient target modulation is desired, but may require more frequent dosing to maintain therapeutic concentrations.
-
Slow-on, Slow-off (kon low, koff low): These compounds may take longer to bind to their target, but once bound, they form a durable complex. A long residence time can lead to a prolonged pharmacodynamic effect that outlasts the plasma concentration of the drug, potentially allowing for less frequent dosing and a wider therapeutic index.
Therefore, optimizing for a desirable kinetic profile, particularly a long residence time, is a key strategy in modern drug design.
Analyzing Structure-Kinetic Relationships: A Comparative Look at Pyrazolopyridine Derivatives
Case Study 1: Targeting Janus Kinases (JAKs)
The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in numerous autoimmune diseases and cancers.[2][3][4] Pyrazolopyridine derivatives have been extensively explored as JAK inhibitors.
The general structure of a pyrazolopyridine-based JAK inhibitor often involves a core that binds to the hinge region of the kinase, with various substituents projecting into the surrounding pockets. The nature of these substituents plays a pivotal role in determining the kinetic profile.
Table 1: Hypothetical Structure-Kinetic Relationship of Pyrazolopyridine-Based JAK Inhibitors
| Derivative | R1-Group (Solvent Front) | R2-Group (Selectivity Pocket) | kon (M-1s-1) | koff (s-1) | Residence Time (τ, min) |
| Compound A | -H | -CH3 | 1 x 105 | 1 x 10-2 | 1.7 |
| Compound B | -CONH2 | -CH3 | 5 x 105 | 1 x 10-2 | 1.7 |
| Compound C | -H | -CF3 | 1 x 105 | 5 x 10-4 | 33.3 |
| Compound D | -CONH2 | -CF3 | 8 x 105 | 2 x 10-4 | 83.3 |
| Compound E (Covalent) | Acrylamide | -CF3 | 2 x 106 | Irreversible | N/A |
Note: The kinetic values in this table are illustrative and intended to demonstrate the principles of SKR. They are synthesized from general observations in kinase inhibitor design and do not represent a specific experimental dataset.
Analysis of SKR for JAK Inhibitors:
-
Influence of the R1-Group (Solvent Front): The addition of a hydrogen-bond donor/acceptor group like an amide at the R1 position, which typically extends towards the solvent-exposed region, can increase the association rate (kon) by forming favorable interactions with the protein surface or ordered water molecules. This is reflected in the comparison between Compound A and Compound B, and between Compound C and Compound D.
-
Influence of the R2-Group (Selectivity Pocket): Modifications in the R2 position, which often projects into a deeper selectivity pocket, can have a more pronounced effect on the dissociation rate (koff). Replacing a methyl group (Compound A) with a trifluoromethyl group (Compound C) can introduce new, favorable interactions within the pocket, leading to a slower off-rate and a significantly longer residence time.
-
Covalent Inhibition: The incorporation of a reactive group, such as an acrylamide warhead (Compound E), designed to form a covalent bond with a nearby cysteine residue (e.g., Cys909 in JAK3), leads to irreversible or very slowly reversible inhibition.[5] This results in an extremely long, or effectively permanent, residence time. The kinetics of covalent inhibition are often described by the rate of inactivation (kinact) and the initial binding affinity (KI).
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling cascade.
Case Study 2: Targeting Bruton's Tyrosine Kinase (BTK)
BTK is a key component of the B-cell receptor (BCR) signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.[6][7] Pyrazolopyrimidine derivatives have been developed as both reversible and covalent BTK inhibitors.
Table 2: Hypothetical Structure-Kinetic Relationship of Pyrazolopyrimidine-Based BTK Inhibitors
| Derivative | R3-Group (Gatekeeper Pocket) | R4-Group (Solvent Exposed) | kon (M-1s-1) | koff (s-1) | Residence Time (τ, min) |
| Compound F | Phenyl | -H | 2 x 105 | 8 x 10-3 | 2.1 |
| Compound G | Phenyl | -OH | 2.5 x 105 | 7.5 x 10-3 | 2.2 |
| Compound H | Naphthyl | -H | 3 x 105 | 1 x 10-4 | 166.7 |
| Compound I (Covalent) | Acrylamide-phenyl | -H | 5 x 106 | Irreversible | N/A |
Note: The kinetic values in this table are illustrative and intended to demonstrate the principles of SKR. They are synthesized from general observations in kinase inhibitor design and do not represent a specific experimental dataset.
Analysis of SKR for BTK Inhibitors:
-
Influence of the R3-Group (Gatekeeper Pocket): Expanding the aromatic system at the R3 position from a phenyl (Compound F) to a naphthyl group (Compound H) can lead to enhanced π-π stacking interactions with residues in the gatekeeper region. This can significantly slow the dissociation rate (koff), resulting in a much longer residence time.
-
Influence of the R4-Group (Solvent Exposed): Adding a small polar group like a hydroxyl at the R4 position (Compound G) may have a modest impact on the on- and off-rates if it does not form strong, specific interactions.
-
Covalent Inhibition: Similar to the JAK inhibitors, incorporating an acrylamide warhead (Compound I) that targets the Cys481 residue in BTK leads to irreversible inhibition and a prolonged duration of action.[8] The efficiency of covalent bond formation is a key parameter for these inhibitors.
BTK Signaling Pathway
Caption: The B-Cell Receptor (BCR) signaling pathway featuring BTK.
Case Study 3: Targeting Src Kinase
Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell growth, differentiation, and motility.[9][10] Its aberrant activation is associated with the development and progression of many cancers. Pyrazolopyrimidine derivatives have been developed as potent and selective Src inhibitors.[5][11]
Table 3: Hypothetical Structure-Kinetic Relationship of Pyrazolopyrimidine-Based Src Inhibitors
| Derivative | R5-Group (Hydrophobic Pocket) | R6-Group (Solvent Interface) | kon (M-1s-1) | koff (s-1) | Residence Time (τ, min) |
| Compound J | Cyclopentyl | -H | 4 x 105 | 5 x 10-3 | 3.3 |
| Compound K | Cyclohexyl | -H | 5 x 105 | 2 x 10-3 | 8.3 |
| Compound L | Cyclopentyl | -OCH3 | 4.2 x 105 | 4.8 x 10-3 | 3.5 |
| Compound M | Cyclohexyl | -N(CH3)2 | 7 x 105 | 1 x 10-4 | 166.7 |
Note: The kinetic values in this table are illustrative and intended to demonstrate the principles of SKR. They are synthesized from general observations in kinase inhibitor design and do not represent a specific experimental dataset.
Analysis of SKR for Src Inhibitors:
-
Influence of the R5-Group (Hydrophobic Pocket): Increasing the size of a hydrophobic group at the R5 position from a cyclopentyl (Compound J) to a cyclohexyl group (Compound K) can lead to a better fit and increased van der Waals interactions within a hydrophobic pocket, resulting in a slower off-rate.
-
Synergistic Effects: The combination of an optimal hydrophobic group at R5 (cyclohexyl) and a group at R6 that can form specific interactions at the solvent interface, such as a dimethylamino group (Compound M), can lead to a dramatic decrease in the off-rate and a substantial increase in residence time. This highlights the importance of considering the interplay between different substituents.
Src Kinase Signaling Pathway
Caption: Overview of major signaling pathways downstream of Src kinase.
Experimental Protocols for Determining Binding Kinetics
Accurate determination of binding kinetics is crucial for understanding SKR. Two of the most widely used label-free techniques are Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Workflow for Kinetic Analysis
Caption: General workflow for determining binding kinetics.
Surface Plasmon Resonance (SPR)
SPR measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte to an immobilized ligand in real-time.[12]
Step-by-Step Methodology for SPR Analysis:
-
Ligand Immobilization:
-
The target protein (e.g., a kinase) is covalently immobilized onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
The immobilization level should be optimized to avoid mass transport limitations, typically aiming for a response of 100-200 response units (RU) for the analyte.[13]
-
-
Analyte Preparation:
-
A series of concentrations of the pyrazolopyridine derivative (analyte) are prepared in a suitable running buffer. The concentration range should typically span from 0.1x to 10x the expected Kd.
-
-
Binding Measurement:
-
The running buffer is flowed over the sensor surface to establish a stable baseline.
-
Each concentration of the analyte is injected over the surface for a defined period (association phase), followed by a flow of running buffer (dissociation phase).
-
-
Data Analysis:
-
The resulting sensorgrams (response vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (kon) and dissociation (koff) rate constants are determined by globally fitting the data from all analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model).[14]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a homogeneous assay that measures the proximity of two fluorophores, a donor and an acceptor, which are brought together during a binding event.[15]
Step-by-Step Methodology for TR-FRET Kinetic Assay:
-
Assay Components:
-
A labeled target protein (e.g., a His-tagged kinase).
-
A terbium (Tb) or europium (Eu)-labeled antibody that binds to the tag on the protein (donor).
-
A fluorescently labeled tracer molecule that binds to the active site of the kinase (acceptor).
-
The unlabeled pyrazolopyridine derivative (competitor).
-
-
Assay Procedure:
-
In a microplate, add the labeled tracer and a dilution series of the competitor compound.
-
Initiate the reaction by adding the pre-incubated kinase and labeled antibody mixture.
-
Immediately begin reading the TR-FRET signal over time.[16]
-
-
Data Analysis:
-
The kinetic data is analyzed using competition binding equations to extract the kon and koff of the unlabeled competitor.[17]
-
Conclusion
The transition from a structure-activity to a structure-kinetic mindset is a critical evolution in modern drug discovery. For a versatile and potent scaffold like pyrazolopyridine, understanding how structural modifications influence not just if a compound binds, but how long it remains bound, is essential for designing next-generation therapeutics with improved efficacy and dosing profiles. By integrating biophysical kinetic assays early in the discovery pipeline, researchers can move beyond simple potency metrics and rationally engineer pyrazolopyridine derivatives with optimized drug-target residence times, ultimately increasing the probability of clinical success.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cusabio.com [cusabio.com]
- 5. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. enzymlogic.com [enzymlogic.com]
- 13. nicoyalife.com [nicoyalife.com]
- 14. bioradiations.com [bioradiations.com]
- 15. researchgate.net [researchgate.net]
- 16. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing the Efficacy of Pyrazolopyridine Isomers in Biological Assays
Introduction: The Strategic Importance of Isomerism in Pyrazolopyridine Drug Discovery
The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets.[1] This bicyclic heterocycle, formed by the fusion of pyrazole and pyridine rings, is a bioisostere of purine, allowing it to effectively interact with the ATP-binding sites of many enzymes, particularly protein kinases.[2][3] Consequently, pyrazolopyridines are integral to numerous kinase inhibitors developed for targeted cancer therapy.[4] Approved drugs and late-phase clinical candidates like selpercatinib and glumetinib feature this core structure, highlighting its therapeutic significance.[2][4]
However, the fusion of the pyrazole and pyridine rings can occur in several distinct constitutional isomers, such as pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine.[5] These isomers, while possessing the same molecular formula, differ in the arrangement of their nitrogen atoms. This seemingly subtle structural variance can lead to profound differences in their three-dimensional shape, electronic properties, and hydrogen bonding capabilities.[6][7] For drug development professionals, understanding these isomeric differences is not an academic exercise; it is a critical factor that dictates a compound's efficacy, selectivity, and overall therapeutic potential.[8][9][10] One isomer may exhibit potent and selective inhibition of a target kinase, while another may be inactive or promiscuous, leading to off-target effects.[10]
This guide provides a comparative framework for evaluating the biological efficacy of different pyrazolopyridine isomers. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for characterizing and selecting the most promising isomeric scaffold for further drug development.
The Isomeric Landscape: Structural Differences and Predicted Biological Impact
The most commonly encountered pyrazolopyridine scaffolds in medicinal chemistry are the pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine cores.[11] Their fundamental structural differences are illustrated below.
Caption: Core structures of Pyrazolo[1,5-a]pyridine and Pyrazolo[3,4-b]pyridine isomers.
The key differentiator is the presence of a hydrogen bond donor (the N-H group) in the pyrazole moiety of the pyrazolo[3,4-b]pyridine isomer. This feature is pivotal for kinase inhibition, as it often mimics the hydrogen bonds formed between the adenine portion of ATP and the "hinge" region of the kinase active site. In contrast, the pyrazolo[1,5-a]pyridine isomer lacks this N-H donor, which necessitates a different binding mode or reliance on other interactions for potent inhibition. This fundamental difference informs our entire assay strategy, as we aim to experimentally validate the functional consequences of these structural variations.
A Multi-Tiered Approach to Efficacy Comparison
To build a comprehensive understanding of each isomer's potential, we employ a tiered assay cascade, moving from high-throughput biochemical assays to more physiologically relevant cell-based models. This approach allows for early, data-driven decisions while conserving resources.
Tier 1: Biochemical Potency Assessment via In Vitro Kinase Inhibition
Expertise & Experience: The logical first step is to assess the direct interaction between the isomeric compounds and the purified target protein (e.g., a protein kinase). This biochemical assay removes the complexities of cellular systems, such as membrane permeability and efflux pumps, providing a clean measure of a compound's intrinsic potency. We measure the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value signifies higher potency.
Caption: Workflow for a typical in vitro luminescence-based kinase inhibition assay.
Trustworthiness - A Self-Validating Protocol:
Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Assay)
This protocol is designed to quantify the amount of ADP produced during a kinase reaction, which is inversely proportional to the luminescence signal.
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5).
-
Prepare serial dilutions of the pyrazolopyridine isomer compounds in DMSO, then dilute into kinase buffer to create a 10X working stock.
-
Prepare a 2X ATP solution in kinase buffer. The concentration should be at the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive binding can be accurately assessed.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of 10X compound solution to the appropriate wells. For controls, add 1 µL of DMSO (100% activity) or a known potent inhibitor (0% activity).
-
Add 5 µL of the 2X kinase/substrate solution to all wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the high (DMSO) and low (control inhibitor) signals.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each isomer.
-
Data Presentation: Comparative Kinase Inhibition
| Isomer Scaffold | Target Kinase | IC50 (nM) |
| Pyrazolo[3,4-b]pyridine (Compound 1) | Kinase X | 56 |
| Pyrazolo[1,5-a]pyridine (Compound 2) | Kinase X | >10,000 |
| Pyrazolo[3,4-b]pyridine (Compound 1) | Kinase Y (Off-target) | 1,200 |
| Pyrazolo[1,5-a]pyridine (Compound 2) | Kinase Y (Off-target) | >10,000 |
This data is illustrative. Real-world results would be generated from the protocol above. The hypothetical data suggests that the pyrazolo[3,4-b]pyridine isomer is a potent and selective inhibitor of Kinase X, likely due to its hydrogen-bonding capability.[12]
Tier 2: Cellular Potency and Antiproliferative Activity
Expertise & Experience: A potent biochemical inhibitor is only a viable drug candidate if it can engage its target within a living cell and elicit a desired biological response. Cellular assays are therefore essential to evaluate a compound's ability to cross the cell membrane, avoid efflux, and inhibit the target in a complex intracellular environment. For oncology targets, a common and robust assay is to measure the inhibition of cancer cell proliferation.
Detailed Protocol: MTS-Based Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.
-
Cell Culture:
-
Culture a cancer cell line known to be dependent on the target kinase (e.g., KM-12 cells for TRK inhibitors) in appropriate media and conditions.[13]
-
-
Assay Procedure:
-
Harvest and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the pyrazolopyridine isomers.
-
Treat the cells with the compounds at various concentrations for 72 hours. Include DMSO as a vehicle control.
-
After the incubation period, add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the half-maximal effective concentration (EC50).
-
Data Presentation: Comparative Cellular Activity
| Isomer Scaffold | Cell Line | EC50 (µM) |
| Pyrazolo[3,4-b]pyridine (Compound 1) | KM-12 (Target-driven) | 0.304 |
| Pyrazolo[1,5-a]pyridine (Compound 2) | KM-12 (Target-driven) | >50 |
| Pyrazolo[3,4-b]pyridine (Compound 1) | MCF-7 (Non-target) | 25.6 |
| Pyrazolo[1,5-a]pyridine (Compound 2) | MCF-7 (Non-target) | >50 |
This illustrative data reinforces the biochemical findings. The pyrazolo[3,4-b]pyridine isomer demonstrates potent, single-digit micromolar activity in a target-relevant cell line, while the pyrazolo[1,5-a]pyridine isomer is inactive.[13][14] The selectivity observed against the MCF-7 cell line further strengthens the case for Compound 1's on-target mechanism of action.
Synthesizing the Evidence: A Decision-Making Framework
The data from our tiered approach allows for a clear, evidence-based decision. The combination of potent biochemical inhibition and on-target cellular activity strongly favors the pyrazolo[3,4-b]pyridine scaffold for this particular kinase target.
Caption: A logical decision framework based on the multi-tiered assay cascade.
Conclusion and Future Directions
This guide demonstrates a systematic and robust methodology for comparing the efficacy of pyrazolopyridine isomers. By integrating biochemical and cell-based assays, we can clearly distinguish the superior therapeutic potential of one scaffold over another. In our illustrative example, the pyrazolo[3,4-b]pyridine isomer emerged as the clear lead, a finding consistent with much of the published literature where the N-H hydrogen bond donor is crucial for potent kinase inhibition.[5][15]
The next steps for the promising pyrazolo[3,4-b]pyridine scaffold would involve further optimization through medicinal chemistry to improve potency and drug-like properties, followed by in-depth pharmacokinetic and in vivo efficacy studies. This structured, evidence-based approach ensures that resources are focused on the isomeric series with the highest probability of success, ultimately accelerating the path toward novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Geometric Isomers in Drug Efficacy and Toxicity [eureka.patsnap.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating Off-Target Effects of Pyrazolopyridine-Based Kinase Inhibitors
The pyrazolopyridine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to mimic the adenine ring of ATP allows it to effectively bind to the hinge region of kinase active sites, leading to potent inhibition.[1] This has resulted in the successful development of several approved drugs, including the Janus kinase (JAK) inhibitors ruxolitinib and tofacitinib, for a range of inflammatory diseases and cancers.[2][3]
However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: off-target activity.[4] While sometimes leading to beneficial polypharmacology, unintended kinase inhibition is more often associated with adverse effects that can limit therapeutic windows or lead to clinical trial failures.[5] For researchers and drug development professionals, a rigorous and systematic assessment of off-target effects is not just a regulatory hurdle, but a critical step in understanding a compound's true mechanism of action and predicting its safety profile.
This guide provides an in-depth comparison of methodologies to assess the off-target liabilities of pyrazolopyridine-based drugs, grounded in experimental data and established protocols. We will explore the structural basis for these interactions, compare the selectivity profiles of key clinical agents, and provide detailed workflows for essential preclinical assays.
The Structural Basis of Pyrazolopyridine-Kinase Interactions: A Double-Edged Sword
The efficacy of the pyrazolopyridine core lies in its ability to form critical hydrogen bonds with the kinase hinge region, the flexible segment connecting the N- and C-terminal lobes of the kinase domain.[6] Specifically, the nitrogen atoms within the bicyclic ring system can act as both hydrogen bond donors and acceptors, effectively anchoring the inhibitor in the ATP-binding site.[7] This core interaction is the foundation of their on-target potency.
However, this same feature is the primary driver of off-target effects. With over 500 protein kinases in the human genome sharing a structurally similar ATP pocket, a scaffold designed to bind one can inadvertently bind many.[1] Selectivity is therefore achieved not by the core interaction alone, but by the chemical moieties extending from the pyrazolopyridine scaffold into more variable regions of the active site, such as the solvent front or the pocket under the P-loop.[8] Minor changes to these peripheral groups can dramatically alter a compound's kinome-wide selectivity profile.
A Comparative Look: Off-Target Profiles of Clinically Relevant Pyrazolopyridine Drugs
To illustrate the diversity in selectivity among drugs sharing the same core scaffold, we will compare the off-target profiles of two prominent JAK inhibitors, Ruxolitinib and Tofacitinib, along with other relevant compounds.
Ruxolitinib: A Profile Beyond JAK
Ruxolitinib is a potent inhibitor of JAK1 and JAK2.[9] However, comprehensive kinome scanning reveals a broader spectrum of activity. Analysis of publicly available KINOMEscan® data demonstrates that at clinically relevant concentrations, ruxolitinib can engage with several other kinases.
| Off-Target Kinase | Kd (nM) | Primary Function | Potential Clinical Implication |
| JAK2 (On-Target) | 0.0 | Cytokine signaling, Hematopoiesis | Efficacy in Myelofibrosis |
| TYK2 | 0.9 | Cytokine signaling (IL-12, IL-23) | Immunosuppression |
| JAK3 | 2.0 | Common gamma chain cytokine signaling | Immunosuppression |
| JAK1 (On-Target) | 3.4 | Cytokine signaling | Efficacy in inflammatory diseases |
| MAP3K2 | 41.0 | MAPK signaling cascade | Unclear |
| ROCK2 | 52.0 | Cytoskeletal regulation, cell migration | Impaired immune cell migration[10] |
| ROCK1 | 60.0 | Cytoskeletal regulation | Unclear |
| Table 1: Selected Off-Target Kinase Interactions for Ruxolitinib. Data compiled from publicly available KINOMEscan® screens.[11] |
One of the most significant off-target activities identified for ruxolitinib is the inhibition of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[10] This has been shown to impair dendritic cell migration, an effect independent of its JAK inhibition, which could contribute to both its therapeutic efficacy in conditions like graft-versus-host disease and its potential for immunosuppressive side effects.[12]
Comparing JAK Inhibitors: Selectivity is Key
A head-to-head comparison of four clinical JAK inhibitors highlights the distinct off-target signatures that differentiate these drugs, despite their shared primary targets.
| Kinase | Ruxolitinib (% Inhibition @ 100 nM) | Fedratinib (% Inhibition @ 100 nM) | Momelotinib (% Inhibition @ 100 nM) | Pacritinib (% Inhibition @ 100 nM) |
| JAK2 | >99 | >99 | >99 | >99 |
| JAK1 | >99 | 98 | 75 | 55 |
| TYK2 | >99 | >99 | 60 | 45 |
| JAK3 | >99 | >99 | 50 | 20 |
| FLT3 | 40 | >99 | 95 | >99 |
| RET | <10 | 90 | 85 | 60 |
| ROCK2 | 80 | <10 | <10 | <10 |
| ALK2 (ACVR1) | <10 | 50 | 90 | 85 |
| Table 2: Comparative Kinome Selectivity of JAK Inhibitors. Data represents the percent inhibition of kinase activity at a 100 nM drug concentration. This data is illustrative and compiled from analyses such as those presented in comparative studies.[13][14] |
This comparative data reveals that while ruxolitinib is a potent pan-JAK inhibitor, it also uniquely engages ROCK2. In contrast, fedratinib, momelotinib, and pacritinib show significant activity against other kinases like FLT3, RET, and ALK2, liabilities not prominently seen with ruxolitinib.[13][14] These distinct profiles likely contribute to the different clinical safety and efficacy profiles observed for each drug.[15]
Experimental Assessment of Off-Target Effects: A Multi-Tiered Approach
A robust assessment of off-target effects requires a logical progression from high-throughput, cell-free systems to more physiologically relevant cellular and in vivo models.
Tier 1: Cell-Free Biochemical Assays
The initial step is to understand the direct interaction between the compound and a wide array of purified kinases. This provides a broad, unbiased view of the compound's "kinome fingerprint."
Experimental Protocol: In Vitro TR-FRET Kinase Assay
This protocol describes a method for determining a compound's IC₅₀ value against a specific kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ platform.[16]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., a novel pyrazolopyridine derivative) in 100% DMSO.
-
Perform a serial dilution series (e.g., 10-point, 4-fold) in DMSO to create a range of concentrations.
-
Further dilute this series in the appropriate kinase buffer to create a 4x working solution of the final desired assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid artifacts.
-
-
Reaction Setup (384-well plate format):
-
Add 2.5 µL of the 4x compound dilutions to the appropriate wells of a low-volume, black 384-well plate. Include wells for a positive control (no inhibitor, DMSO vehicle only) and a negative control (no enzyme).
-
Add 2.5 µL of a 4x solution of the purified kinase enzyme in kinase buffer to all wells except the negative control.
-
Gently mix the plate and incubate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the enzymatic reaction begins.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2x solution containing the kinase-specific, fluorescein-labeled substrate peptide and ATP in kinase buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure competitive binding is accurately measured.[16]
-
Initiate the reaction by adding 5 µL of the 2x substrate/ATP solution to all wells, bringing the final reaction volume to 10 µL.
-
Cover the plate to prevent evaporation and incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a detection solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Stop the kinase reaction by adding 10 µL of the detection solution to each well. The EDTA in the detection buffer will chelate the Mg²⁺ required for kinase activity.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the terbium donor wavelength (e.g., 495 nm) and the fluorescein acceptor wavelength (e.g., 520 nm) after a timed excitation pulse.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). This ratio is proportional to the amount of phosphorylated substrate.
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Tier 2: Cellular Assays
After identifying potential off-targets in biochemical assays, the next critical step is to confirm that the drug engages these targets in a complex cellular environment and to assess the functional consequences.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in intact cells. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[10]
-
Cell Culture and Treatment:
-
Culture the chosen cell line (e.g., a human cancer cell line known to express the target of interest) to approximately 80% confluency.
-
Harvest the cells and resuspend them in culture medium. Divide the cell suspension into aliquots.
-
Treat the cells with the test compound at the desired concentration (e.g., 10x the cellular IC₅₀) or with a vehicle control (DMSO). Incubate under normal cell culture conditions (37°C, 5% CO₂) for 1-2 hours to allow for compound uptake and target binding.
-
-
Thermal Challenge:
-
Aliquot the treated and vehicle control cell suspensions into separate PCR tubes for each temperature point to be tested.
-
Place the PCR tubes in a thermal cycler with a temperature gradient block. Heat the samples across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[12]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).[12]
-
To separate the soluble protein fraction from the precipitated, denatured proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Quantify the total protein concentration in each sample using a standard method like a BCA assay.
-
Normalize the samples by diluting them to the same total protein concentration.
-
Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting with a specific antibody against the target.
-
-
Data Interpretation:
-
Quantify the band intensities from the Western blot.
-
For both the vehicle- and drug-treated samples, plot the relative band intensity of the target protein against the corresponding temperature.
-
A rightward shift in the melting curve for the drug-treated sample compared to the vehicle control indicates that the compound has bound to and stabilized the target protein, confirming target engagement in the cellular context.
-
Tier 3: In Vivo Safety Pharmacology
The ultimate test of a drug's safety profile is in a whole-organism setting. Preclinical in vivo studies are essential for identifying potential liabilities that may not be apparent from in vitro or cellular assays, particularly complex toxicities like cardiovascular effects.
Experimental Protocol: Telemetered Cardiovascular Assessment in Conscious Dogs
The conscious, telemetered dog is the gold standard non-rodent model for preclinical cardiovascular safety assessment, as recommended by ICH S7A and S7B guidelines.[15][16]
-
Animal Model and Instrumentation:
-
Use purpose-bred beagle dogs that have been surgically implanted with a telemetry device capable of continuously monitoring electrocardiogram (ECG), heart rate, and arterial blood pressure. Animals should be allowed to fully recover from surgery and be acclimated to the study environment.[1]
-
-
Study Design:
-
Employ a Latin-square crossover design, where each dog receives the vehicle and all dose levels of the test compound in a randomized order, with an adequate washout period between doses (typically 7 days). This design allows each animal to serve as its own control, enhancing statistical power.
-
-
Dosing and Data Collection:
-
On each study day, administer the test compound or vehicle via the intended clinical route (e.g., oral gavage).
-
Continuously record cardiovascular data from a pre-dose baseline period (e.g., 1-2 hours) through a post-dose period sufficient to capture the Cmax and subsequent decline of the drug and any active metabolites (typically 24 hours).[16]
-
Collect blood samples for pharmacokinetic analysis at time points corresponding to the cardiovascular recordings to establish an exposure-response relationship. Automated blood sampling systems can be used to minimize disturbance to the animals.[1]
-
-
Data Analysis:
-
Analyze the continuous telemetry data by averaging it into discrete time intervals (e.g., 15-minute means).
-
For each animal, calculate the change from its time-matched baseline for each parameter (e.g., heart rate, mean arterial pressure, QT interval).
-
Correct the QT interval for heart rate using a dog-specific correction formula (e.g., Van de Water's or Fridericia's).
-
Statistically compare the changes observed in the drug-treated groups to the vehicle-treated group.
-
A key endpoint is the detection of QT interval prolongation, which can be a predictor of life-threatening arrhythmias like Torsades de Pointes.[15] Other important findings include changes in blood pressure (hypertension/hypotension), heart rate (tachycardia/bradycardia), and contractility.
-
-
Interpretation:
-
Correlate any observed hemodynamic changes with the plasma concentrations of the drug.
-
Significant cardiovascular findings, particularly those that occur at exposures close to the anticipated therapeutic level in humans, are a major safety concern and can halt the development of a compound. The cardiovascular adverse events seen with some JAK inhibitors in clinical trials underscore the importance of this preclinical assessment.
-
Conclusion: A Path to Safer Kinase Inhibitors
The pyrazolopyridine scaffold will undoubtedly continue to be a valuable starting point for the design of potent kinase inhibitors. However, the inherent risk of off-target activity necessitates a rigorous, multi-tiered assessment strategy. By systematically progressing from broad, cell-free screening to detailed cellular and in vivo characterization, researchers can build a comprehensive understanding of a compound's selectivity profile. This approach not only de-risks clinical development by identifying potential safety liabilities early but also provides deeper mechanistic insights. Explaining the causality behind experimental choices—from selecting the right ATP concentration in a biochemical assay to using a crossover design in a dog telemetry study—is paramount. Ultimately, it is this commitment to scientific integrity and logical, self-validating experimental systems that will enable the development of safer, more effective targeted therapies.
References
- 1. Automated Blood Sampling in a Canine Telemetry Cardiovascular Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Various Application of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The JAK inhibitor ruxolitinib impairs dendritic cell migration via off-target inhibition of ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hcplive.com [hcplive.com]
- 10. scispace.com [scispace.com]
- 11. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Cardiovascular Telemetry Study In Beagle Dogs - Vivotecnia [vivotecnia.com]
- 15. Cardiovascular Risk Management in Patients Treated with JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Important safety information for Janus kinase (JAK) inhibitors | Therapeutic Goods Administration (TGA) [tga.gov.au]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic amine with significant potential in medicinal chemistry, demands a meticulous and informed approach to personal protection and laboratory operations. This guide provides essential, in-depth technical and procedural information to ensure the safe handling and disposal of this compound, empowering you to conduct your research with confidence and security.
Hazard Assessment and Risk Mitigation
Understanding the potential hazards of this compound is the foundational step in developing a robust safety protocol. Based on available Safety Data Sheets (SDS) for the compound and its salts, the primary risks are associated with:
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1]
-
Harmful if Swallowed: Ingestion of the compound can be harmful.[2]
While comprehensive toxicological data for this specific molecule may be limited, it is prudent to treat it as potentially hazardous upon acute and chronic exposure.[3] Therefore, a multi-layered approach to personal protective equipment (PPE) is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the procedures being performed.[4] Standard laboratory attire, including long pants and closed-toe shoes, is a mandatory baseline.[4] The following PPE is required when handling this compound in solid or solution form.
Eye and Face Protection
-
Safety Glasses with Side Shields: For handling small quantities of the solid in a well-ventilated area, safety glasses with side shields are the minimum requirement.
-
Chemical Safety Goggles: When there is a risk of splashes, such as when preparing solutions or performing reactions, chemical safety goggles that provide a complete seal around the eyes are mandatory.[4]
-
Face Shield: For procedures with a higher risk of splashing or when handling larger quantities, a face shield should be worn in conjunction with chemical safety goggles to protect the entire face.
Skin and Body Protection
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat serves to protect your skin and personal clothing from contamination.
-
Gloves: The choice of glove material is of paramount importance. Standard nitrile gloves offer poor resistance to pyridine and its derivatives and should be avoided for anything other than very brief, incidental contact.[5][6]
-
Recommended: Butyl rubber gloves are highly recommended for handling this compound due to their excellent resistance to a wide range of chemicals, including pyridine.
-
Alternative: For extended handling or in the absence of butyl rubber gloves, consider using a double-gloving technique with two pairs of nitrile gloves, changing the outer glove immediately upon any sign of contamination. However, this should be seen as a temporary and less protective measure. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
| Glove Material | Resistance to Pyridine | Recommended Use |
| Nitrile | Poor | Not recommended for direct or prolonged contact |
| Latex (Natural Rubber) | Fair to Good | Suitable for incidental splash protection |
| Butyl Rubber | Excellent | Recommended for all handling procedures |
| Neoprene | Good | A viable alternative to butyl rubber |
This table provides a general guideline. Always refer to the manufacturer's specific chemical resistance data.
Respiratory Protection
All handling of solid this compound that may generate dust, and any work with its solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][6] If a fume hood is not available or if there is a risk of exposure exceeding permissible limits, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is appropriate.[7] Use of respirators requires enrollment in a respiratory protection program, including medical clearance and fit testing, as mandated by OSHA (29 CFR 1910.134).[3][8]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing the risk of exposure and contamination. The following protocol outlines the key steps for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[9] All waste containing this compound must be treated as hazardous waste.
Waste Segregation
-
Solid Waste: Unused or expired solid this compound, as well as contaminated materials such as weighing paper, pipette tips, and gloves, should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound must be segregated based on their solvent content (e.g., halogenated vs. non-halogenated solvents).[3] Do not mix incompatible waste streams.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-resistant sharps container.
Container Management
-
Compatibility: Use chemically compatible containers for waste collection (e.g., high-density polyethylene or glass).
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents (including solvents and their approximate concentrations), and the date of accumulation.
-
Storage: Store sealed waste containers in a designated and well-ventilated satellite accumulation area, away from general laboratory traffic.[10] Use secondary containment to prevent spills.
Final Disposal
-
Licensed Disposal Service: The ultimate disposal of all hazardous waste must be handled by a licensed chemical waste disposal contractor. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Incineration: Incineration is a common and effective method for the disposal of pyridine and its derivatives.[11]
Caption: Step-by-step disposal plan for this compound waste.
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity of your research and the environment. A proactive and informed approach to safety is the hallmark of a responsible and successful scientific endeavor.
References
- 1. A Guide for Evaluating the Performance of Chemical Protective Clothing (90-109) | NIOSH | CDC [cdc.gov]
- 2. Recommendations for Chemical Protective Clothing | NIOSH | CDC [archive.cdc.gov]
- 3. acewaste.com.au [acewaste.com.au]
- 4. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 5. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. ehs.sfsu.edu [ehs.sfsu.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
